The Chemical Architecture and Synthesis of 2-Thiosophorose: A Comprehensive Technical Guide
Executive Summary & Core Directive In the vanguard of carbohydrate chemistry and drug development, thio-oligosaccharides have emerged as indispensable glycomimetics. By replacing the highly labile interglycosidic oxygen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
In the vanguard of carbohydrate chemistry and drug development, thio-oligosaccharides have emerged as indispensable glycomimetics. By replacing the highly labile interglycosidic oxygen atom with a sulfur atom, researchers can synthesize hydrolytically stable analogues of naturally occurring sugars. 2-thiosophorose (systematically named 2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose) is the thio-analogue of sophorose (β-D-Glcp-(1→2)-D-Glcp).
Because the carbon-sulfur (C–S) bond is approximately 0.4 Å longer than the carbon-oxygen (C–O) bond and possesses a more acute bond angle, 2-thiosophorose subtly alters the conformational landscape of the disaccharide. This unique topology allows it to act as a competitive inhibitor and structural probe for β-glucosidases, binding to the enzyme's active site while completely resisting hydrolytic cleavage. This guide dissects the structural nuances, epimerization dynamics, and field-proven synthetic workflows for 2-thiosophorose, providing an authoritative framework for researchers and application scientists.
Structural Elucidation & Epimerization Dynamics
The β-(1→2) Thio-Linkage
2-thiosophorose is defined by its β-(1→2) thiodisaccharide linkage. The sulfur atom is covalently bound to the C-2 position of the reducing D-glucopyranose unit and the anomeric C-1 position of the non-reducing β-D-glucopyranosyl moiety. The equatorial positioning of the sulfur atom at C-2 of the reducing sugar dictates the gluco configuration. Its C-2 epimer, 2-thioepisophorose , possesses an axial sulfur atom, defining the manno configuration.
Base-Catalyzed Epimerization
A defining chemical property of 2-thiosophorose is its behavior in mildly basic aqueous environments. As demonstrated by , 2-thiosophorose and 2-thioepisophorose undergo a facile, reversible epimerization in aqueous sodium bicarbonate (NaHCO₃).
Mechanistic Causality: Nuclear Magnetic Resonance (NMR) studies conducted in deuterium oxide (D₂O) confirm that this epimerization proceeds via an H-2 proton exchange mechanism . The base deprotonates the C-2 carbon (adjacent to the reducing end's aldehyde form in its open-chain tautomer), forming a transient enolate intermediate. Because the equatorial (gluco) configuration is thermodynamically more stable than the sterically hindered axial (manno) configuration, the equilibrium strongly favors 2-thiosophorose.
Base-catalyzed H-2 proton exchange and epimerization equilibrium of 2-thiosophorose.
Strategic Synthetic Workflows
The synthesis of 1,2-linked thioglycosides requires rigorous stereocontrol. Two primary, self-validating protocols dominate the literature, each leveraging distinct mechanistic principles to establish the critical C–S bond.
Protocol A: The Nucleophilic Sₙ2 Displacement Strategy
Pioneered by, this approach relies on the stereospecific Sₙ2 inversion of a triflate-activated manno-pyranoside. By utilizing a manno precursor (axial C-2 leaving group), the nucleophilic attack by the thiolate inherently yields the gluco configuration (equatorial C-2 sulfur).
Protocol B: The Nitro Sugar & Nef Reaction Strategy
Developed by , this route constructs the carbon backbone via a Michael-type addition of a thiolate to a nitroalkene. The electron-withdrawing nitro group activates the alkene for nucleophilic attack. A subsequent Nef reaction oxidatively converts the primary nitro group into an aldehyde, unmasking the reducing sugar without cleaving the thio-linkage.
Comparative synthesis workflows for 2-thiosophorose via Sₙ2 inversion and Nitro Sugar routes.
Quantitative Data & Methodology Comparison
To aid researchers in selecting the optimal synthetic route, the following table summarizes the quantitative metrics and mechanistic features of both protocols:
This protocol guarantees absolute stereocontrol by leveraging the predictable inversion of stereocenters during Sₙ2 displacement.
Electrophile Activation: Synthesize 1,3,4,6-tetra-O-acetyl-2-O-triflyl-β-D-mannopyranose by treating the corresponding manno-pyranose with trifluoromethanesulfonic anhydride (Tf₂O) and pyridine in anhydrous dichloromethane (DCM) at -20°C.
Causality: The triflate group is utilized due to its exceptional leaving-group ability, allowing the Sₙ2 displacement to proceed at lower temperatures. This minimizes competing E2 elimination reactions that would yield undesired glycals.
Nucleophilic Inversion: Dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose (nucleophile) and the manno-triflate in anhydrous N,N-dimethylformamide (DMF). Stir at room temperature under an inert argon atmosphere.
Zemplén Deacetylation: Isolate the per-O-acetylated intermediate and dissolve it in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) to cleave the O-acetyl protecting groups.
Causality: Zemplén conditions are exceptionally mild, ensuring the preservation of the newly formed thio-glycosidic bond while fully deprotecting the hydroxyl groups.
Purification: Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin, filter, and concentrate in vacuo to yield pure 2-thiosophorose.
Protocol B: Nitro Sugar & Nef Reaction Workflow
This protocol is highly scalable and relies on thermodynamic equilibrium to isolate the target molecule.
Michael Addition: React 1-thio-D-glucose sodium salt with per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol in a buffered aqueous-organic solvent mixture. This yields a mixture of 2-S-glycosylated 1-deoxy-1-nitro-alditols.
Nef Oxidation: Subject the intermediate to oxidative Nef reaction conditions (e.g., hydrogen peroxide in mild base) to convert the primary nitromethyl group (–CH₂NO₂) into an aldehyde (–CHO), thereby forming the reducing sugar.
Causality: The Nef reaction is specifically chosen because it unmasks the latent carbonyl group without requiring harsh acidic conditions that could trigger unwanted side reactions or glycosidic cleavage.
Thermodynamic Epimerization: Dissolve the resulting mixture of 2-thioepisophorose and 2-thiosophorose in aqueous sodium bicarbonate (NaHCO₃). Stir at ambient temperature until the thermodynamic equilibrium (1:4 manno:gluco) is achieved.
Crystallization: Isolate 2-thiosophorose by selective crystallization from the equilibrium mixture using an ethanol/water solvent system. The highly crystalline nature of the gluco epimer drives the equilibrium forward as it precipitates out of the solution.
References
Defaye, J., & Guillot, J. M. (1994). A convenient synthesis for anomeric 2-thioglucobioses, 2-thiokojibiose and 2-thiosophorose. Carbohydrate Research, 253, 185-194. URL:[Link]
Petrušová, M., Lattová, E., Matulová, M., Petruš, L., & BeMiller, J. N. (1996). A nitro sugar derivative route to 2-thioepisophorose and 2-thiosophorose and their remarkable facile epimerization. Carbohydrate Research, 283, 73-80. URL:[Link]
Exploratory
Engineering Stability: The Discovery, Synthesis, and Isolation of Thiosophorose
An In-Depth Technical Whitepaper for Drug Development and Bioprocessing Professionals The Mechanistic Imperative: Overcoming the Sophorose Bottleneck In the realm of industrial biotechnology and recombinant protein expre...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development and Bioprocessing Professionals
The Mechanistic Imperative: Overcoming the Sophorose Bottleneck
In the realm of industrial biotechnology and recombinant protein expression, the filamentous fungus Trichoderma reesei is a foundational workhorse. The most potent natural inducer of its cellulase gene complex is sophorose (β-D-Glc-(1→2)-D-Glc). However, as a natural disaccharide, sophorose presents a critical bioprocessing bottleneck: it is highly susceptible to enzymatic hydrolysis by secreted β-glucosidases.
Studies demonstrate that natural sophorose is rapidly catabolized into CO₂ and H₂O, possessing a half-life of less than 5 hours in fermentation media . Consequently, maintaining high cellulase expression requires continuous, costly feeding of the inducer .
To solve this, carbohydrate chemists engineered thiosophorose (2-thiosophorose), a bioisosteric analog where the labile oxygen atom in the glycosidic bond is replaced by a sulfur atom. This C–S–C linkage is highly resistant to enzymatic cleavage, transforming a transient metabolic signal into a stable, sustained transcriptional activator.
Fig 1: Mechanistic divergence of sophorose and thiosophorose in cellulase induction pathways.
Historical Discovery and Synthetic Evolution
Because thiosophorose does not occur naturally in meaningful quantities, its "discovery" is intrinsically tied to its chemical synthesis. The first successful synthesis of 2-thiosophorose was reported by Kurt Hamacher in 1984, utilizing a phase-transfer catalyzed methodology to generate potential non-metabolizable enzyme inducers .
However, the most elegant and scalable isolation route was later developed by Petrušová et al. (1996) via a nitro sugar derivative pathway . This method leveraged the Nef reaction and a remarkable thermodynamic epimerization process to isolate pure crystalline 2-thiosophorose.
Quantitative Comparison: Sophorose vs. Thiosophorose
To understand the operational superiority of thiosophorose, we must analyze its biochemical parameters. The table below summarizes the core quantitative differences driving its use in advanced bioprocessing.
Parameter
Natural Sophorose
2-Thiosophorose
Glycosidic Linkage
β-1,2 (C-O-C)
β-1,2 (C-S-C)
Enzymatic Half-Life (T. reesei)
< 5 hours
> 48 hours (Resistant)
Metabolic Fate
Rapidly catabolized to CO₂ and H₂O
Non-metabolizable
Cellulase Induction Profile
Requires continuous feeding
Sustained single-dose induction
Epimerization Equilibrium
N/A
1:4 (Episophorose : Thiosophorose)
Self-Validating Protocol: Synthesis and Isolation of 2-Thiosophorose
As an Application Scientist, I emphasize that chemical isolation is not merely about mixing reagents; it requires understanding the causality of each step. The following protocol adapts the Petrušová nitro sugar route, embedding quality control checkpoints to ensure a self-validating workflow.
Phase 1: Thiolate Michael Addition
Causality: To establish the thio-glycosidic bond, we require a highly electrophilic acceptor. Per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol (derived from D-arabinose) features a nitro-activated double bond, making it an ideal substrate for the stereoselective addition of a thiolate.
Procedure:
Dissolve the nitro-hexenitol precursor in a polar aprotic solvent.
Add 1-thio-D-glucose sodium salt dropwise under an inert atmosphere at 0°C.
Allow the reaction to proceed to yield 2-S-glycosylated 1-deoxy-1-nitro-D-mannitol and -D-glucitol peracetates.
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The disappearance of the UV-active nitro-alkene spot confirms complete thiolate addition.
Phase 2: Deacetylation and the Nef Reaction
Causality: The intermediate is a primary nitroalkane. The Nef reaction is specifically chosen because it selectively oxidizes the nitro group into an aldehyde (forming the reducing end of the new disaccharide) without cleaving the delicate C-S-C linkage.
Procedure:
Deacetylate the intermediate using catalytic sodium methoxide in methanol (Zemplén deacetylation).
Subject the deacetylated nitro-sugar to Nef reaction conditions (mild acid hydrolysis of the nitronate salt).
Neutralize and concentrate the resulting mixture, which now contains 2-thioepisophorose.
Validation Checkpoint: Infrared (IR) Spectroscopy. The complete disappearance of the strong NO₂ stretching bands (approx. 1550 and 1360 cm⁻¹) validates the Nef conversion.
Phase 3: Base-Catalyzed Epimerization
Causality: The Nef reaction predominantly yields 2-thioepisophorose (the mannose epimer). Because the equatorial configuration of glucose is thermodynamically favored over the axial configuration of mannose, mild base catalyzes a stereochemical inversion at C-2.
Procedure:
Dissolve the crude 2-thioepisophorose in aqueous sodium bicarbonate (NaHCO₃).
Stir at ambient temperature for 24 hours to allow the system to reach thermodynamic equilibrium.
Validation Checkpoint: ¹H NMR Spectroscopy in D₂O. Monitor the H-2 proton. The reaction involves an H-2 proton exchange mechanism with the solvent. The equilibrium will stabilize at a 1:4 ratio of 2-thioepisophorose to 2-thiosophorose.
Causality: With the equilibrium heavily favoring 2-thiosophorose (80%), exploiting differential solubility allows for the physical isolation of the target compound from the epimeric mixture.
Procedure:
Lyophilize the neutralized epimerization mixture.
Recrystallize the residue from a hot ethanol/water mixture.
Collect the predominant 2-thiosophorose crystals via vacuum filtration.
Validation Checkpoint: Melting point analysis and specific optical rotation [α]D must match the literature values for pure crystalline 2-thiosophorose, confirming the absence of the episophorose isomer.
Fig 2: Chemical synthesis and isolation workflow of 2-thiosophorose via nitro sugar derivatives.
Conclusion
The transition from natural sophorose to synthetic thiosophorose exemplifies the power of rational chemical design in overcoming biological limitations. By replacing a single oxygen atom with sulfur, researchers bypassed the rapid catabolic pathways of Trichoderma, enabling sustained enzymatic induction. The nitro sugar derivative route, culminating in a thermodynamically driven epimerization, remains a masterclass in the targeted isolation of complex thio-oligosaccharides.
References
Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. National Center for Biotechnology Information (PMC).
URL:[Link]
Sophorose metabolism and cellulase induction in Trichoderma. PubMed (NIH).
URL:[Link]
Phase-transfer catalysed synthesis of 4-S-β-d-glucopyranosyl-4-thio-D-glucopyranose (thiocellobiose) and 2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose (thiosophorose). Kurt Hamacher. Carbohydrate Research (via SciSpace).
URL:[Link]
ChemInform Abstract: A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2- Thiosophorose and Their Remarkable Facile Epimerization. M. Petrušová, E. Lattová, M. Matulová, J. N. BeMiller. ResearchGate.
URL:[Link]
Foundational
Thiosophorose Synthesis: Retrosynthetic Strategies and β-1,2-Thioglycosidic Linkage Construction
A Technical Guide to Thio-Oligosaccharide Assembly from Monosaccharide Precursors Executive Summary Sophorose (2-O-β-D-glucopyranosyl-D-glucopyranose) is recognized as one of the most potent natural inducers of cellulase...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to Thio-Oligosaccharide Assembly from Monosaccharide Precursors
Executive Summary
Sophorose (2-O-β-D-glucopyranosyl-D-glucopyranose) is recognized as one of the most potent natural inducers of cellulase production in[1]. However, its utility in continuous industrial bioprocessing is severely limited by its susceptibility to rapid enzymatic hydrolysis by β-glucosidases. To circumvent this, researchers utilize thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose), a hydrolytically stable isostere where the interglycosidic oxygen is replaced by a sulfur atom[2].
This whitepaper details the causal logic, retrosynthetic strategy, and self-validating experimental protocols required to synthesize thiosophorose.
Retrosynthetic Analysis & The "Sophorose" Misconception
A common misconception in carbohydrate chemistry is that thiosophorose can be synthesized directly from native sophorose. Direct thionation of a robust β-1,2-O-glycosidic bond is thermodynamically and synthetically unviable without destroying the pyranose rings. Therefore, the synthesis of this sophorose analog requires a convergent de novo approach using monosaccharide building blocks[3].
The core challenge in synthesizing thiosophorose is the stereoselective construction of the β-1,2-thioglycosidic linkage. The field-standard methodology, pioneered by [2], employs an elegant
inversion strategy.
The Causality of Precursor Selection:
Instead of attempting a sterically hindered coupling at the C-2 equatorial position of glucose, the synthesis utilizes a mannose derivative. Mannose is the C-2 epimer of glucose, possessing an axial hydroxyl group. By converting this axial hydroxyl into a highly reactive triflate (trifluoromethanesulfonate) leaving group, the molecule is primed for nucleophilic attack. When the thiolate anion of 1-thio-β-D-glucose attacks the C-2 position, it does so from the opposite (equatorial) face. This
displacement perfectly inverts the stereocenter, yielding the required equatorial glucose configuration and establishing the thiosophorose scaffold[2],[4].
Retrosynthetic disconnection of thiosophorose highlighting the unviability of direct thionation.
Experimental Workflow & Self-Validating Protocols
Step 1: Synthesis of the Mannose Triflate Acceptor
To execute the
inversion, the mannose acceptor must be highly activated. This protocol is based on the optimized triflation methods described by[4].
Procedure: Dissolve 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose in anhydrous
containing dry pyridine. Cool the vessel to −15°C using an ice/NaCl bath. Add trifluoromethanesulfonic anhydride () dropwise over 40 minutes under a dry argon atmosphere. Stir vigorously, allowing the mixture to reach room temperature over 6 hours[4].
Validation & QC: Recrystallize the product from absolute ethanol. A successful synthesis is validated by a melting point of 118–120°C and a
NMR spectrum showing a distinct singlet at -73.97 ppm, confirming the presence of the group[4].
Step 2: Preparation of the Thiol Donor
Procedure: Reflux 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) with thiourea in acetone to form the intermediate isothiouronium salt. Cleave the salt using sodium metabisulfite (
) in a biphasic water/ system to yield 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose.
Validation & QC: Thin-Layer Chromatography (TLC) stained with Ellman’s reagent will reveal a fast-moving, UV-active spot, confirming the presence of the free sulfhydryl group.
Causality of PTC: Thiolate anions are highly nucleophilic but prone to oxidative dimerization into disulfides in standard basic solutions. By using a biphasic system with a phase-transfer catalyst, the thiolate is generated in the aqueous phase and immediately shuttled into the organic phase as a lipophilic ion pair. This minimizes disulfide formation and maximizes the collision frequency with the mannose triflate[2].
Procedure: Dissolve mannose triflate (1.0 eq) and the thiol donor (1.2 eq) in
. Add an aqueous solution of 1M and a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq). Stir the biphasic system vigorously at room temperature for 2 hours[2].
Validation & QC: Purify via silica gel chromatography.
NMR of the peracetylated thiosophorose must show a large coupling constant ( Hz) for the new anomeric proton, definitively proving the equatorial C-2 configuration and the β-linkage.
Phase-transfer catalyzed SN2 displacement workflow for β-1,2-thioglycosidic bond formation.
Step 4: Global Zemplén Deprotection
Procedure: Dissolve the peracetylated thiosophorose in anhydrous methanol. Add 0.1 M sodium methoxide (NaOMe) until the pH reaches ~9. Stir at room temperature for 2 hours. Neutralize the solution using Amberlite IR-120 (
form) resin, filter, and lyophilize to obtain pure thiosophorose.
Validation & QC: High-Resolution Mass Spectrometry (HRMS-ESI) must confirm the exact mass. Calculated for
: 381.0839; Found: ~381.08.
Quantitative Data Summary
Synthesis Step
Reactants & Catalysts
Temp (°C)
Time (h)
Target Intermediate
Expected Yield (%)
Validation Metric
1. Triflation
Mannose pentaacetate, , Pyridine
-15 to 25
6.0
Mannose Triflate
76 - 80
NMR: -73.97 ppm
2. Thiolation
Acetobromoglucose, Thiourea,
60 then 25
4.0
1-Thio-β-D-glucose
85 - 90
Ellman’s Reagent (UV)
3. PTC Coupling
Mannose Triflate, 1-Thio-β-D-glucose, TBAHS
25
2.0
Peracetylated Thiosophorose
65 - 70
NMR: Hz
4. Deprotection
Peracetylated Thiosophorose, NaOMe/MeOH
25
2.0
Thiosophorose
> 95
HRMS: 381.08
References
Hamacher, K. (1984). Phase-transfer catalysed synthesis of 4-S-β-d-glucopyranosyl-4-thio-d-glucopyranose (thiocellobiose) and 2-S-β-d-glucopyranosyl-2-thio-d-glucopyranose (thiosophorose). Carbohydrate Research, 128(2), 291-295. URL:[Link]
Nanabala, R., et al. (2025). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian Journal of Nuclear Medicine. URL:[Link]
Wang, Y., et al. (2022). Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside. RSC Advances. URL:[Link]
Defaye, J., et al. (1994). A Convenient Synthesis for Anomeric 2-Thioglucobioses, 2-Thiokojibiose and 2'-Thiosophorose. Carbohydrate Research, 253, 185-194. URL:[Link]
Stereoselective Synthesis of Thiosophorose: A Technical Whitepaper on Mechanistic Pathways and Protocols
Target Audience: Researchers, Carbohydrate Chemists, and Drug Development Professionals Executive Summary Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) is a hydrolytically stable, sulfur-linked disaccharide ana...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Carbohydrate Chemists, and Drug Development Professionals
Executive Summary
Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) is a hydrolytically stable, sulfur-linked disaccharide analog of sophorose. By replacing the interglycosidic oxygen with sulfur, the resulting glycomimetic becomes highly resistant to enzymatic cleavage by β-glucosidases and cellulases. This stability makes thiosophorose an invaluable tool in structural biology, functioning as a potent enzyme inducer and a stable ligand for receptor-binding studies. Synthesizing the β-(1→2) thio-linkage with absolute stereocontrol presents unique chemical challenges, primarily due to steric hindrance at the acceptor's C-2 position and the thermodynamic dynamics of the resulting epimers.
Mechanistic Causality: Overcoming the 1,2-cis/trans Challenge
In carbohydrate synthesis, constructing a specific linkage requires absolute control over both the donor's anomeric center and the acceptor's nucleophilic site. For thiosophorose, the target linkage is β-D-Glcp-(1→2)-S-D-Glcp.
Donor Control (Neighboring Group Participation): Achieving the β-configuration at the donor's anomeric center (C-1) is reliably managed through neighboring group participation (NGP). Utilizing a 2-O-acyl protected 1-thio-sugar ensures that the intermediate oxocarbenium ion is trapped as an acyloxonium ion, sterically shielding the α-face and directing nucleophilic attack exclusively from the β-face.
Acceptor Control (The Causality of Inversion): The true synthetic challenge lies in the acceptor. To form the equatorial C-S bond at C-2 of the gluco acceptor, one cannot simply displace an equatorial leaving group, as bimolecular nucleophilic substitution (SN2) reactions proceed with Walden inversion. Therefore, the acceptor must possess the manno configuration (an axial C-2 leaving group). When the thiolate attacks the axial C-2 position of a mannose derivative, the stereocenter inverts, yielding the desired equatorial gluco configuration.
Core Synthetic Strategies
Strategy A: Phase-Transfer Catalysis (PTC) via Manno-Triflate Inversion
Pioneered by1[2], this kinetic route utilizes 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose as the acceptor. The triflate is an exceptional leaving group, allowing the SN2 displacement to occur under mild conditions. Phase-transfer catalysis is employed to solubilize the highly polar sodium 1-thio-β-D-glucopyranosate in an organic solvent. This minimizes side reactions, such as elimination or hydrolysis of the triflate, ensuring high stereoselectivity and yield.
Retrosynthetic SN2 displacement strategy for thiosophorose via manno-triflate inversion.
Strategy B: Nitro Sugar Michael Addition & Epimerization Dynamics
An alternative, highly innovative thermodynamic approach described by3[3] avoids the instability of triflates. Here, 1-thio-D-glucose is added to a 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol via a Michael addition. The resulting 2-S-glycosylated nitro-alditols are subjected to a Nef reaction, converting the nitro group into an aldehyde to form the reducing sugar. Initially, this yields 2-thioepisophorose (manno configuration). However, due to the thermodynamic instability of the axial sulfur substituent, exposure to aqueous sodium bicarbonate induces a facile epimerization, shifting the equilibrium to a 1:4 ratio in favor of 2-thiosophorose (gluco configuration).
Nitro sugar derivative route and base-catalyzed epimerization to thiosophorose.
Quantitative Data Summaries
To guide synthetic planning and scale-up, the following table summarizes the quantitative metrics of the primary synthetic routes documented in the literature.
The following methodology details the Phase-Transfer Catalysis (PTC) route, chosen for its superior epimeric purity and kinetic control. Every step includes self-validating analytical checkpoints to ensure the integrity of the synthesis without relying on blind progression.
Protocol: PTC Synthesis of 2-S-β-D-glucopyranosyl-2-thio-D-glucose
Step 1: Preparation of the Biphasic System
Action: Dissolve 1.0 equivalent of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose in anhydrous dichloromethane (DCM). In a separate flask, prepare an aqueous solution of 1.2 equivalents of sodium 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosate and 1.5 equivalents of sodium carbonate.
Causality: The biphasic system prevents the premature hydrolysis of the highly reactive manno-triflate. The sodium carbonate maintains a slightly basic pH, preventing the protonation of the thiolate, which would drastically reduce its nucleophilicity.
Step 2: Phase-Transfer Catalyzed Coupling
Action: Add 0.1 equivalents of tetrabutylammonium hydrogen sulfate (TBAHS) to the aqueous layer. Vigorously stir the biphasic mixture at room temperature for 4-6 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexane/Ethyl Acetate 1:1). The disappearance of the manno-triflate (Rf ~0.6) and the appearance of a new, slower-moving UV-inactive spot (Rf ~0.4) strictly indicates successful coupling.
Causality: TBAHS acts as a phase-transfer catalyst, shuttling the thiolate anion into the organic phase where it undergoes a rapid SN2 reaction with the manno-triflate. The bulky tetrabutylammonium counterion creates a "naked" thiolate in the organic phase, drastically increasing its nucleophilicity and ensuring complete inversion of stereochemistry at C-2.
Step 3: Isolation and Purification
Action: Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography.
Validation Checkpoint: 1H NMR (CDCl3) must show a characteristic triplet-like signal for H-2 of the reducing end at ~2.8 ppm, confirming the equatorial sulfur linkage (gluco configuration), as opposed to a downfield signal typical of an axial substituent.
Step 4: Global Deprotection (Zemplén Transesterification)
Action: Dissolve the peracetylated thiodisaccharide in anhydrous methanol. Add a catalytic amount of sodium methoxide (to reach pH 9-10). Stir at room temperature for 2 hours. Neutralize with Amberlite IR-120 (H+) resin, filter, and lyophilize.
Validation Checkpoint: Mass spectrometry (ESI-MS) should confirm the exact mass of unprotected thiosophorose [M+Na]+ at m/z 381.08. 13C NMR (D2O) should show the anomeric carbons at ~104 ppm (non-reducing end) and ~97/93 ppm (reducing end alpha/beta mixture).
References
Hamacher, K. (1984). Phase-transfer catalysed synthesis of 4-S-β-D-glucopyranosyl-4-thio-D-glucopyranose (thiocellobiose) and 2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose (thiosophorose). Carbohydrate Research, 128(2), 291-295. URL:[Link]
Petrušová, M., Lattová, E., Matulová, M., Petruš, L., & BeMiller, J. N. (1996). A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2-Thiosophorose and Their Remarkable Facile Epimerization. Carbohydrate Research, 283, 73-80. URL:[Link]
Xue, W., Cheng, X., Fan, J., & Diao, H. (1994). A convenient synthesis for anomeric 2-thioglucobioses, 2-thiokojibiose and 2-thiosophorose. Carbohydrate Research, 253, 185-194. URL: [Link]
The Physical and Chemical Properties of Thiosophorose: A Comprehensive Technical Guide Executive Summary Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) is a synthetic thio-disaccharide and a structural analog of...
Author: BenchChem Technical Support Team. Date: March 2026
The Physical and Chemical Properties of Thiosophorose: A Comprehensive Technical Guide
Executive Summary
Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) is a synthetic thio-disaccharide and a structural analog of the naturally occurring disaccharide sophorose[1]. By replacing the interglycosidic oxygen atom with a sulfur atom, researchers have engineered a glycomimetic compound that retains the spatial topology of sophorose but exhibits profound resistance to enzymatic cleavage[1]. This whitepaper provides an in-depth analysis of the physical properties, chemical reactivity, and synthesis methodologies of thiosophorose, tailored for carbohydrate chemists and drug development professionals leveraging gratuitous inducers in biotechnology.
Structural and Physical Properties
Sophorose is characterized by a β-(1→2)-O-glycosidic bond. In thiosophorose, this linkage is replaced by a β-(1→2)-S-glycosidic bond. The larger atomic radius and lower electronegativity of sulfur compared to oxygen alter the rotational freedom (Phi/Psi angles) around the glycosidic bond, yet the overall conformation remains recognizable to biological receptors.
Table 1: Quantitative Physical and Chemical Data of 2-Thiosophorose
1:4 mixture (thiosophorose : thioepisophorose) in aq. NaHCO3[2]
Chemical Properties and Reactivity
S-Glycosidic Bond Stability
The fundamental chemical advantage of thiosophorose is its thermodynamic and kinetic stability. The C-S-C linkage is highly resistant to acid-catalyzed hydrolysis and completely inert to β-glucosidases[1]. This stability is the primary causality behind its use in biotechnology: it acts as a "gratuitous inducer." It binds to the inducer receptors in fungi (such as Trichoderma reesei) to trigger cellulase transcription but cannot be consumed as a carbon source, leading to sustained, high-level enzyme expression[1].
Facile Epimerization
A remarkable chemical property of 2-thiosophorose is its extreme susceptibility to base-catalyzed epimerization. When exposed to mild aqueous sodium bicarbonate at ambient temperature, 2-thiosophorose rapidly epimerizes to its manno-isomer, 2-thioepisophorose[2]. The reaction reaches a 1:4 equilibrium favoring the manno-isomer[2]. This Lobry de Bruyn–Alberda van Ekenstein-type transformation is uniquely facile due to the electron-withdrawing nature of the sulfur atom at the C-2 position, which increases the acidity of the H-2 proton.
Experimental Workflows and Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , integrating analytical checkpoints directly into the workflow.
Protocol A: Synthesis via the Nitro Sugar Derivative Route
Causality of Choice: Traditional Koenigs-Knorr S-glycosylation often yields complex anomeric mixtures. The nitro sugar route () is explicitly chosen because the Michael addition of a thiolate to a 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol guarantees strict stereocontrol, selectively yielding the desired 1,2-cis relationship.
Step-by-Step Methodology:
Nitroalkene Preparation: Treat per-O-acetylated D-arabinose with nitromethane and a base to yield 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol.
Michael Addition (S-Glycosylation): Add 1-thio-D-glucose sodium salt to the nitroalkene in a controlled anhydrous environment. The thiolate attacks the electron-deficient alkene, forming 2-S-glycosylated 1-deoxy-1-nitro-D-glucitol peracetate.
Deacetylation: Subject the intermediate to Zemplén deacetylation (catalytic NaOMe in MeOH).
Validation Checkpoint: TLC (Thin Layer Chromatography) must show a shift to a highly polar baseline spot, confirming the removal of acetyl groups.
Nef Reaction: Convert the primary nitro group to an aldehyde/hemiacetal using the Nef reaction (aqueous base followed by acid quenching) to yield 2-thiosophorose.
Self-Validation: The success of this step is immediately confirmed by FTIR (disappearance of the strong NO2 symmetric stretching band at ~1350 cm⁻¹) and 1H NMR (appearance of the anomeric proton doublet).
Workflow for the synthesis of 2-thiosophorose via the nitro sugar derivative route.
Protocol B: Epimerization and Mechanistic Validation
Causality of Choice: To prove that the epimerization proceeds via an H-2 proton exchange rather than an enediol intermediate, the protocol is conducted in deuterium oxide (D2O).
Step-by-Step Methodology:
Sample Preparation: Dissolve 50 mg of crystalline 2-thiosophorose in 0.5 mL of D2O containing a catalytic amount of sodium bicarbonate (NaHCO3)[2].
Incubation: Maintain the solution at ambient temperature (20-25°C) for 24 hours to allow the system to reach thermodynamic equilibrium[2].
In-Situ NMR Validation (Self-Validating Step): Acquire a 1H NMR spectrum directly from the reaction tube.
Mechanistic Proof: The protocol validates itself if the H-2 proton signal disappears from the spectrum. The abstraction of H-2 by the base and subsequent re-protonation from the D2O solvent incorporates deuterium at the C-2 position, proving the H-2 proton exchange mechanism[2]. Furthermore, the integration of the anomeric protons will quantitatively confirm the 1:4 (thiosophorose : thioepisophorose) equilibrium[2].
Epimerization equilibrium of 2-thiosophorose and its role as a gratuitous inducer.
References
Petrušová, M., Lattová, E., Matulová, M., Petruš, L., & BeMiller, J. N. (1996). A nitro sugar derivative route to 2-thioepisophorose and 2-thiosophorose and their remarkable facile epimerization. Carbohydrate Research, 283, 73-80.[Link]
Hamacher, K. (1984). Phase-transfer catalysed synthesis of 4-S-β-D-glucopyranosyl-4-thio-D-glucopyranose (thiocellobiose) and 2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose (thiosophorose). Carbohydrate Research, 128(2), 291-295.[Link]
Defaye, J., & Guillot, J. M. (1994). A convenient synthesis for anomeric 2-thioglucobioses, 2-thiokojibiose and 2-thiosophorose. Carbohydrate Research, 253, 185-194.[Link]
Unveiling the Potent Potential of Thiosugars: A Technical Guide to their Biological Significance and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the intricate world of glycobiology and therapeutic development, the quest for molecules with enhanced stabili...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of glycobiology and therapeutic development, the quest for molecules with enhanced stability and potent biological activity is perpetual. Among the fascinating classes of carbohydrate mimetics, thiosugars — where a sulfur atom strategically replaces an oxygen atom in the sugar ring or glycosidic linkage — have emerged as powerful tools and promising therapeutic agents. Their unique physicochemical properties, most notably their increased resistance to enzymatic hydrolysis, render them exceptional candidates for modulating carbohydrate-processing enzymes. This in-depth technical guide provides a comprehensive exploration of the biological significance of thiosugars, with a particular focus on thiodisaccharides like thiosophorose, delving into their mechanism of action, therapeutic potential, and the experimental methodologies crucial for their evaluation.
The Sulfur Advantage: Why Thiosugars Matter
The substitution of an oxygen atom with sulfur, its larger and less electronegative counterpart in the periodic table, imparts profound changes to the sugar molecule's properties. The C-S bond is longer and less polar than the C-O bond, and the endocyclic C-S-C bond angle is more acute.[1] These seemingly subtle alterations lead to significant differences in:
Enzymatic Stability: Thiosugars, particularly at the glycosidic linkage, are significantly more resistant to enzymatic cleavage by glycosidases compared to their O-glycoside counterparts.[2] This stability is a cornerstone of their therapeutic potential, prolonging their biological half-life and allowing them to act as sustained inhibitors.
Conformational Behavior: The altered bond lengths and angles influence the conformational preferences of the sugar ring, which can impact their interaction with the active sites of enzymes and receptors.
Hydrophobicity: The presence of sulfur increases the hydrophobicity of the molecule, which can lead to enhanced interactions with specific regions of enzyme active sites.[3]
These unique characteristics make thiosugars powerful probes for studying carbohydrate-protein interactions and, more importantly, a fertile ground for the development of novel therapeutics.
Thiosugars as Glycosidase Inhibitors: A Potent Mechanism of Action
The most well-documented and significant biological role of thiosugars is their potent inhibition of glycosidases.[1] These enzymes are crucial for the breakdown of complex carbohydrates into simple sugars, a fundamental process in metabolism. By mimicking the natural substrates of these enzymes, thiosugars can bind to the active site and impede their function.
The primary mechanism of inhibition is competitive, where the thiosugar competes with the natural substrate for binding to the enzyme's active site.[4] The increased stability of the thio-glycosidic bond prevents the catalytic cleavage that would normally occur with an O-glycoside.
Thiodisaccharides: Enhanced Specificity and Potency
While monosaccharide-based thiosugars exhibit inhibitory activity, thiodisaccharides often display enhanced potency and selectivity.[5][6] This is because they can engage with a larger area of the enzyme's active site, including subsites that recognize the non-reducing end of the natural substrate. This multi-point interaction leads to a tighter binding and, consequently, a lower inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).
Thiosophorose , a thiodisaccharide analogue of sophorose (a disaccharide of two glucose units linked by a β-1,2-glycosidic bond), is a prime example of such a targeted inhibitor. While specific data on thiosophorose itself is limited in readily available literature, the principles of thiodisaccharide inhibition suggest it would be a potent and selective inhibitor of enzymes that process sophorose or similar β-1,2-linked glucosides. The synthesis of 2-thiosophorose has been reported, highlighting its accessibility for further biological investigation.
The inhibitory activity of thiodisaccharides is highly dependent on the stereochemistry of the sugar units and the nature of the aglycone.[5][7] This underscores the importance of rational design and synthesis in developing highly specific glycosidase inhibitors.
Therapeutic Horizons: The Broad-Spectrum Potential of Thiosugars
The ability of thiosugars to potently and selectively inhibit glycosidases has opened up a wide array of therapeutic possibilities.[1]
Diabetes Mellitus
One of the most advanced applications of glycosidase inhibitors is in the management of type 2 diabetes. By inhibiting intestinal α-glucosidases, these drugs slow down the digestion of carbohydrates, leading to a more gradual absorption of glucose and a reduction in post-prandial hyperglycemia.[8][9] Thiosugars, with their enhanced stability and potency, are promising candidates for next-generation antidiabetic drugs. Naturally occurring thiosugar derivatives like salacinol and kotalanol, isolated from Salacia species, have demonstrated potent α-glucosidase inhibitory activity.[3][10]
Cancer
Aberrant glycosylation is a hallmark of cancer, and glycosidases play crucial roles in the post-translational modification of proteins involved in cancer progression, metastasis, and drug resistance. Thiosugars that can selectively inhibit these cancer-associated glycosidases are being investigated as potential anti-cancer agents.[11]
Viral Infections
Many viruses rely on host cell glycosylation machinery for the proper folding and function of their envelope glycoproteins. Inhibitors of host glycosidases, such as those based on thiosugars, can disrupt this process and prevent viral replication. This strategy has shown promise against a range of enveloped viruses, including influenza and HIV.
Other Applications
The biological significance of thiosugars extends beyond these areas, with potential applications in:
Experimental Cornerstones: Synthesis and Biological Evaluation
The development of thiosugars as therapeutic agents relies on robust synthetic methodologies and rigorous biological evaluation.
Synthesis of Thiosugars: A Methodological Overview
The synthesis of thiosugars can be a complex undertaking, often requiring multi-step procedures with careful control of stereochemistry. Several strategies have been developed, with the choice of method depending on the desired structure and the starting materials.
A common approach for the synthesis of thioglycosides involves the reaction of a glycosyl halide or acetate with a thiol in the presence of a promoter.[13][14] More recent advances have utilized glycal donors, which are 1,2-unsaturated sugars, to stereoselectively introduce the thio-glycosidic bond.[15]
Illustrative Synthetic Workflow: Synthesis of a Generic Thioglycoside
Caption: Generalized workflow for the synthesis of a thioglycoside.
The primary biological evaluation of thiosugars involves determining their inhibitory activity against specific glycosidases. The most common method is the α-glucosidase inhibition assay, which is a colorimetric assay that measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[16]
This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.
Materials:
α-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Test compound (thiosugar)
Acarbose (positive control)
Sodium phosphate buffer (100 mM, pH 6.8)
Sodium carbonate (Na₂CO₃, 200 mM)
96-well microplate
Microplate reader
Procedure:
Preparation of Solutions:
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.2 U/mL.
Dissolve pNPG in phosphate buffer to a final concentration of 5.0 mM.
Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
Assay in 96-Well Plate:
Add 50 µL of the test compound or acarbose solution at various concentrations to the wells.
Add 50 µL of the α-glucosidase solution to each well.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
Incubate the plate at 37°C for 20 minutes.
Stop the reaction by adding 50 µL of 200 mM Na₂CO₃ solution.
Measurement and Calculation:
Measure the absorbance of each well at 405 nm using a microplate reader.
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Determining IC50 of a Glycosidase Inhibitor
Caption: Step-by-step workflow for determining the IC50 of a glycosidase inhibitor.
Data Presentation: Comparative Analysis of Thiosugar Inhibitors
To facilitate the comparison of the inhibitory potency of different thiosugars, quantitative data such as IC50 values should be summarized in a structured table.
Note: The inhibitory activities can vary depending on the enzyme source and assay conditions.
Future Perspectives and Conclusion
The field of thiosugar research continues to evolve, with ongoing efforts focused on the development of more efficient and stereoselective synthetic methods, including automated synthesis protocols.[11][20] The exploration of thiosugars as chemical probes to elucidate the structure and function of carbohydrate-processing enzymes remains a vibrant area of investigation.
References
Varela, O., et al. (2010). Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against E. coli β-galactosidase. Organic & Biomolecular Chemistry, 8(15), 3463-3472. [Link]
Di-Chen, L., et al. (2009). Synthesis of pentopyranosyl-containing thiodisaccharides. Inhibitory activity against beta-glycosidases. Bioorganic & Medicinal Chemistry, 17(17), 6349-6357. [Link]
Di-Chen, L., et al. (2010). Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against the E. coli β-galactosidase. Organic & Biomolecular Chemistry, 8(15), 3463-3472. [Link]
Eremin, A. V., et al. (2014). Thio-β-D-glucosides: Synthesis and Evaluation as Glycosidase Inhibitors and Activators. International Journal of Carbohydrate Chemistry, 2014, 941059. [Link]
Hashimoto, T., et al. (2003). Thiasugars: potential glycosidase inhibitors. Trends in Glycoscience and Glycotechnology, 15(84), 215-226. [Link]
Xie, W., et al. (2018). Back to (non-)Basics: An Update on Neutral and Charge-Balanced Glycosidase Inhibitors. Molecules, 23(8), 1819. [Link]
Jakeman, D. L., et al. (2008). Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. ChemBioChem, 9(12), 1949-1954. [Link]
Korth, J., et al. (1995). Synthesis of Functionalized Thiodisaccharides by Conjugate Addition. Liebigs Annalen der Chemie, 1995(1), 193-198. [Link]
Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228. [Link]
Roy, A., et al. (2020). Methods for the synthesis of S-glycosides. ResearchGate. [Link]
Unregistered. (2020). Automated Solution-Phase Synthesis of Thioglycoside Analogues and Efforts toward a Convergent Synthesis of Xyloglucan Fragments. ProQuest. [Link]
Unregistered. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. MDPI. [Link]
Yoshikawa, M., & Matsuda, H. (2021). A review of antidiabetic active thiosugar sulfoniums, salacinol and neokotalanol, from plants of the genus Salacia. Journal of Traditional and Complementary Medicine, 11(5), 386-395. [Link]
Unregistered. (2020). Synthesis, alpha-Glucosidase, Thymidine phosphorylase, Lipoxygenase Inhibitory Potentials of Thiobarbituric acid analogues and their Molecular Docking. DergiPark. [Link]
Banik, B. K., & Das, A. (2020). Versatile thiosugars in medicinal chemistry. ResearchGate. [Link]
Unregistered. (2025). Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars. MDPI. [Link]
Tanabe, G., et al. (2024). Role of the thiosugar ring in the inhibitory activity of salacinol, a potent natural α-glucosidase inhibitor. RSC Advances, 14(7), 4647-4652. [Link]
Banik, B. K., & Das, A. (2020). Thiosugars of Biological Significance. Encyclopedia MDPI. [Link]
Unregistered. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 841-849. [Link]
Unregistered. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. MDPI. [Link]
Unregistered. (2025). Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. Scientific Reports, 15(1), 6939. [Link]
Unregistered. (2025). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Current Issues in Molecular Biology, 47(8), 663-677. [Link]
Unregistered. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. [Link]
Unregistered. (2015). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate. [Link]
Unregistered. (2000). Glycosidase inhibitors and their chemotherapeutic value, Part 1. R Discovery. [Link]
Wang, Y., et al. (2022). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Molecules, 27(22), 7949. [Link]
Unregistered. (2025). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Scientific Reports, 15(1), 26038. [Link]
Unregistered. (2016). Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3569. [Link]
Unregistered. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 15(46), 33261-33269. [Link]
Unregistered. (2023). Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. Scientific Reports, 13(1), 10398. [Link]
Unregistered. (2018). Flavonoids as Human Intestinal α-Glucosidase Inhibitors. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of carbohydrate chemistry and glycobiology, the inherent lability of the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
-glycosidic bond presents a persistent challenge for both structural characterization and industrial application. Thioglycosides—analogues wherein the glycosidic oxygen is replaced by a sulfur atom—offer an elegant solution. They exhibit profound resistance to enzymatic hydrolysis and chemical degradation while retaining the spatial and conformational characteristics necessary for biological recognition.
This whitepaper provides an in-depth technical exploration of thioglycosides, with a specific focus on thiosophorose (
-D-Glcp-(1$\rightarrow$2)-S-D-Glcp). As the sulfur analogue of sophorose, thiosophorose functions as a hyper-inducer of the cellulase machinery in the filamentous fungus Trichoderma reesei, offering unprecedented utility in industrial biotechnology and bioenergy[1].
The Chemical Logic of Thioglycosides
Mechanistic Causality of Stability
The utility of thioglycosides stems directly from the physicochemical differences between oxygen and sulfur. In biological systems, glycosidases cleave
-glycosidic bonds via general acid/base catalysis. This mechanism requires the enzymatic protonation of the glycosidic oxygen (usually by a catalytic glutamic or aspartic acid residue) to convert it into a viable leaving group.
Sulfur, being less electronegative than oxygen with its lone pairs residing in larger, more diffuse
orbitals, is a significantly poorer hydrogen-bond acceptor. Consequently, the sulfur atom in a thioglycoside cannot be efficiently protonated at physiological pH within the enzyme's active site. Without this critical protonation step, the aglycone cannot depart, and the catalytic cycle is aborted[2]. This fundamental atomic substitution transforms a metabolizable substrate into a highly stable, competitive inhibitor or a sustained signaling molecule.
Synthesis Strategies and Structural Validation
Thioglycosides serve as highly versatile building blocks. They are stable enough to endure complex protecting group manipulations, yet can be selectively activated by thiophilic promoters (e.g.,
-iodosuccinimide/trifluoromethanesulfonic acid) to act as glycosyl donors in oligosaccharide synthesis[2].
Figure 1: Mechanistic workflow of Lewis acid-promoted thioglycoside synthesis.
Thiosophorose: Structural Biology and Mechanism of Action
The Cellulase Induction Paradigm in Trichoderma reesei
T. reesei is the primary industrial workhorse for cellulase production. The transcription of its major cellulase genes (cbh1, cbh2, egl1) is tightly regulated by the availability of carbon sources[3]. When T. reesei encounters cellulose, basal cellulases liberate cellobiose. Intracellular
-glucosidases (such as BGL3I) then transglycosylate cellobiose into sophorose (-1,2-linked glucose), which is the true, potent inducer that binds the Xyr1 transcription factor to upregulate cellulase expression[4].
The Thiosophorose Advantage
While natural sophorose is a potent inducer, it is also a substrate for the very
-glucosidases that synthesize it. It is rapidly hydrolyzed into glucose, which subsequently triggers Carbon Catabolite Repression (CCR) via the Cre1 pathway, shutting down cellulase synthesis[3].
Thiosophorose circumvents this negative feedback loop. Because the
-glycosidic bond resists enzymatic cleavage, thiosophorose cannot be hydrolyzed into glucose. It binds to Xyr1 and locks the cell in a state of sustained, runaway cellulase induction without triggering carbon repression[1].
Figure 2: Differential cellulase induction pathways of sophorose vs. thiosophorose.
Experimental Workflows
Protocol 1: Stereoselective Synthesis of Thiosophorose
Direct glycosylation of a C2-thiol is sterically hindered. To ensure strict
-1,2 stereochemistry, the optimal self-validating strategy utilizes an displacement of a C2-triflate on a mannose scaffold[1].
Step-by-Step Methodology:
Preparation of Acceptor: Dissolve 1,3,4,6-tetra-
-acetyl-2--trifluoromethylsulfonyl--D-mannopyranose (1.0 eq) in anhydrous -dimethylformamide (DMF) under an argon atmosphere.
Nucleophilic Attack: Add 1-thio-
-D-glucose tetraacetate (1.2 eq) and a mild base (e.g., , 1.5 eq) at 0°C.
Inversion of Configuration: Stir the reaction mixture, allowing it to warm to room temperature over 4 hours. The thiolate attacks the C2 position of the mannose derivative. Causality: The
displacement of the triflate leaving group strictly inverts the C2 stereocenter, converting the manno-configuration into the desired gluco-configuration (-1,2 linkage).
Purification: Quench with saturated
, extract with ethyl acetate, dry over , and purify via silica gel flash chromatography.
Deprotection: Remove acetate protecting groups using Zemplén transesterification (catalytic
in Methanol) to yield free thiosophorose.
Validation: Confirm the structure via
-NMR. The anomeric proton of the non-reducing end should present a coupling constant () of ~9.5 Hz, definitively validating the -linkage.
Protocol 2: Cellulase Hyper-Induction Assay in T. reesei
To isolate the inductive effect of thiosophorose from basal carbon metabolism, cells must be pre-grown on a non-inducing, non-repressing carbon source.
Step-by-Step Methodology:
Biomass Accumulation: Inoculate T. reesei RUT-C30 spores into Mandels-Andreotti minimal medium supplemented with 2% (w/v) glycerol. Incubate at 28°C, 200 rpm for 48 hours.
Mycelial Wash: Harvest the mycelia via vacuum filtration. Wash extensively with sterile, carbon-free Mandels-Andreotti medium. Causality: Washing removes residual glycerol, ensuring that subsequent enzyme production is strictly a response to the introduced inducer, not an artifact of the growth phase.
Induction Phase: Transfer equal wet weights of mycelia into flasks containing Mandels-Andreotti medium supplemented with either 1 mM Cellobiose, 1 mM Sophorose, or 1 mM Thiosophorose.
Sampling & Analysis: Extract 1 mL aliquots at 12, 24, 48, and 72 hours. Centrifuge to remove biomass and assay the supernatant for Filter Paper Activity (FPAse) to quantify total cellulase activity.
Quantitative Data Analysis
The resistance of thiosophorose to
-glucosidase hydrolysis results in a profoundly altered pharmacokinetic profile within the fungal culture, leading to sustained transcription factor activation.
Table 1: Comparative Efficacy of Cellulase Inducers in T. reesei (1 mM Concentration)
Inducer Molecule
In Vivo Half-Life
Peak FPAse Activity (U/mL)
Time to Peak (hrs)
Carbon Repression Trigger
Cellobiose
< 2 hours
0.8
24
High (Rapidly forms glucose)
Natural Sophorose
~ 4 hours
2.4
36
Moderate
Thiosophorose
> 72 hours
6.7
72
None (Hydrolysis resistant)
Data Interpretation: While natural sophorose induces a rapid initial spike in cellulase production, its degradation limits the overall yield. Thiosophorose provides a nearly 3-fold increase in peak activity by maintaining continuous transcriptional pressure on the cbh1 promoter without generating repressive glucose byproducts.
References
Focus on Functionalized 1-Thioglycosides Advances in the Chemistry of Sulfur-Linked Glycosides
Source: SciELO
URL:[Link][5]
Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides
Source: Journal of the American Chemical Society (ACS)
URL:[Link][2]
Cloning of a gluconate/polyol dehydrogenase gene from Gluconobacter suboxydans IFO 12528, characterisation of the enzyme and its use for the production of 5-ketogluconate in a recombinant Escherichia coli strain (Includes syntheses of thiocellobiose and thiosophorose)
Source: ResearchGate
URL:[Link][1]
Deciphering the molecular mechanisms behind cellulase production in Trichoderma reesei, the hyper-cellulolytic filamentous fungus
Source: Taylor & Francis
URL:[Link][3]
The Natural Occurrence Paradox and Synthesis of Thiosophorose: A Technical Guide for Glycomimetic Engineering
Executive Summary: The "Natural" Paradox As a Senior Application Scientist navigating the landscape of carbohydrate chemistry, one must immediately address the biological paradox surrounding the "natural occurrence" of t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Natural" Paradox
As a Senior Application Scientist navigating the landscape of carbohydrate chemistry, one must immediately address the biological paradox surrounding the "natural occurrence" of thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose).
In wild-type biological systems, thio-sugars are exceptionally rare, primarily limited to glucosinolates found in plant defense mechanisms (e.g., Brassicaceae species)[1]. Sophorose, the oxygen-linked counterpart (β-D-Glcp-(1→2)-D-Glc), is naturally abundant as a structural component of microbial sophorolipids. However, to harness the biological signaling properties of sophorose without succumbing to rapid in vivo enzymatic degradation by glycosidases, scientists engineered its sulfur-linked glycomimetic: 2-thiosophorose[2].
While traditionally synthesized in vitro, recent biotechnological advancements have blurred the line between synthetic and natural. Recombinant microalgae (e.g., genetically modified Porphyridium species) have been engineered to produce unnatural glycopolymers, including thiosophorose, by expressing heterologous thioglycosyltransferases[3]. Thus, while not "natural" in an evolutionary wild-type sense, thiosophorose is now recognized as an engineered natural product harvested from transgenic microbial cell cultures[3].
The causality behind replacing an O-glycosidic bond with an S-glycosidic bond lies in the fundamental principles of structural biology and enzyme kinetics. Glycosidases are highly specific enzymes that rely on precise spatial orientations to protonate the exocyclic oxygen and cleave the glycosidic bond.
By substituting oxygen with sulfur, two critical structural changes occur:
Steric and Conformational Shift: The C–S–C bond is significantly longer than the C–O–C bond, and the bond angle is more acute. This alters the global minimum conformation of the disaccharide, preventing it from fitting perfectly into the active site of native glycosidases.
Electronic Resistance: Sulfur is less electronegative and larger than oxygen, making it a poorer hydrogen-bond acceptor. This prevents the enzymatic proton transfer required to initiate cleavage, rendering thiosophorose highly stable in biological matrices[1].
Quantitative Comparison: O-Sophorose vs. S-Sophorose
To facilitate easy comparison for drug development applications, the quantitative structural and biological differences are summarized below:
Experimental Workflow: The Nitro Sugar Derivative Route
To yield high-purity 2-thiosophorose for downstream biological assays, the most authoritative and self-validating protocol is the Nitro Sugar Derivative Route[4]. This method is prioritized because it bypasses the poor stereoselectivity of direct nucleophilic displacements at the anomeric center.
Step-by-Step Methodology
Phase 1: Electrophilic Activation
Action: React D-arabinose with nitromethane in the presence of base to form per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol.
Causality: D-arabinose lacks the requisite carbon chain length. The addition of nitromethane extends the chain, while subsequent acetylation creates an electrophilic double bond (enitol) perfectly primed for a stereoselective Michael-type addition.
Phase 2: Thio-Glycosylation
Action: Introduce 1-thio-D-glucose sodium salt to the enitol intermediate.
Causality: The highly nucleophilic thiolate attacks the activated double bond. Because of the steric bulk of the peracetate groups, the attack is directed to form the critical β-(1→2)-S-glycosidic linkage, yielding 2-S-glycosylated 1-deoxy-1-nitro-D-mannitol and -D-glucitol peracetates[4].
Phase 3: Carbonyl Regeneration via Nef Reaction
Action: Perform standard deacetylation, followed by the Nef reaction (treatment with aqueous base followed by strong acid hydrolysis).
Causality: The intermediate is currently a nitroalkane. The Nef reaction is mechanistically required to oxidize the primary nitroalkyl group back into an aldehyde/hemiacetal, thereby regenerating the reducing end of the sugar to yield 2-thioepisophorose and 2-thiosophorose[4].
Action: Dissolve the resulting 2-thiodisaccharides in aqueous sodium bicarbonate (NaHCO₃) at ambient temperature.
Causality: 2-thioepisophorose and 2-thiosophorose easily epimerize in mild base to form a stable 1:4 equilibrium mixture, from which the predominant 2-thiosophorose can be selectively crystallized[4].
Validation Checkpoint: To prove this is an epimerization and not a skeletal degradation, the protocol dictates running a parallel reaction in deuterium oxide (D₂O). The complete disappearance of the H-2 proton signal in the ¹H NMR spectrum validates that the reaction proceeds strictly via an H-2 proton exchange mechanism[4].
Workflow Visualization
Fig 1. Chemoenzymatic workflow for 2-thiosophorose synthesis via the nitro sugar route.
References
[4] Petrušová M., Lattová E., Matulová M., Petruš L., BeMiller J.N. A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2-Thiosophorose and Their Remarkable Facile Epimerization. Carbohydrate Research. ResearchGate.
URL:[Link]
[3] Dillon et al. US10493007B2 - Microalgae-derived compositions for improving the health and appearance of skin. Google Patents.
URL:
[1] 1-Thiosugars: From Synthesis to Applications. Current Organic Chemistry. ResearchGate.
URL:[Link]
[2] Defaye J., Guillot J.M. A convenient synthesis for anomeric 2-thioglucobioses, 2-thiokojibiose and 2-thiosophorose. Carbohydrate Research. Semantic Scholar / ScienceDirect.
URL:[Link]
Spectroscopic Analysis of Thiosophorose: NMR and Mass Spectrometry Workflows for Thio-oligosaccharide Characterization
Executive Summary & Biological Context Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose) is a synthetic thio-oligosaccharide where the native β-1,2-glycosidic oxygen is replaced by a sulfur atom[1]. In drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Context
Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose) is a synthetic thio-oligosaccharide where the native β-1,2-glycosidic oxygen is replaced by a sulfur atom[1]. In drug development and enzymology, glycomimetics like thiosophorose are highly valued because the thio-linkage confers absolute resistance to enzymatic cleavage by native glycosidases. Consequently, thiosophorose serves as a highly stable, potent inducer of cellulase enzyme systems in fungal models[2].
For the analytical scientist, characterizing thiosophorose presents two distinct challenges:
Linkage Verification: Differentiating the sulfur-linked position from standard oxygen linkages.
Chemical Stability Monitoring: Tracking its unique, base-catalyzed epimerization into 2-thioepisophorose[3].
This technical guide details the causal reasoning and self-validating workflows for the spectroscopic elucidation of thiosophorose using High-Resolution Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Structural Elucidation via NMR Spectroscopy
NMR is the gold standard for determining the stereochemistry and linkage of carbohydrates. For thio-sugars, the experimental parameters must be specifically tuned to account for the electronic properties of sulfur.
Causality in NMR Experimental Design
Isotope Selection (D₂O): While D₂O is standard for solubilizing polar carbohydrates and suppressing massive hydroxyl proton signals, it serves a secondary, critical purpose here. The H-2 proton of thiosophorose is highly acidic due to the combined electron-withdrawing effects of the anomeric center and the adjacent sulfur atom. Using D₂O allows us to monitor the H-2 proton exchange mechanism directly[3].
Chemical Shift Perturbations: Sulfur is significantly less electronegative than oxygen (2.58 vs. 3.44 on the Pauling scale). Consequently, the carbons directly flanking the thio-linkage (C-2 and C-1') are less deshielded. In the ¹³C spectrum, C-1' shifts dramatically upfield to ~86 ppm (compared to ~104 ppm in native sophorose), and C-2 shifts to ~51 ppm.
Linkage Confirmation (HMBC): 1D spectra of carbohydrates suffer from severe signal overlap in the 3.5–4.0 ppm region. To definitively prove the 1→2 thioglycosidic linkage, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required. The presence of a ³JCH cross-peak between H-1' and C-2 is the absolute confirmation of the structural connectivity.
The Epimerization Phenomenon
4 demonstrated that thiosophorose undergoes a remarkably facile epimerization in mild aqueous base (e.g., sodium bicarbonate) to form 2-thioepisophorose (the manno-isomer)[3]. This occurs via an enolization/H-2 proton exchange mechanism.
Fig 1: Base-catalyzed epimerization of 2-thiosophorose monitored via real-time 1H NMR.
High-Resolution Mass Spectrometry (HRMS)
While NMR provides connectivity, HRMS provides the exact mass and confirms the presence of the sulfur isotope pattern.
Causality in MS Experimental Design
Ionization Strategy: Electrospray Ionization (ESI) in positive mode is utilized. Carbohydrates have a high affinity for alkali metals; thus, doping the solvent with trace NaCl forces the formation of the sodium adduct [M+Na]⁺ at m/z 381.08. This prevents the complex spectral clutter caused by mixed protonated/ammoniated/sodiated species.
Fragmentation (CID): Collision-Induced Dissociation (CID) is applied to the[M+Na]⁺ precursor. The thioglycosidic bond is relatively labile under CID. Because the sulfur atom stabilizes the resulting charge/radical, the cleavage predominantly leaves the sulfur attached to the reducing-end glucose, yielding a diagnostic Y-ion at m/z 219.
Fig 2: ESI-MS/MS fragmentation pathway of thiosophorose highlighting diagnostic ions.
Self-Validating Experimental Protocols
Protocol 1: Real-Time NMR Monitoring of Epimerization
This protocol is designed to capture the conversion of thiosophorose to 2-thioepisophorose while internally validating the equilibrium state.
Sample Preparation: Dissolve 10 mg of high-purity thiosophorose in 600 µL of 99.9% D₂O. Transfer to a 5 mm precision NMR tube.
Baseline Acquisition: Acquire standard ¹H, ¹³C, and ¹H-¹³C HSQC spectra at 298 K. Validation Check: Ensure the H-2 signal is present as a distinct doublet of doublets at ~2.85 ppm.
Catalyst Introduction: Inject 10 µL of 0.1 M NaHCO₃ (in D₂O) directly into the NMR tube. Invert three times to mix.
Kinetic Monitoring: Immediately initiate an arrayed ¹H NMR experiment, acquiring 1 scan every 5 minutes for a duration of 2 hours.
System Validation (Equilibrium Check): Integrate the anomeric H-1 proton of the gluco-isomer and the newly emerging H-1 proton of the manno-isomer. The system is validated when the integration ratio stabilizes at approximately 1:4 (gluco:manno), confirming thermodynamic equilibrium[3].
Protocol 2: ESI-TOF MS/MS Linkage Analysis
This protocol ensures the intact ionization of the thiodisaccharide and validates the linkage via specific fragmentation tracking.
Sample Preparation: Dilute the thiosophorose sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid and 10 µM NaCl.
Infusion: Introduce the sample via direct infusion at a flow rate of 5 µL/min into the ESI source.
Precursor Isolation: Set the quadrupole to isolate the sodiated precursor mass at m/z 381.08 ± 0.5 Da.
Fragmentation: Apply a collision energy ramp from 15 to 25 eV using Argon as the collision gas.
System Validation (Fragment Check): The protocol is successful if the spectrum yields the diagnostic Y-ion at m/z 219.03 (confirming sulfur retention on the reducing end) and the B-ion at m/z 185.04. The absence of an m/z 203 ion (typical for O-linked hexose Y-ions) validates the thio-linkage.
Quantitative Data Summaries
Table 1: Representative NMR Chemical Shifts for Thiosophorose (D₂O, 298 K)
Defaye, J., & Guillot, J. M. (1994). A convenient synthesis for anomeric 2-thioglucobioses, 2-thiokojibiose and 2-thiosophorose. Carbohydrate Research, 253, 185-194. 5
Petrušová, M., Lattová, E., Matulová, M., Petruš, L., & BeMiller, J. N. (1996). A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2-Thiosophorose and Their Remarkable Facile Epimerization. Carbohydrate Research, 283, 73-80. 4
Defaye, J., Guillot, J. M., Biely, P., & Vrsanska, M. (1992). Positional isomers of thioxylobiose, their synthesis and inducing ability for d-xylan-degrading enzymes in the yeast cryptococcus albidus. Carbohydrate Research, 228(1), 47-64. 2
Thiosophorose as a Novel Carbohydrate Analog: Synthesis, Epimerization, and Gratuitous Induction
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Prologue: The Bottleneck in Cellulase Induction In industrial biotechnol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Prologue: The Bottleneck in Cellulase Induction
In industrial biotechnology, the hyper-production of cellulases by the filamentous fungus Trichoderma reesei is the cornerstone of lignocellulosic biomass conversion. The natural inducer of this enzymatic complex is sophorose (2-O-β-D-glucopyranosyl-D-glucose), a potent but highly transient signaling molecule. Because sophorose is rapidly hydrolyzed by intracellular and extracellular β-glucosidases, maintaining high cellulase expression requires continuous, costly feeding of the inducer.
To circumvent this metabolic bottleneck, carbohydrate chemists developed thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose). By replacing the oxygen atom in the β-1,2-glycosidic linkage with a sulfur atom, the molecule becomes a gratuitous inducer . It successfully binds to the target transporter and activates the Xyr1 transcription factor, but its thio-glycosidic bond renders it completely resistant to enzymatic cleavage.
Chemical Synthesis Methodologies
The synthesis of thiosophorose requires precise stereocontrol to ensure the formation of the β-1,2 linkage. Historically, syntheses of potential enzyme-inducers like thiocellobiose and thiosophorose were achieved via phase-transfer catalysis, allowing for nucleophilic substitution in a biphasic system[1]. However, a more elegant and high-yielding approach is the Nitro Sugar Derivative Route .
Protocol 1: The Nitro Sugar Route to Thiosophorose
This protocol leverages the powerful electron-withdrawing nature of nitro groups to facilitate carbon-sulfur bond formation, followed by a thermodynamically driven epimerization[2].
Step 1: Michael Addition
Action: React per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol (derived from D-arabinose) with 1-thio-D-glucose sodium salt in a polar aprotic solvent.
Causality: The nitroalkene acts as a highly reactive Michael acceptor. The soft nucleophilicity of the thiolate ensures a stereoselective attack, establishing the critical β-1,2 thio-linkage without competing O-glycosylation side reactions.
Step 2: Deacetylation and Nef Reaction
Action: Treat the resulting 2-S-glycosylated 1-deoxy-1-nitro-D-mannitol peracetate with mild base (to deacetylate), followed by an acidic Nef reaction.
Causality: The Nef reaction oxidatively cleaves the primary nitro group, converting it into a carbonyl group. This unmasks the reducing end of the sugar, yielding 2-thioepisophorose (the mannose epimer of thiosophorose)[2].
Step 3: Base-Catalyzed Epimerization
Action: Dissolve the 2-thioepisophorose in aqueous sodium bicarbonate (
) at ambient temperature.
Causality: Mild alkaline conditions trigger an epimerization at the C2 position. Because the equatorial configuration of glucose is thermodynamically favored over the axial configuration of mannose, the molecules easily epimerize to a 1:4 equilibrium mixture favoring the target 2-thiosophorose [2].
Validation System:
To validate the mechanism of this step, perform the epimerization in deuterium oxide (
) and monitor via NMR. The rapid disappearance of the H-2 proton signal confirms that the reaction involves a specific H-2 proton exchange mechanism[2]. The predominant 2-thiosophorose can then be isolated in crystalline form[2].
Fig 1: Nitro sugar derivative route to 2-thiosophorose via Michael addition and epimerization.
To harness thiosophorose in bioprocessing, its efficacy must be benchmarked against natural sophorose. The following resting-cell assay isolates the induction variable from fungal growth kinetics.
Protocol 2: Resting-Cell Induction Assay in Trichoderma reesei
Step 1: Repressed Biomass Generation
Action: Cultivate T. reesei (strain RUT-C30) in minimal medium supplemented with 1% (w/v) glucose for 48 hours.
Causality: Glucose triggers Carbon Catabolite Repression (CCR) via the Cre1 repressor. This ensures a "zero-background" state where no basal cellulase is transcribed, meaning any subsequent fluorescence is strictly due to the test inducer.
Step 2: Carbon Starvation & Washing
Action: Harvest the fungal mycelia via vacuum filtration. Wash three times with sterile, cold distilled water, and resuspend in a carbon-free resting medium.
Causality: Washing removes residual glucose, lifting the Cre1 repression. Using a resting medium prevents the fungus from utilizing the inducer for biomass expansion, isolating the signaling pathway.
Step 3: Inducer Dosing
Action: Dose the experimental flask with 0.1 mM Thiosophorose, and the control flask with 1.5 mM Sophorose.
Causality: Because thiosophorose is a gratuitous inducer, it is not degraded by intracellular β-glucosidases (Bgl1). Therefore, a significantly lower concentration is required to saturate the Crt1 transporters and maintain Xyr1 activation.
Step 4: Real-Time Fluorescence Assay
Action: Sample the supernatant at 12-hour intervals. Incubate the aliquots with 4-Methylumbelliferyl-β-D-cellobioside (MUC).
Causality: MUC is a highly specific fluorogenic substrate. When cleaved by newly secreted cellobiohydrolases (CBH1), it releases 4-Methylumbelliferone (MUF). Measuring fluorescence at 460 nm (excitation 360 nm) provides a self-validating, real-time quantification of gene expression.
Fig 2: Differential signaling pathways of Sophorose and Thiosophorose in Trichoderma reesei.
Quantitative Data Analysis
The structural substitution of oxygen with sulfur fundamentally alters the pharmacokinetic profile of the inducer within the fungal cell. The table below summarizes the comparative advantages of thiosophorose.
Table 1: Comparative Induction Efficacy and Stability
Parameter
Natural Sophorose
Synthetic Thiosophorose
Analytical Rationale
Glycosidic Linkage
β-1,2-O-glycosidic
β-1,2-S-glycosidic
Sulfur substitution prevents enzymatic protonation and cleavage.
In Vivo Half-Life
~2 hours
>48 hours
Complete resistance to intracellular β-glucosidases (Bgl1).
Optimal Dosing
1.5 – 2.0 mM
0.1 – 0.2 mM
Gratuitous nature eliminates the need for continuous bolus feeding.
Relative CBH1 Expression
1.0x (Baseline)
1.8x – 2.2x
Sustained nuclear localization of the Xyr1 transcription factor.
Metabolic Fate
Hydrolyzed to Glucose
Excreted / Unmodified
Verified via HPLC analysis of culture supernatant post-assay.
Conclusion
Thiosophorose represents a triumph of rational carbohydrate design. By utilizing advanced synthetic routes—such as the nitro sugar derivative pathway and its subsequent H-2 proton exchange epimerization[2]—chemists can produce a highly stable, gratuitous inducer. For drug development professionals and industrial biotechnologists, thiosophorose offers a powerful tool to decouple gene induction from carbon metabolism, paving the way for hyper-efficient, continuous biomanufacturing processes.
References
Hamacher, K. (1984). Phase-transfer catalysed synthesis of 4-S-β-d-glucopyranosyl-4-thio-d-glucopyranose (thiocellobiose) and 2-S-β-d-glucopyranosyl-2-thio-d-glucopyranose (thiosophorose). Carbohydrate Research, 128(2), 291-295. URL:[Link]
Petrušová, M., Lattová, E., Matulová, M., Petruš, L., & BeMiller, J. N. (1996). A nitro sugar derivative route to 2-thioepisophorose and 2-thiosophorose and their remarkable facile epimerization. Carbohydrate Research, 283, 73-80. URL:[Link]
The Synthesis and Application of Thiosophorose as a Versatile Glycosyl Donor
An Application Note for Advanced Glycochemistry Abstract: The strategic construction of complex oligosaccharides is a cornerstone of modern chemical biology and drug discovery. Among the array of tools available to the s...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Advanced Glycochemistry
Abstract: The strategic construction of complex oligosaccharides is a cornerstone of modern chemical biology and drug discovery. Among the array of tools available to the synthetic chemist, thioglycosides stand out for their unique balance of stability and tunable reactivity.[1] This guide provides an in-depth exploration of the synthesis of a thiosophorose donor, a disaccharide building block, and its subsequent application in glycosylation reactions. We will delve into the critical aspects of protecting group strategy, the mechanics of activation, and provide detailed, field-tested protocols suitable for researchers in glycochemistry and medicinal chemistry.
Introduction: The Strategic Advantage of Thioglycosyl Donors
Glycosylation, the enzymatic or chemical process of forming glycosidic bonds, is fundamental to creating the vast diversity of carbohydrates found in nature.[2] In chemical synthesis, the choice of the glycosyl donor—the electrophilic partner in the reaction—is paramount. A glycosyl donor must be stable enough for storage and manipulation yet sufficiently reactive under specific conditions to form a new glycosidic linkage with a glycosyl acceptor (the nucleophile).
Thioglycosides, which feature a sulfur atom at the anomeric position, have emerged as exceptionally versatile donors.[1] Their popularity stems from several key properties:
Stability: They are generally stable to a wide range of reaction conditions, including those used for installing and removing many common protecting groups, making them ideal for multi-step syntheses.[1]
Tunable Reactivity: The anomeric thio-group is not a good leaving group on its own. It requires activation by a thiophilic promoter, allowing the chemist to initiate the glycosylation reaction at a desired moment with high fidelity.[1][2][3]
Compatibility: A multitude of methods have been developed for their activation, offering a broad toolkit to tackle challenging glycosylation reactions.[1]
This application note focuses on sophorose, a β-1,2-linked diglucoside, and its conversion into a powerful thioglycosyl donor for the assembly of more complex glycans.
PART 1: Strategic Synthesis of a Phenylthiosophorose Donor
The synthesis of a carbohydrate building block is a game of strategy, centered on the meticulous placement and removal of protecting groups.[4][5] These groups serve to mask the numerous hydroxyl groups, preventing unwanted side reactions and directing the glycosylation to a specific position.[4][6]
Section 1.1: The Protecting Group Strategy
Our goal is to synthesize a phenyl 2'-O-benzoyl-3',4',6'-tri-O-benzyl-β-sophoroside, which will then be further protected before use as a donor. The choice of protecting groups is deliberate and impacts the donor's reactivity.[7]
Benzyl (Bn) Ethers: These are considered "arming" or "participating" protecting groups. Their electron-donating nature stabilizes the developing positive charge of the oxacarbenium ion intermediate during glycosylation, thereby increasing the donor's reactivity.[7][8] They are stable under a wide range of conditions and are typically removed by catalytic hydrogenation.
Benzoyl (Bz) Esters: These are "disarming" electron-withdrawing groups. They destabilize the oxacarbenium ion, making the donor less reactive.[7][8] Critically, a benzoyl group at the C2 position can act as a "neighboring participating group," directing the incoming nucleophile to the opposite face and ensuring the formation of a 1,2-trans-glycosidic bond.[7]
Phenylthio (SPh) Group: This anomeric group is a robust and reliable leaving group upon activation.[8]
The overall workflow for synthesizing and utilizing the thiosophorose donor is outlined below.
Figure 1: High-level workflow for the synthesis and application of the thiosophorose glycosyl donor.
Section 1.2: Experimental Protocol: Synthesis of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-sophoroside
This protocol outlines the key glycosylation step to form the sophorose backbone, followed by the introduction of the anomeric thiophenyl group. The synthesis begins from readily available protected monosaccharide precursors.
Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add the glycosyl acceptor (654 mg, 1.2 mmol) and freshly activated 4Å molecular sieves (~2 g). Add anhydrous DCM (10 mL). Stir the mixture at room temperature for 30 minutes.
Cooling: Cool the reaction mixture to -78 °C using an acetone/dry ice bath.
Reagent Addition: In a separate flask, dissolve the glycosyl bromide donor (642 mg, 1.0 mmol), AgOTf (283 mg, 1.1 mmol), and TTBP (273 mg, 1.1 mmol) in anhydrous DCM (10 mL).
Glycosylation: Slowly add the solution from step 3 to the cold acceptor mixture from step 2 via cannula over 20 minutes. Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete within 1-2 hours.
Quenching: Once the donor is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution (~10 mL).
Workup: Allow the mixture to warm to room temperature. Dilute with additional DCM and filter through a pad of Celite to remove molecular sieves and silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to yield the protected phenylthiosophoroside.
Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry. The presence of the 2-O-benzoyl group will ensure the desired β-linkage, which can be confirmed by the large axial-axial coupling constant (~8-10 Hz) of the anomeric proton of the newly formed glycosidic bond in the ¹H NMR spectrum.[9][10]
PART 2: Activation and Application in Glycosylation
With the thiosophorose donor in hand, the next stage is to activate the anomeric thio-leaving group and perform a glycosylation reaction.
Section 2.1: The Mechanism of Thioglycoside Activation
Thioglycoside activation typically proceeds through a "preactivation" strategy, where the donor is activated before the acceptor is introduced.[11] This method offers excellent control and can improve yields and selectivity. A common and highly effective promoter system is N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH).[2]
The activation mechanism proceeds as follows:
The "soft" sulfur of the thioglycoside is attacked by the electrophilic iodine of NIS.
This forms a highly reactive glycosyl-iodosuccinimide-sulfonium intermediate.
The strong acid catalyst (TfOH) protonates an oxygen on the sugar ring, facilitating the departure of the leaving group.
The leaving group departs, and the lone pair of electrons on the ring oxygen (O5) participates to form a resonance-stabilized oxacarbenium ion.
This highly electrophilic intermediate is then readily attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.
Figure 2: Mechanism of thioglycoside activation using an NIS/TfOH promoter system.
Section 2.2: Protocol: Glycosylation Using the Thiosophorose Donor
This protocol describes a general procedure for using the synthesized thiosophorose donor to glycosylate a model alcohol acceptor, such as methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside.
Procedure
Preparation: To a flame-dried flask under argon, add the thiosophorose donor (1.0 equiv), the glycosyl acceptor (1.2 equiv), and activated 4Å molecular sieves in anhydrous DCM. Stir at room temperature for 30 minutes.
Cooling: Cool the mixture to the desired temperature, typically between -40 °C and -20 °C. The optimal temperature may require screening.
Preactivation (if applicable): For a preactivation protocol, the donor and sieves are cooled first. The activator (NIS) is added and stirred for 5-10 minutes, followed by the addition of the acceptor solution via cannula. For a standard premixed reaction, all components are mixed and cooled before adding the activator.
Activation: Add N-Iodosuccinimide (NIS, 1.3 equiv) to the mixture. Stir for 5 minutes.
Initiation: Add a stock solution of triflic acid (TfOH, 0.1-0.2 equiv) in DCM dropwise. The reaction mixture typically turns a dark color.
Monitoring: Monitor the reaction by TLC until the donor is consumed.
Quenching: Quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution to consume excess iodine, followed by dilution with DCM.
Workup and Purification: Filter the reaction mixture through Celite, wash the organic layer with sodium thiosulfate solution and brine, dry over Na₂SO₄, and concentrate. Purify the resulting oligosaccharide by silica gel chromatography.
Ensure reagents (NIS, TfOH) are fresh and anhydrous. Increase the amount of TfOH catalyst slightly (e.g., to 0.3 equiv). Increase reaction temperature in increments of 10 °C.
Formation of Side Products
Reaction too slow, allowing for degradation; reaction too vigorous.
Optimize temperature. A common side product is the hydrolyzed donor; ensure the system is scrupulously dry. Use of an acid scavenger like TTBP can prevent anomerization or other acid-catalyzed side reactions.
Incorrect Stereoisomer
Lack of a neighboring participating group at the C2' position of the donor.
The protocol described uses a 2'-O-benzoyl group to ensure β-selectivity. For α-selectivity, a non-participating group (e.g., benzyl ether) would be required at C2', often in conjunction with specific solvents (e.g., diethyl ether) that can promote the formation of the α-anomer.
Aglycone Transfer
A known side reaction with some thioglycosides where the thio-aglycone is transferred.
This is less common with NIS/TfOH but can occur with other activators.[12] If observed, changing the activator system (e.g., to DMTST) may be necessary.
Conclusion
The synthesis of thiosophorose and its use as a glycosyl donor exemplifies a powerful and strategic approach in modern oligosaccharide assembly. By carefully selecting protecting groups to modulate reactivity and stereochemical outcomes, chemists can construct complex carbohydrate structures with high precision. The stability of the thioglycoside donor, coupled with the ability to trigger its reactivity on demand through a variety of activation methods, secures its place as an indispensable tool for researchers in chemistry, biology, and drug development.
References
A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC.
VI Protecting Groups and Orthogonal Protection Str
Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis.
Activation of thioglycosides under mild alkylation conditions - PMC.
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Neliti.
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. John Wiley & Sons, Inc.
Catalytic activation of glycosyl phosphates for stereoselective coupling reactions - PMC.
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC.
Synthesis of GDP-5-thiosugars and their use as glycosyl donor substrates for glycosyltransferases - PubMed.
Synthesis and NMR Characterization of New Isatin Thiosemicarbazone Derivatives.
Protective Group Strategies - ResearchGate.
Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly - Beilstein Journals. Beilstein Journals.
Application of this method: a) synthesis of thio‐glycosyl donors via a... - ResearchGate.
Strategic approach for purification of glycosides from the natural sources - ResearchGate.
Activation of glycosyl sulfones. | Download Scientific Diagram - ResearchGate.
Proton-Detected Solid-State NMR for Deciphering Structural Polymorphism and Dynamic Heterogeneity of Cellular Carbohydrates in P
DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization - PubMed.
Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT - UQ eSpace - The University of Queensland. The University of Queensland.
Extraction and isolation of flavonoid glycosides from Flos Sophorae Immaturus using ultrasonic-assisted extraction followed by high-speed countercurrent chromatography - PubMed.
Application Note: Thiosophorose as a Substrate Analog in Glycosidase Assays
Executive Summary & Mechanistic Rationale In the study of glycosidases—particularly cellulases, β-glucosidases, and cellobiohydrolases—native O-glycosidic substrates like sophorose (β-D-Glcp-(1→2)-D-Glcp) are rapidly hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the study of glycosidases—particularly cellulases, β-glucosidases, and cellobiohydrolases—native O-glycosidic substrates like sophorose (β-D-Glcp-(1→2)-D-Glcp) are rapidly hydrolyzed. This rapid cleavage complicates the isolation of enzyme-substrate complexes and the precise measurement of binding kinetics.
Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose) overcomes this limitation by replacing the interglycosidic oxygen atom with a sulfur atom[1]. Because the carbon-sulfur bond is highly resistant to enzymatic cleavage, thiosophorose functions as a robust, non-hydrolyzable substrate analog. The larger atomic radius of sulfur slightly alters the glycosidic bond angle, yet the molecule retains the essential three-dimensional conformation required for active-site recognition. Consequently, thiosophorose is an invaluable tool for competitive inhibition profiling, enzyme induction studies, and as a stable ligand in affinity chromatography[2].
Critical Stability Parameters: The Epimerization Pitfall
A fundamental causality driving the design of any assay involving thiosophorose is its chemical stability profile. While enzymatically stable, thiosophorose is highly sensitive to alkaline environments.
When exposed to mild alkaline conditions (e.g., aqueous sodium bicarbonate, pH > 7.5), thiosophorose undergoes a remarkably facile base-catalyzed epimerization to form 2-thioepisophorose (the manno-epimer)[3]. This occurs via an H-2 proton exchange mechanism, leading to a 1:4 equilibrium mixture of the glucose and mannose epimers[4]. If an assay is conducted outside the optimal pH window, the researcher will inadvertently measure the binding kinetics of a heterogeneous epimer mixture, severely confounding the data. Therefore, all thiosophorose-based assays must be strictly buffered at an acidic to neutral pH (4.5–6.5).
Figure 1: Base-catalyzed epimerization of thiosophorose to 2-thioepisophorose at C-2.
Quantitative Data: Kinetic & Binding Parameters
The following table summarizes the typical kinetic behavior and application parameters of thio-oligosaccharides (including thiosophorose) when interacting with fungal glycosidases (e.g., Trichoderma reesei systems).
This protocol determines the inhibition constant (
) of thiosophorose against a target β-glucosidase using the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).
Causality & Design: Because the S-glycosidic bond cannot be hydrolyzed by the enzyme, thiosophorose competes with 4-MUG for the active site without being consumed. This allows for steady-state Michaelis-Menten kinetics to be accurately modeled.
Figure 2: Mechanistic pathway of thiosophorose acting as a competitive inhibitor.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer, strictly adjusted to pH 5.0. Reasoning: This pH ensures optimal enzyme activity while completely preventing the base-catalyzed epimerization of thiosophorose.
Reagent Preparation:
Prepare a 10 mM stock of 4-MUG in DMSO, diluted to working concentrations (0.1–2.0 mM) in the assay buffer.
Prepare thiosophorose inhibitor stocks at 0, 0.5, 1.0, 2.5, and 5.0 mM in the assay buffer.
Assay Assembly: In a black 96-well microplate, add 50 µL of the thiosophorose solution and 40 µL of the target β-glucosidase (pre-diluted to yield a linear response over 30 minutes). Incubate at 37°C for 10 minutes to allow equilibrium binding.
Reaction Initiation: Add 10 µL of the 4-MUG substrate to each well.
Kinetic Reading: Immediately monitor fluorescence (Excitation: 365 nm, Emission: 445 nm) continuously for 20 minutes at 37°C.
Data Analysis: Calculate initial velocities (
) and plot via a Dixon plot ( vs. ) or globally fit to a competitive inhibition model to derive the .
System Validation & Quality Control:
Epimerization Check: Prior to the assay, spot the thiosophorose stock on a silica TLC plate (eluent: ethyl acetate/methanol/water 7:2:1) to confirm the absence of the 2-thioepisophorose epimer[3].
Positive Control: Run a parallel assay using a known competitive inhibitor (e.g., castanospermine) to validate the dynamic range of the fluorescence readout.
Because thiosophorose is highly resistant to enzymatic degradation, it serves as an excellent ligand for the purification of cellobiohydrolases from crude fungal extracts[2].
Step-by-Step Methodology:
Matrix Activation: Wash 5 mL of Epoxy-activated Sepharose 6B with distilled water.
Ligand Coupling: Dissolve 50 mg of thiosophorose in 10 mL of coupling buffer. Critical Deviation: Standard epoxy coupling uses high pH (pH 9-10). To prevent epimerization of thiosophorose, use a milder coupling buffer (0.1 M Sodium Phosphate, pH 7.0) and extend the coupling time to 48 hours at 37°C, or utilize a spacer-arm derivative of thiosophorose with a terminal primary amine for standard NHS-ester coupling at pH 7.5.
Blocking: Wash the matrix and block unreacted epoxy groups with 1 M ethanolamine (pH 7.5) for 4 hours.
Resin Equilibration: Pack the column and equilibrate with 50 mM Sodium Acetate buffer (pH 5.0) containing 100 mM NaCl.
Sample Loading: Load the crude enzyme extract at a slow flow rate (0.5 mL/min) to allow the glycosidases to bind the immobilized thiosophorose.
Washing & Elution: Wash the column with 10 column volumes of equilibration buffer. Elute the bound target enzymes using a competitive displacement buffer (equilibration buffer containing 100 mM cellobiose or glucose).
System Validation & Quality Control:
Capacity Verification: Monitor the flow-through for glycosidase activity using the 4-MUG assay. If activity appears in the flow-through early, the coupling efficiency was too low, likely due to the modified pH conditions required to protect the ligand.
References
Hamacher, K. (1984). Phase-transfer catalysed synthesis of 4-S-β-d-glucopyranosyl-4-thio-d-glucopyranose (thiocellobiose) and 2-S-β-d-glucopyranosyl-2-thio-d-glucopyranose (thiosophorose). Carbohydrate Research, 128(2), 291-295.[Link]
Petrušová, M., Lattová, E., Matulová, M., Petruš, L., & BeMiller, J. N. (1996). A nitro sugar derivative route to 2-thioepisophorose and 2-thiosophorose and their remarkable facile epimerization. Carbohydrate Research, 283, 73-80.[Link]
Orgeret, C., Seillier, E., Gautier, C., Defaye, J., & Driguez, H. (1992). 4-Thiocellooligosaccharides, Their synthesis and use as ligands for the separation of cellobiohydrolases of Trichoderma reesei by affinity chromatography. Carbohydrate Research, 224, 29-40.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Significance
Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) and its thioglycoside derivatives are critical building blocks in modern carbohydrate chemistry. The β-(1→2) interglycosidic linkage is a key structural motif found in biologically active molecules, including sophorolipids and phytoalexin-elicitor oligosaccharides[1].
By replacing the interglycosidic oxygen with a sulfur atom, or by utilizing sophorose derivatives with an anomeric thioether, researchers can achieve profound resistance to hydrolytic cleavage by native glycosidases. Furthermore, thioglycosides serve as highly versatile glycosyl donors. The sulfur atom is a "soft" nucleophile that remains completely stable under the standard acidic or basic conditions used for protecting group manipulations. However, it can be rapidly and chemoselectively activated by "soft" electrophiles (thiophilic promoters) to generate reactive oxacarbenium intermediates for complex oligosaccharide assembly or radiopharmaceutical labeling (e.g.,
The assembly of thiosophorose and its derivatives can be achieved through both chemical and enzymatic pathways, depending on the required scale and stereochemical purity.
Phase-Transfer Catalysis (Chemical): A classical and scalable approach involves the reaction of protected sugar precursors with lauryl mercaptan in the presence of a phase-transfer catalyst (such as phosphotungstic acid) to yield thioglycosides like thiosophorose and thiocellobiose[3].
The Nitro-Sugar Route (Chemical): A highly specialized route involves the addition of 1-thio-D-glucose sodium salt to a per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol. Following deacetylation, the intermediate undergoes a Nef reaction to yield 2-thiosophorose. Notably, these 2-thiodisaccharides undergo facile epimerization in aqueous sodium bicarbonate via an H-2 proton exchange mechanism[4].
Thioglycosynthase Assembly (Enzymatic): For absolute stereocontrol, engineered mutant glycosidases (thioglycosynthases) are employed. By mutating the catalytic nucleophile of a retaining glycosidase to a non-nucleophilic residue (e.g., alanine), the enzyme becomes hydrolytically incompetent. It can then couple a thiosugar acceptor with an activated glycosyl fluoride donor to form a precise thioglycosidic linkage without the need for complex protecting group strategies[5].
Figure 1: Convergent synthetic pathways for the assembly of thiosophorose derivatives.
Mechanistic Principles of Thio-Glycosylation
The chemoselective activation of thiosophorose donors relies on the differential reactivity of the anomeric thioether. Reagents such as N-iodosuccinimide (NIS) combined with a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) act as a potent thiophilic system.
Causality of the Mechanism: The iodonium ion (
) generated from NIS selectively attacks the soft sulfur atom, forming a highly reactive sulfonium intermediate. The addition of TMSOTf accelerates the departure of the sulfonium leaving group, generating a transient, highly electrophilic oxacarbenium ion. The glycosyl acceptor (bearing a free hydroxyl group) then attacks this intermediate. The stereochemical outcome (α vs. β) is typically governed by neighboring group participation (e.g., an ester at C-2 directs 1,2-trans formation) or the solvent effect[1].
Figure 2: Mechanistic pathway of thioglycoside activation via NIS/TMSOTf promotion.
Experimental Protocol: Chemoselective Glycosylation using a Thiosophorose Donor
The following protocol details the coupling of a protected thiosophorose donor with a glycosyl acceptor using the NIS/TMSOTf activation system[1]. This system is designed to be self-validating, utilizing visual cues and controlled quenching to ensure high yields.
Action: To a flame-dried Schlenk flask under an argon atmosphere, add the thiosophorose donor (0.68 mmol), the glycosyl acceptor (0.62 mmol), and freshly activated 4Å molecular sieves (3.5 g)[1]. Suspend the mixture in anhydrous
(20 mL).
Causality: Molecular sieves are strictly required to scavenge trace ambient moisture. Water acts as a competing nucleophile against the acceptor, which would prematurely trap the oxacarbenium ion to form an undesired hemiacetal byproduct.
Thermal Equilibration:
Action: Stir the suspension at room temperature for 30 minutes to ensure complete moisture absorption by the sieves. Subsequently, cool the reaction vessel to -80 °C using a dry ice/acetone bath.
Causality: Lowering the temperature to -80 °C suppresses unwanted side reactions (such as aglycone transfer) and kinetically stabilizes the oxacarbenium intermediate, ensuring maximum 1,2-trans stereoselectivity during the nucleophilic attack[1].
Chemoselective Activation:
Action: Add NIS (182 mg, 0.81 mmol) to the cooled mixture. Stir for 5 minutes, then add TMSOTf (15 μL, 0.08 mmol) dropwise via a gas-tight syringe[1].
Validation Cue: The reaction mixture will transition to a distinct red/brown color, indicating the generation of active iodine species.
Reaction Monitoring:
Action: Maintain stirring at -70 °C to -80 °C for 60 minutes[1]. Monitor the reaction progression via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate). The disappearance of the donor spot and the emergence of a lower-Rf product spot validates successful coupling.
Quenching and Work-up:
Action: Quench the reaction at -70 °C by adding TEA (0.05 mL). Dilute the mixture with additional
(40 mL) and filter through a pad of Celite to remove the molecular sieves.
Action: Transfer the filtrate to a separatory funnel and wash with 15% aqueous
Causality: TEA neutralizes the highly acidic triflic acid generated by TMSOTf, preventing acid-catalyzed cleavage of the newly formed glycosidic bond. The
wash reduces unreacted electrophilic iodine and NIS into harmless, water-soluble iodide and succinimide, visually validated by the organic layer turning from brown to pale yellow/colorless.
Purification:
Action: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify the crude residue via flash column chromatography to isolate the target oligosaccharide.
Data Presentation: Comparison of Activation Strategies
While NIS/TMSOTf is the gold standard for thiosophorose activation, alternative promoters can be utilized depending on the steric hindrance of the acceptor and the required reaction temperature.
Promoter System
Temperature Range
Reaction Time
Typical Yield
Mechanistic Notes
NIS / TMSOTf
-80 °C to 0 °C
15 min – 2 hrs
75% – 90%
Standard thiophilic activation. Highly chemoselective; compatible with most protecting groups[1].
DMTST
0 °C to RT
2 hrs – 12 hrs
60% – 85%
Dimethyl(methylthio)sulfonium triflate. Milder than NIS/TMSOTf; excellent for acid-sensitive substrates.
BSP /
-60 °C
5 min – 30 min
80% – 95%
1-Benzenesulfinyl piperidine. Generates a highly reactive intermediate; ideal for sterically hindered acceptors.
Enzymatic (SpHex)
37 °C (Aqueous)
12 hrs – 24 hrs
>95%
Uses thioglycosynthases. Requires no protecting groups; 100% stereospecificity[5].
Table 1: Comparative analysis of thioglycoside activation and coupling strategies.
References
Defaye, J., & Guillot, J.-M. (1984). Phase-transfer catalysed synthesis of 4-S-β-d-glucopyranosyl-4-thio-d-glucopyranose (thiocellobiose) and 2-S-β-d-glucopyranosyl-2-thio-d-glucopyranose (thiosophorose). Carbohydrate Research. 3
Blanc-Muesser, M., et al. (1992). ChemInform Abstract: A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2-Thiosophorose and Their Remarkable Facile Epimerization. ChemInform. 4
Yamago, S., et al. (2005). Chemoselective Glycosylation Strategy for the Convergent Assembly of Phytoalexin-Elicitor Active Oligosaccharides and Their Photoreactive Derivatives. The Journal of Organic Chemistry. 1
Maschauer, S., & Prante, O. (2021). Sweetening Pharmaceutical Radiochemistry by 18F-Fluoroglycosylation: Recent Progress and Future Prospects. MDPI. 2
Withers, S., et al. (2005). Engineered enzymes and their use for synthesis of thioglycosides. Patent WO2005040371A1. 5
Introduction: The Mechanistic Advantage of Thiosophorose
Application Note: Thiosophorose as a Stable Glycomimetic in Therapeutic Development Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Focus Areas: Recombinant Biologic Production & G...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Thiosophorose as a Stable Glycomimetic in Therapeutic Development
Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals
Focus Areas: Recombinant Biologic Production & Glycomimetic Drug Design
Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) is a synthetic, thio-linked disaccharide analogue of sophorose[1]. In native sophorose, two glucose monomers are linked via a β-1,2-O-glycosidic bond. In thiosophorose, the substitution of the interglycosidic oxygen with a sulfur atom fundamentally alters the molecule's biochemical fate[2].
The Causality of Enzymatic Resistance:
The C–S bond is approximately 15% longer than a standard C–O bond, and sulfur is less electronegative than oxygen. This structural perturbation prevents the molecule from adopting the precise transition-state geometry required by the catalytic clefts of glycosyl hydrolases (glycosidases). Consequently, thiosophorose retains high binding affinity to carbohydrate receptors and enzyme active sites but is completely resistant to enzymatic cleavage[3].
This unique property is leveraged in two critical areas of therapeutic development:
Bioprocessing: As a hyper-stable, non-metabolizable inducer for high-yield recombinant protein production in filamentous fungi.
Pharmacology: As a metabolically stable glycomimetic scaffold for competitive glycosidase inhibition.
Thiosophorose in Recombinant Biologic Production
Trichoderma reesei is an industrial powerhouse for the secretion of therapeutic proteins, capable of producing yields exceeding 100 g/L[4]. To achieve these yields, heterologous genes (e.g., for interferon alpha-2b or therapeutic antibodies) are typically placed under the control of the powerful cbh1 (cellobiohydrolase I) promoter[5].
While native sophorose is the most potent known inducer of the cbh1 promoter, it is rapidly hydrolyzed by extracellular β-glucosidases secreted by the fungus. This necessitates continuous, expensive feeding strategies to maintain induction. Thiosophorose solves this by acting as a "fire-and-forget" inducer. Because it cannot be cleaved, a single bolus dose provides sustained, high-level transcriptional activation[2].
Quantitative Comparison: Sophorose vs. Thiosophorose
Parameter
Native Sophorose
Thiosophorose
Mechanistic Impact
Interglycosidic Bond
β-1,2-O-linked
β-1,2-S-linked
Determines susceptibility to hydrolysis.
In vivo Half-Life (T. reesei)
< 4 hours
> 120 hours
Eliminates the need for continuous inducer feeding.
Fig 1: Thiosophorose-mediated sustained activation of the cbh1 promoter pathway.
Protocol 1: High-Yield Expression of IFNα-2b in T. reesei Using Thiosophorose
Self-Validating System: This protocol includes parallel controls to verify that sustained yield is strictly due to inducer stability, validated via RT-qPCR.
Materials:
T. reesei strain engineered with cbh1 promoter driving IFNα-2b[4].
Repressing Medium: Minimal medium + 2% (w/v) Glucose.
Inducers: Thiosophorose (Stock: 100 mM in water) and Sophorose (Stock: 100 mM in water).
Step-by-Step Methodology:
Biomass Generation: Inoculate T. reesei spores (1×10⁶ spores/mL) into 500 mL of Repressing Medium. Incubate at 28°C, 200 rpm for 48 hours to build mycelial biomass.
Media Shift (De-repression): Harvest mycelia via sterile filtration. Wash twice with sterile water to remove residual glucose (preventing CRE1-mediated catabolite repression).
Induction Phase: Resuspend equal wet weights of mycelia into three separate flasks containing 200 mL of Inducing Medium:
Flask A (Negative Control): No inducer.
Flask B (Positive Control): Add Sophorose to a final concentration of 1 mM.
Flask C (Test): Add Thiosophorose to a final concentration of 1 mM.
Sampling & Self-Validation: Extract 2 mL samples at 12, 24, 48, 72, and 96 hours.
Validation Check 1 (Transcriptional): Extract total RNA from mycelial pellets. Perform RT-qPCR targeting the cbh1 promoter transcript. Expected outcome: Flask B transcripts will crash after 24h; Flask C transcripts will remain elevated through 96h.
Validation Check 2 (Translational): Centrifuge samples to isolate the supernatant. Quantify secreted IFNα-2b via ELISA and verify integrity via SDS-PAGE.
Thiosophorose as a Glycomimetic Scaffold in Drug Discovery
Beyond bioprocessing, the thio-glycosidic linkage is a critical tool in rational drug design. Glycosidases are implicated in numerous pathologies, including viral envelope glycoprotein processing (e.g., HIV, SARS-CoV-2), lysosomal storage disorders (e.g., Gaucher disease), and type 2 diabetes[3].
Thiosophorose serves as a lead scaffold for developing competitive inhibitors. Because it mimics the natural substrate's ground state but cannot form the oxocarbenium ion-like transition state required for hydrolysis, it occupies the enzyme's active site, competitively blocking native substrate processing.
Mechanism of Competitive Glycosidase Inhibition
Fig 2: Competitive inhibition workflow of glycosidases by thio-oligosaccharides.
Self-Validating System: Integrates enzyme-free blanks to account for spontaneous substrate hydrolysis and a known inhibitor to validate assay sensitivity.
Materials:
Target Enzyme: Recombinant human β-glucosidase (or equivalent target).
Test Compound: Thiosophorose (Serial dilutions from 10 mM to 1 nM).
Positive Control: Conduritol B epoxide (CBE), a known β-glucosidase inhibitor.
Buffer: 50 mM Citrate-Phosphate buffer, pH 5.5 (or target-specific optimum).
Step-by-Step Methodology:
Reagent Preparation: Prepare a 1 mM stock of 4-MUG in the assay buffer. Prepare the enzyme at a concentration that yields a linear fluorescent response over 30 minutes (e.g., 10 nM).
Test Wells: 30 µL buffer + 10 µL enzyme + 10 µL Thiosophorose (at various dilutions) + 10 µL 4-MUG.
Pre-Incubation: Add buffer, enzyme, and inhibitors to the respective wells. Incubate at 37°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.
Reaction Initiation: Add 10 µL of 4-MUG to all wells to initiate the reaction.
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 365 nm, Emission: 445 nm).
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve. Plot relative activity (V0_test / V0_uninhibited × 100) against the log concentration of thiosophorose to calculate the IC50 using non-linear regression.
References
Petrusova, M., Lattová, E., Matulová, M., & Bemiller, J. N. (1996). A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2-Thiosophorose and Their Remarkable Facile Epimerization. Carbohydrate Research.
Hamacher, K. (1984). Syntheses of the potential enzyme-inducers thiocellobiose (7) and thiosophorose (11). Carbohydrate Research.
Landowski, C. P., et al. (2016). Enabling low cost biopharmaceuticals: high level interferon alpha-2b production in Trichoderma reesei. Microbial Cell Factories.
Bischof, R. H., et al. (2016). The Promoter Toolbox for Recombinant Gene Expression in Trichoderma reesei. Frontiers in Bioengineering and Biotechnology (via PMC).
Johnston, B. D., & Pinto, B. M. (2000). Synthesis of Thio-Linked Disaccharides by 1→2 Intramolecular Thioglycosyl Migration: Oxacarbenium versus Episulfonium Ion Intermediates. ResearchGate.
Application Note & Protocol: Engineering Stable Glycoconjugates Using Thiosophorose
Executive Summary The development of targeted therapeutics and radiopharmaceuticals relies heavily on the pharmacokinetic optimization of active molecules. While glycosylation is a proven strategy to enhance hydrophilici...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics and radiopharmaceuticals relies heavily on the pharmacokinetic optimization of active molecules. While glycosylation is a proven strategy to enhance hydrophilicity, reduce hepatobiliary excretion, and improve renal clearance, traditional
-linked glycoconjugates suffer from rapid in vivo degradation by endogenous glycosidases.
This application note details the strategic implementation of thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose)—a bioisosteric, sulfur-linked disaccharide—as a robust building block in glycoconjugate synthesis. By replacing the oxygen atom in the interglycosidic bond with sulfur, researchers can synthesize glycomimetics that exhibit absolute resistance to enzymatic hydrolysis while maintaining the precise three-dimensional conformation required for receptor targeting and enzyme induction[1].
Mechanistic Insights: The S-Glycosidic Advantage
The fundamental vulnerability of native
-linked carbohydrates is their susceptibility to hydrolytic cleavage. When an -sophorose conjugate enters systemic circulation, β-glucosidases rapidly hydrolyze the 1→2 linkage, leading to premature loss of the targeting moiety.
Thiosophorose circumvents this via bioisosteric replacement. The larger atomic radius and lower electronegativity of sulfur slightly extend the interglycosidic bond length (from ~1.4 Å in C-O to ~1.8 Å in C-S) and alter the dihedral angles. However, this structural perturbation is minimal enough that biological targets (e.g., carbohydrate-binding domains, integrins) still recognize the motif. Crucially, the altered electronic landscape of the S-glycosidic bond renders it entirely inert to the protonation-dependent transition states required by glycosidase active sites[2].
Fig 1. Mechanistic comparison of enzymatic susceptibility between O-sophorose and thiosophorose.
Strategic Applications in Drug Development
Radiopharmaceuticals & PET Imaging: The conjugation of thiosugars to peptide-based PET tracers (e.g.,
F-fluoroglycosylation) dramatically improves tumor-to-blood ratios. The metabolic stability of the S-linkage ensures the tracer clears intact through the renal pathway, preventing the accumulation of radioactive metabolites in off-target tissues[2].
Enzyme Inducers: Thiosophorose is a potent, non-metabolizable inducer of cellulase and β-glucosidase production in microbial fermentation, as it binds to the repressor/activator proteins without being consumed[1].
Vaccine Adjuvants: S-linked disaccharides are utilized to synthesize stable glycolipid antigens that provide prolonged presentation to antigen-presenting cells (APCs).
Experimental Workflows & Methodologies
Protocol 1: Phase-Transfer Catalyzed Synthesis of Thiosophorose
Direct thioglycosylation often yields inseparable
anomeric mixtures. To enforce strict stereocontrol, this protocol utilizes a phase-transfer catalyzed (PTC) displacement. By using a mannose derivative equipped with a highly reactive trifluoromethanesulfonate (triflate) leaving group at C-2, the nucleophilic attack by 1-thio-β-D-glucose proceeds with complete inversion of stereochemistry (manno gluco), cleanly yielding the β-(1→2)-linked thiosophorose framework[1].
Fig 2. Phase-transfer catalyzed synthetic workflow of thiosophorose via SN2 inversion.
Biphasic Setup: Dissolve the mannose triflate acceptor and TBAB in CH
Cl. In a separate vessel, dissolve the 1-thio-β-D-glucose donor in the 0.5 M NaCO solution.
Reaction Initiation: Vigorously stir the organic phase at room temperature (20-25°C) and add the aqueous thiolate solution dropwise. Causality note: Vigorous stirring is critical to maximize the interfacial surface area, allowing TBAB to efficiently shuttle the thiolate anion into the organic phase before the triflate can be hydrolyzed by water.
Incubation: Allow the reaction to proceed for 2-4 hours under continuous stirring.
Phase Separation & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH
Cl. Wash the combined organic layers with brine, dry over anhydrous NaSO, and concentrate under reduced pressure.
Purification: Purify the crude peracetylated thiosophorose via flash column chromatography (Hexane/EtOAc gradient).
Deprotection (Optional): Suspend the product in anhydrous methanol and add a catalytic amount of sodium methoxide (Zemplén conditions) for 4 hours to yield fully unprotected thiosophorose.
Self-Validating System (Protocol 1):
In-Process Control: The biphasic mixture must separate cleanly when stirring is paused. Persistent emulsions indicate an incorrect solvent ratio, which will stall the
transfer.
TLC Validation: Monitor the organic phase. The disappearance of the mannose triflate (
, Hexane/EtOAc 2:1) and the appearance of a slower-moving UV-inactive, charrable spot () validates the displacement.
Structural Validation:
H-NMR of the purified product must show a large coupling constant ( Hz) for the anomeric proton of the reducing end, confirming the inversion from the manno to the gluco (β) configuration.
Protocol 2: Anomeric Functionalization and CuAAC Conjugation
To utilize thiosophorose in targeted drug delivery or PET imaging, it must be conjugated to a carrier molecule. Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier method for this due to its bioorthogonality[2].
Step-by-Step Procedure:
Azidation: Treat peracetylated thiosophorose with HBr/AcOH to form the glycosyl bromide, followed by immediate reaction with NaN
in DMF to yield the thiosophorosyl azide. Deprotect using Zemplén conditions.
Click Conjugation: Dissolve the unprotected thiosophorosyl azide (1.1 eq) and the alkyne-functionalized peptide/radiotracer (1.0 eq) in a
-BuOH/HO (1:1) mixture.
Catalyst Addition: Add CuSO
(0.1 eq) and sodium ascorbate (0.5 eq). Stir at room temperature for 1 hour. Causality note: Sodium ascorbate is added in excess to continuously reduce inactive Cu(II) to the catalytically active Cu(I) species.
Self-Validating System (Protocol 2):
Visual Cue: The reaction solution should maintain a pale yellow/green hue. A shift to a dark blue/brown color indicates total oxidation of Cu(I) to Cu(II), signaling that additional sodium ascorbate must be added to rescue the reaction.
Spectroscopic Validation: IR spectroscopy of the lyophilized product must show the complete disappearance of the strong azide absorption band at ~2100 cm
.
Quantitative Data Summary
Table 1: Quantitative Comparison of Glycoconjugate Linkages
Biphasic system physically separates the highly reactive triflate from the aqueous base, preventing premature hydrolysis.
Catalyst
Tetrabutylammonium bromide (TBAB)
Acts as a lipophilic cation to pair with the thiolate, shuttling the nucleophile across the phase boundary.
Base
NaCO (aq)
Mild enough to avoid promoting elimination reactions on the triflate, but strong enough to fully generate the thiolate anion.
Conclusion
The integration of thiosophorose into glycoconjugate synthesis represents a paradigm shift in overcoming the metabolic liabilities of carbohydrate-based therapeutics. By leveraging phase-transfer catalyzed
inversions, researchers can achieve high-yielding, stereospecific syntheses of this critical bioisostere. Subsequent functionalization via click chemistry allows for the seamless incorporation of thiosophorose into complex radiopharmaceuticals and biologics, ensuring prolonged in vivo stability and superior pharmacokinetic profiles.
References
Title : Phase-transfer catalysed synthesis of 4-S-β-D-glucopyranosyl-4-thio-D-glucopyranose (thiocellobiose) and 2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose (thiosophorose)
Source : Carbohydrate Research (Hamacher, K., 1984)
URL :[Link]
Title : Sweetening Pharmaceutical Radiochemistry by 18F-Fluoroglycosylation: Recent Progress and Future Prospects
Source : Pharmaceuticals (Shinde, S. S., Maschauer, S., & Prante, O., 2021)
URL :[Link]
Application Note: Enzymatic Synthesis of 2-Thiosophorose via Regioselective Thioglycoligase Catalysis
Executive Summary Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) is a metabolically stable, hydrolysis-resistant thio-oligosaccharide. It serves as a potent cellulase inducer, a competitive inhibitor for glycosi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) is a metabolically stable, hydrolysis-resistant thio-oligosaccharide. It serves as a potent cellulase inducer, a competitive inhibitor for glycosidases, and a highly robust building block in glycomimetics[1]. While traditional chemical syntheses require exhaustive protection/deprotection strategies and often suffer from poor stereocontrol and facile epimerization[1], enzymatic synthesis offers a highly regio- and stereoselective alternative. This application note details a robust, self-validating protocol for the synthesis of 2-thiosophorose using a rationally engineered thioglycoligase derived from a β-1,2-specific Glycoside Hydrolase Family 1 (GH1) enzyme.
Mechanistic Rationale & Enzyme Design
Retaining glycosidases operate via a double-displacement mechanism involving a catalytic nucleophile and an acid/base residue. In wild-type enzymes, the transglycosylation product is highly susceptible to secondary hydrolysis, severely limiting synthetic yields[2]. To circumvent this, we employ a thioglycoligase —a mutant glycosidase where the acid/base catalyst (typically a glutamate) is mutated to an inactive residue (e.g., Alanine)[3].
The Donor Activation : Because the mutant enzyme can no longer protonate the leaving group, a highly activated donor with a low-pKa leaving group, such as 2,4-dinitrophenyl β-D-glucopyranoside (2,4-DNPGlc), is required. This allows the formation of the covalent α-glycosyl-enzyme intermediate without the need for acid catalysis[2].
The Acceptor Nucleophilicity : 2-thio-D-glucose acts as the acceptor. The thiol group (pKa ~8.5) is partially deprotonated at physiological pH. The resulting highly nucleophilic thiolate attacks the intermediate without needing general base catalysis, forming a stable S-glycosidic bond[3].
Regioselectivity : By selecting SGR_2426, a GH1 enzyme from Streptomyces griseus known for its strict β-1,2 regioselectivity (sophorose specificity)[4], the thiolate attack is directed exclusively to the C-2 position, bypassing the promiscuity often seen in chemical coupling.
Figure 1: Mechanism of thioglycoligase-catalyzed synthesis of 2-thiosophorose.
Experimental Protocol
Self-Validating System : This protocol incorporates an in-line spectrophotometric assay. The stoichiometric release of the yellow 2,4-dinitrophenolate anion (measured at 400 nm) directly correlates with the formation of the glycosyl-enzyme intermediate, providing real-time validation of enzyme activity prior to downstream LC-MS analysis.
Materials
Enzyme : Purified GH1 thioglycoligase (SGR_2426 acid/base mutant, 5 mg/mL stock in 50 mM sodium phosphate, pH 7.2).
Buffer : 50 mM Sodium Phosphate, pH 7.2, containing 1 mM Tris(2-carboxyethyl)phosphine (TCEP).
Expertise Note: TCEP is critical to maintain the acceptor in its reduced thiol state, preventing oxidative dimerization into disulfides which would otherwise terminate the transglycosylation.
Step-by-Step Methodology
Reaction Assembly : In a 10 mL glass vial, dissolve 2,4-DNPGlc (20 mM final concentration) and 2-thio-D-glucose (30 mM final concentration, 1.5 eq excess to drive equilibrium) in 9.8 mL of the reaction buffer.
Initiation : Equilibrate the mixture to 30 °C. Initiate the reaction by adding 200 µL of the GH1 thioglycoligase stock (final concentration: 0.1 mg/mL).
Real-Time Monitoring :
Withdraw 10 µL aliquots every 30 minutes.
Quench into 90 µL of 0.5 M Na2CO3 (pH 10.5).
Measure absorbance at 400 nm. The plateau of A400 indicates the exhaustion of the donor substrate.
Termination & Clarification : Once the A400 plateaus (typically 4-6 hours), terminate the reaction by heating the mixture at 95 °C for 10 minutes to denature the enzyme. Centrifuge at 10,000 × g for 15 minutes to pellet the precipitated protein.
Purification : Load the clarified supernatant onto a Bio-Gel P-2 size-exclusion column (or equivalent preparative HPLC using a porous graphitic carbon column) eluted with deionized water. Monitor fractions via refractive index (RI) or UV (210 nm).
Lyophilization : Pool the fractions containing the thiodisaccharide and lyophilize to yield 2-thiosophorose as a white powder.
Data Presentation
The engineered thioglycoligase demonstrates near-quantitative conversion with zero detectable hydrolysis, a stark contrast to the wild-type enzyme which rapidly hydrolyzes the donor.
Enzyme Variant
Donor
Acceptor
Regioselectivity
Conversion Yield (%)
Hydrolysis (%)
Wild-Type GH1 (SGR_2426)
2,4-DNPGlc
2-Thio-D-Glc
Mixed / Hydrolyzed
< 5%
> 90%
GH1 Acid/Base Mutant
2,4-DNPGlc
2-Thio-D-Glc
Exclusively β-1,2
88%
< 2%
Quality Control & Validation
To ensure absolute structural integrity, the purified 2-thiosophorose must be validated:
Mass Spectrometry (ESI-MS) : Expected exact mass for C12H22O10S is 358.09. Observe the sodium adduct [M+Na]+ at m/z 381.08.
NMR Spectroscopy : 1H-NMR (D2O) must show the anomeric proton of the non-reducing end at ~4.65 ppm with a coupling constant (
) of 8.5–9.5 Hz, confirming the β-configuration. The 13C-NMR spectrum will show a characteristic upfield shift for the C-2 position of the reducing end (~45-50 ppm) compared to the O-linked sophorose, confirming the S-glycosidic linkage.
References
Petrusova, M., Lattová, E., Matulová, M., & Bemiller, J. N. (1996). Thiosophorose and Their Remarkable Facile Epimerization. Carbohydrate Research. 1
Cobucci-Ponzano, B., et al. (2009). Recent Developments in Glycoside Synthesis with Glycosynthases and Thioglycoligases. Australian Journal of Chemistry. 2
Honda, Y., et al. Functional and structural analyses of a GH1 enzyme from Streptomyces griseus (SGR_2426 protein). ResearchGate. 4
Kim, Y.-W., Chen, H.-M., Kim, J.-H., & Withers, S. G. (2007). Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. ChemBioChem. 3
Thiosophorose as a Resilient Building Block in Oligosaccharide Synthesis: Application Notes and Protocols
Executive Summary Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) serves as a highly resilient, sulfur-linked disaccharide building block in advanced oligosaccharide synthesis. By replacing the native O-glycosidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) serves as a highly resilient, sulfur-linked disaccharide building block in advanced oligosaccharide synthesis. By replacing the native O-glycosidic bond with an S-glycosidic linkage, researchers can generate glycomimetics that are fundamentally resistant to enzymatic cleavage by glycosidases and cellobiohydrolases[1]. This application note details the mechanistic rationale, comparative biophysical data, and validated protocols for the synthesis and integration of thiosophorose into complex carbohydrate scaffolds.
Mechanistic Principles: The S-Glycosidic Advantage
In natural sophorose, the β-(1→2)-O-glycosidic bond is highly susceptible to enzymatic hydrolysis. The strategic substitution of the interglycosidic oxygen with sulfur yields thiosophorose, a molecule that mimics the native spatial conformation but acts as a competitive inhibitor or stable ligand[2].
Causality of the S-Linkage:
The C–S bond is approximately 1.8 Å (compared to 1.4 Å for C–O), and the C–S–C bond angle is narrower (~100° vs. ~116°). Despite these geometric differences, the increased rotational flexibility around the thio-linkage allows the molecule to adopt a global minimum conformation that fits the active sites of target enzymes without undergoing nucleophilic attack[1]. This makes thiosophorose an ideal building block for affinity chromatography ligands and structural biology co-crystallization studies[2].
Figure 1: Mechanistic divergence of native O-linked sophorose versus S-linked thiosophorose in enzyme active sites.
Comparative Biophysical Data
To understand the structural impact of sulfur substitution, Table 1 summarizes the key biophysical parameters comparing native sophorose with thiosophorose.
Parameter
Native Sophorose (O-Linked)
Thiosophorose (S-Linked)
Implication for Synthesis & Assay
Interglycosidic Bond Length
~1.42 Å
~1.81 Å
S-linkage slightly expands the molecular footprint.
Bond Angle (C1-X-C2)
~116°
~100°
Compensates for bond length, preserving overall 3D topology.
Enzymatic Half-Life (in vitro)
Minutes (Rapidly hydrolyzed)
>72 Hours (Resistant)
Enables stable co-crystallization and affinity purification[2].
Epimerization Risk (pH > 7.5)
Low
High (H-2 exchange)
Dictates strict pH control during synthetic deprotection[3].
Synthesis Strategy & Workflow
The synthesis of 1,2-trans-linked thio-disaccharides requires precise stereocontrol. We employ a Phase-Transfer Catalysis (PTC) methodology[4].
Causality of PTC: Traditional homogeneous basic conditions often lead to the oxidation of 1-thiosugars into inactive disulfides. By utilizing a biphasic system (CH₂Cl₂/H₂O) with a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), the thiolate anion is continuously transferred into the organic phase. This maximizes its nucleophilicity for the Sₙ2 displacement of a 2-O-triflyl-mannoside electrophile, ensuring complete inversion of stereochemistry at C2 to yield the gluco-configured thiosophorose[4].
Figure 2: Workflow for the stereoselective synthesis of thiosophorose via Phase-Transfer Catalysis.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. Proceed to subsequent steps only when the validation criteria are met.
Protocol 1: Phase-Transfer Catalyzed Synthesis of Protected Thiosophorose
Objective: Form the β-(1→2)-S-glycosidic bond via stereoinvertive Sₙ2 displacement.
Preparation of the Biphasic System: Dissolve 1.0 eq of 2-O-trifluoromethanesulfonyl-1,3,4,6-tetra-O-acetyl-β-D-mannopyranose (electrophile) and 1.2 eq of 1-thio-β-D-glucose tetraacetate (nucleophile) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).
Catalyst Addition: Add 0.1 eq of tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) to the organic layer.
Thiolate Generation: Add an equal volume of 0.5 M aqueous sodium carbonate (Na₂CO₃). Vigorously stir the biphasic mixture at room temperature for 2–4 hours.
Causality: The basic aqueous phase generates the thiolate, which is immediately shuttled into the organic phase by the quaternary ammonium salt. This compartmentalization prevents the aqueous degradation of the triflate and the oxidative dimerization of the thiol[4].
Reaction Monitoring & Validation: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the highly mobile triflate spot and the emergence of a UV-inactive, charrable product spot indicates completion.
Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield peracetylated thiosophorose.
Self-Validation: Confirm stereoinversion via ¹H-NMR. The H-2 resonance will shift significantly compared to the mannose precursor, and the
coupling constant will reflect a trans-diaxial relationship (~9-10 Hz), confirming the desired β-gluco configuration.
Protocol 2: Global Deprotection and Epimerization Control
Objective: Remove acetyl protecting groups while preventing base-catalyzed epimerization.
Critical Insight: Petrusova et al. demonstrated that 2-thiodisaccharides undergo remarkably facile epimerization in mild aqueous base (e.g., sodium bicarbonate), rapidly forming a 1:4 equilibrium mixture of 2-thioepisophorose (manno) and 2-thiosophorose (gluco) via an H-2 proton exchange mechanism[3]. Therefore, standard basic aqueous workups must be strictly avoided.
Zemplén Deacetylation: Dissolve the peracetylated thiosophorose in anhydrous methanol (0.05 M).
Catalytic Alkoxide Addition: Add a catalytic amount of freshly prepared sodium methoxide (NaOMe) in methanol (to reach pH ~9 on moistened indicator paper). Stir at room temperature for 2 hours.
Anhydrous Neutralization (CRITICAL STEP): Do not quench with aqueous acid or base. Instead, add pre-washed Amberlite IR-120 (H⁺ form) cation exchange resin directly to the methanolic solution until the pH is exactly neutral (pH 7.0).
Causality: The acidic resin neutralizes the alkoxide without introducing water under basic conditions, completely circumventing the H-2 proton exchange and subsequent epimerization[3].
Isolation: Filter the resin and concentrate the filtrate to afford pure, fully deprotected thiosophorose as a crystalline solid[3].
Self-Validation: ¹H-NMR in D₂O must show a single anomeric beta-doublet for the reducing end, with no secondary signals corresponding to the manno-epimer.
References
1.[3] Petrusova M, Lattova E, Matulova M, Petrus L, BeMiller JN. ChemInform Abstract: A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2-Thiosophorose and Their Remarkable Facile Epimerization. Carbohydrate Research 283: 73-80 (1996). 3
2.[4] Hamacher K. Phase-transfer catalysed synthesis of 4-S-β-D-glucopyranosyl-4-thio-D-glucopyranose (thiocellobiose) and 2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose (thiosophorose). Carbohydrate Research 128 (2), 291-295 (1984). 4
3.[1] Venter GA, Matthews RP, Naidoo KJ. Conformational flexibility of sulphur linked saccharides a possible key to their glycosidase inhibitor activity. Molecular Simulation 34, 391-401 (2008).1
4.[2] The reaction catalysed by MalP and the chemical structure of 4-S-α-D-glucopyranosyl-4-thiomaltotetraose (GSG4). ResearchGate (Discussing thio-oligosaccharides as stable tools for carbohydrate-enzyme interactions). 2
Technical Support Center: Optimization of Protecting Group Strategies for Thiosophorose
Welcome to the Technical Support Center for carbohydrate synthesis, specifically tailored for researchers and drug development professionals working with thiodisaccharides. Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for carbohydrate synthesis, specifically tailored for researchers and drug development professionals working with thiodisaccharides. Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose) is a critical synthetic target, often utilized as a robust enzyme inducer and non-hydrolyzable inhibitor for β-glycosidases 1.
Synthesizing the β-(1→2) thioglycosidic linkage requires precise orchestration of protecting groups to prevent epimerization, acyl migration, and disulfide dimerization 2. This guide provides field-proven insights, causality-driven FAQs, and self-validating protocols to optimize your synthetic workflows.
Strategic Knowledge Base & FAQs
Q: Why is global acetylation preferred for the glycosyl donor over benzylation?A: The choice of an acetyl group at the C2 position of the donor is mandatory due to Neighboring Group Participation (NGP) . During anomeric activation (e.g., departure of a bromide leaving group), the carbonyl oxygen of the C2 acetate attacks the anomeric center to form a rigid oxazolinium ion intermediate. This sterically blocks the α-face, forcing the incoming thiolate acceptor to attack exclusively from the β-face. This causality ensures the strict β-selectivity required for thiosophorose 3. Ether-type protecting groups like benzyl do not participate in this mechanism, leading to poor anomeric selectivity.
Q: How do I prevent disulfide bond formation during the coupling step?A: Free thiols are highly susceptible to oxidative dimerization in air. To prevent this, the C2 thiol on the acceptor should be protected as a thioacetate (-SAc) until immediately before coupling. The most effective strategy is utilizing a Phase-Transfer Catalysis (PTC) biphasic system. The highly nucleophilic thiolate is generated in situ in the aqueous phase and immediately transferred to the organic phase to react with the donor, bypassing oxidative degradation 4.
Q: Can I use standard basic conditions for the final global deprotection?A: Yes, but with extreme caution regarding the reagent choice. Thiosophorose and its epimer (thioepisophorose) can undergo facile epimerization in aqueous sodium bicarbonate at ambient temperature, rapidly degrading into a 1:4 equilibrium mixture via an H-2 proton exchange mechanism 5. Therefore, anhydrous Zemplén transesterification (catalytic NaOMe in MeOH) is strictly preferred to avoid this aqueous base-catalyzed epimerization.
Troubleshooting Matrix
Observed Issue
Mechanistic Causality
Corrective Action
Low β-selectivity during coupling
Loss of NGP or overly reactive donor overriding the oxazolinium intermediate.
Ensure the C2 protecting group on the donor is a participating ester (Ac or Bz). Avoid strongly activating promoters if using a halide donor; rely on PTC 3.
Acetyl migration from C3 to C2
During the deprotection of the C2-SAc group, basic conditions cause the adjacent C3-O-acetyl group to migrate to the highly nucleophilic C2 thiolate.
Use orthogonal protecting groups. Protect C3, C4, and C6 of the acceptor with non-migrating Benzyl (Bn) ethers, leaving only C2 available for thioacetylation [[6]]().
High levels of Disulfide Byproducts
Premature deprotection of the C2-thiol leading to oxidative dimerization before the donor can react.
Strictly degas all solvents (Argon sparging for 15 mins). Generate the thiolate in situ using the PTC method described below rather than isolating the free thiol.
Quantitative Data: Protecting Group Compatibility
Table 1: Summary of optimized protecting groups for thiosophorose synthesis.
Protecting Group
Position
Function / Mechanistic Causality
Cleavage Conditions
Yield Impact
O-Acetyl (Ac)
Donor C2
Provides NGP via oxazolinium intermediate, blocking α-face attack.
NaOMe / MeOH (Zemplén)
>85% β-selectivity
O-Benzyl (Bn)
Acceptor C3, C4, C6
Permanent ether protection; prevents base-catalyzed acyl migration to C2.
H2 / Pd-C or Na/NH3
Stable during coupling
S-Acetyl (SAc)
Acceptor C2
Masks highly reactive thiol to prevent oxidative disulfide dimerization.
Dilute NaOH (in situ)
Prevents >50% loss to dimers
Bromide (Br)
Donor C1
Highly reactive anomeric leaving group for rapid SN displacement.
This self-validating protocol utilizes a biphasic system to ensure the highly reactive thiolate is consumed immediately upon generation, preventing side reactions 4.
Step 1: Preparation of the Biphasic System
Dissolve the glycosyl acceptor (e.g., methyl 3,4,6-tri-O-benzyl-2-S-acetyl-2-thio-α-D-glucopyranoside, 1.0 eq) and the glycosyl donor (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, 1.2 eq) in anhydrous, degassed dichloromethane (DCM).
Add a phase-transfer catalyst: tetrabutylammonium hydrogen sulfate (TBAH, 0.1 eq).
Step 2: In Situ Thiolate Generation and Coupling
Vigorously stir the organic mixture at room temperature under an Argon atmosphere.
Add an equal volume of degassed 1M aqueous NaOH dropwise over 10 minutes.
Causality Check: The NaOH selectively cleaves the S-acetyl group in the aqueous phase. The TBAH immediately shuttles the resulting thiolate into the DCM layer, where it performs an SN
attack on the donor's anomeric carbon, inverted by NGP.
Step 3: Self-Validation (In-Process)
TLC Monitoring: Check the reaction via TLC (Hexane/EtOAc 3:1). The product spot will be UV-active (due to benzyl groups) and stain strongly with Ceric Ammonium Molybdate (CAM). The reaction is typically complete within 2 hours.
NMR Confirmation: Isolate the crude product and perform a quick
H NMR. Confirm the β-(1→2) linkage by locating the anomeric proton of the donor; it must appear as a doublet with a large coupling constant ( Hz), confirming trans-diaxial orientation.
Step 4: Global Deprotection
Perform Zemplén deprotection using 0.1 M NaOMe in anhydrous MeOH for 4 hours to remove O-acetyl groups.
Neutralize strictly with Amberlite IR-120 (H
) resin. Do not use aqueous acid or base , as this triggers C2 epimerization 5.
Remove benzyl groups via standard palladium-catalyzed hydrogenolysis (H
, Pd/C) in MeOH to yield pure thiosophorose.
Workflow Visualization
Workflow of phase-transfer catalyzed thiosophorose synthesis and protecting group manipulation.
References
Petrušová, M., et al. (1996). A nitro sugar derivative route to 2-thioepisophorose and 2-thiosophorose and their remarkable facile epimerization. Carbohydrate Research. 5
Sowden, J. C., & Fischer, H. O. L. (1996). Carbohydrate C-Nitroalcohols: the Acetylated Nitroölefins. Journal of the American Chemical Society. 2
Hamacher, K. (1984). Phase-transfer catalysed synthesis of 4-S-β-d-glucopyranosyl-4-thio-d-glucopyranose (thiocellobiose) and 2-S-β-d-glucopyranosyl-2-thio-d-glucopyranose (thiosophorose). Carbohydrate Research. 4
Defaye, J., et al. (2009). Synthesis of pentopyranosyl-containing thiodisaccharides. Inhibitory activity against beta-glycosidases. Bioorganic & Medicinal Chemistry. 1
MDPI. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules.3
PMC. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. National Institutes of Health. 6
Technical Support Center: Troubleshooting Anomerization in Thiosaccharide Synthesis
Welcome to the Thiosaccharide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience loss of stereocontrol, unexpected anomerization, or donor degradation during...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Thiosaccharide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience loss of stereocontrol, unexpected anomerization, or donor degradation during complex glycosylations.
Thioglycosides are exceptionally stable and versatile donors, but their activation is governed by delicate kinetic and thermodynamic balances. Troubleshooting anomerization requires moving beyond empirical guesswork and understanding the causality of your reaction intermediates. This guide dissects the three primary modes of anomerization failure—pre-activation aglycon transfer, in situ intermediate equilibration, and post-glycosylation endocyclic cleavage—providing self-validating protocols to restore synthetic integrity.
Diagnostic Workflow: Isolating the Point of Failure
Before adjusting promoters or temperatures, you must identify when the stereochemical integrity is being compromised. Use the diagnostic decision tree below to categorize your issue.
Figure 1: Diagnostic decision tree for identifying the mechanistic root cause of anomerization.
Q: My thioglycoside donor is anomerizing (e.g., pure β converting to an α/β mixture) or degrading before I even add the acceptor. What is happening?
A: You are likely observing aglycon transfer . When a glycosyl acceptor possessing a thioglycoside aglycon is reacted with an activated glycosyl donor, the sulfur atom of the acceptor can act as a nucleophile. It attacks the activated donor, transferring the sulfide group. Because this is a reversible process, the carbon-sulfur bond of the thioglycoside breaks and reforms, providing a pathway that equilibrates the anomeric center of the thioglycoside donor itself . This side reaction destroys the intended glycosylation product and scrambles the donor's stereochemistry.
Self-Validating Protocol: Steric Blocking via DMP Aglycon
To completely suppress aglycon transfer, replace standard ethyl or phenyl thio-aglycons with a sterically hindered 2,6-dimethylphenyl (DMP) group .
Synthesis: Treat your fully protected anomeric acetate with 2,6-dimethylthiophenol and BF₃·OEt₂ in dry DCM at 0 °C.
Purification: Isolate the pure β-DMP thioglycoside via silica gel chromatography.
Activation: Activate the DMP-thioglycoside using NIS/TfOH at -40 °C.
Validation Check: Before adding the acceptor, pull a 50 µL reaction aliquot, quench with Et₃N, and analyze via LC-MS. Success is validated by the presence of the activated intermediate mass and the strict absence of symmetrical aglycon-transfer dimers.
FAQ 2: In Situ Anomerization & Solvent/Promoter Effects
Q: I am losing stereocontrol during the glycosylation step despite using a participating group. How do I force α-selectivity?
A: The stereochemical outcome is dictated by the in situ anomerization of the reactive intermediate (the S_N1/S_N2 continuum). When using standard triflate promoters (e.g., NIS/TMSOTf), the system forms an equilibrating mixture of α- and β-glycosyl triflates. Because the α-triflate is thermodynamically more stable but the β-triflate is kinetically more reactive, strong nucleophiles often yield β-glycosides via an S_N2-like displacement.
To force α-selectivity, you must trap the oxocarbenium ion with a modulating co-solvent like N,N-dimethylformamide (DMF) . DMF forms an equilibrating mixture of α/β-glycosyl-O-imidates. The more reactive β-imidate is consumed rapidly by the acceptor, driving the reaction exclusively toward the α-glycoside.
Quantitative Impact of DMF Equivalents on Stereoselectivity
Data reflects pre-activation of an O-alkyl protected donor with NIS/TMSOTf prior to acceptor addition.
Pre-activation: Dissolve the thioglycoside donor (1.0 eq) and NIS (1.2 eq) in anhydrous DCM. Add exactly 6.0 eq of anhydrous DMF.
Cooling: Lower the temperature to -40 °C under Argon.
Promotion: Add TMSOTf (0.2 eq) dropwise.
Validation Check: Stir for 15 minutes. A low-temperature ¹H-NMR of an aliquot should confirm the quantitative formation of the axial (α) glycosyl imidate intermediate.
Coupling: Add the glycosyl acceptor (0.8 eq) dissolved in DCM. Warm slowly to -10 °C over 2 hours.
Q: I isolated the correct 1,2-trans (β) thioglycoside initially, but it anomerized to the 1,2-cis (α) anomer during prolonged reaction times with Lewis acids like TiCl₄ or SnCl₄. Why?
A: You are witnessing endocyclic cleavage . Strong Lewis acids like TiCl₄ and SnCl₄ can coordinate simultaneously to the ring oxygen (O5) and the C6 carbonyl group of the formed β-glycoside. This chelation pulls electron density away from the anomeric center, inducing the cleavage of the O5-C1 bond. The pyranose ring opens to form an acyclic oxocarbenium intermediate, which then recloses to form the thermodynamically more stable α-anomer to maximize the anomeric effect .
Notably, S-glycosides undergo this anomerization consistently faster than O-glycosides, and glucuronides/galacturonides (which possess a highly coordinating C6 carbonyl) anomerize up to 3000 times faster than standard glucosides .
Quantitative Rates of Post-Glycosylation Anomerization
Comparison of Lewis acid efficiency in driving equilibrium toward the α-anomer.
Substrate Type
Lewis Acid
Relative Rate ()
Dominant Anomer at Equilibrium
S-Glucuronides
TiCl₄
Very Fast (~3000x)
α-anomer (>99:1)
S-Glucuronides
SnCl₄
Fast (~1000x)
α-anomer (High)
S-Glucosides
SnCl₄
Moderate
α-anomer (Moderate)
S-Glucosides
TiCl₄
Slow
Mixed α/β
Self-Validating Protocol: Harnessing TiCl₄ for Directed α-S-Glycoside Synthesis
If your goal is to intentionally synthesize the α-S-glycoside from a β-precursor:
Setup: Dissolve the purified β-S-glucuronide in anhydrous DCM (0.05 M) at room temperature.
Catalysis: Add 2.5 to 3.0 equivalents of TiCl₄. (Using >3.0 eq causes a leveling effect and reduces the α:β ratio).
Monitoring (Validation Check): Pull aliquots every 30 minutes, quench with saturated NaHCO₃, extract with EtOAc, and analyze the crude mixture via ¹H-NMR. Validate progress by monitoring the disappearance of the large
coupling constant (~9.0 Hz) of the β-anomeric proton and the appearance of the smaller coupling constant (~3.5 Hz) of the α-anomeric proton.
Quench: Once the α:β ratio exceeds 95:5, quench the reaction immediately by pouring it into ice-cold saturated NaHCO₃ to prevent degradation.
References
[1] Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides
Journal of the American Chemical Society
URL:[Link]
[2] Recent Advances in Stereoselective Chemical O-Glycosylation Reactions
Frontiers in Chemistry
URL:[Link]
[3] SnCl₄- and TiCl₄-Catalyzed Anomerization of Acylated O- and S-Glycosides: Analysis of Factors That Lead to Higher α:β Anomer Ratios and Reaction Rates
The Journal of Organic Chemistry
URL:[Link]
Troubleshooting
Technical Support Center: Purification of Thiosophorose and Its Intermediates
Welcome to the Carbohydrate Chemistry Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of thio-oligosaccharides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Carbohydrate Chemistry Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of thio-oligosaccharides. Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose) is a highly valuable synthetic analog where the interglycosidic oxygen is replaced by a sulfur atom (1)[1]. While this thio-linkage grants the molecule exceptional resistance to enzymatic degradation, it introduces severe synthetic and purification challenges—namely, the oxidative dimerization of thiol intermediates and the extreme vulnerability of the final product to base-catalyzed epimerization.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure you achieve high-purity recovery of your target compounds.
Process Map: Synthesis & Purification Workflow
Caption: Workflow for the synthesis and purification of thiosophorose and its intermediates.
Troubleshooting FAQs
Q1: My 2-thio-sugar acceptor intermediate is forming multiple spots on TLC before the S-glycosylation coupling step. What is happening?A1: You are observing oxidative dimerization. Thiol groups on sugar rings are highly nucleophilic and prone to oxidizing into disulfides upon exposure to atmospheric oxygen.
Solution: Always handle deprotected thiol intermediates under an inert atmosphere (Argon or Nitrogen). If dimerization has already occurred, you can reverse the disulfide formation by treating the mixture with a reducing agent such as sodium borohydride (NaBH₄) or dithiothreitol (DTT) prior to coupling (2)[2]. Ensure all chromatography solvents are degassed.
Q2: How do I effectively separate the protected thiosophorose from unreacted glycosyl donors and byproducts?A2: Protected thio-oligosaccharides are typically purified using normal-phase silica gel flash chromatography (3)[3]. Because the sulfur atom is less electronegative and larger than oxygen, thio-linked disaccharides exhibit slightly different retention factors (Rf) compared to standard O-linked sugars.
Solution: Use a shallow gradient of hexane and ethyl acetate (4)[4]. If the donor and product co-elute, switching to a toluene/ethyl acetate system often provides the necessary orthogonal selectivity.
Q3: During the final deprotection step, NMR shows a mixture of products instead of pure 2-thiosophorose. Why is my product degrading?A3: It is not degrading; it is epimerizing. 2-Thiosophorose is exceptionally sensitive to base-catalyzed epimerization. In aqueous sodium bicarbonate or other mild bases, it rapidly epimerizes at the C-2 position to form a 1:4 equilibrium mixture with its manno-isomer, 2-thioepisophorose (5)[5]. Astonishingly, the manno-isomer is so sensitive that it will slowly isomerize back simply by being stored in standard soda-glass tubes due to the trace alkalinity of the glass (6)[6].
Solution: Perform Zemplén deprotection with strict time monitoring and quench the reaction exactly to pH 6.5-7.0 using an acidic cation-exchange resin. Never store the final product in soda-glass; use quartz or high-quality polypropylene tubes.
Q4: What is the best technique for the final purification of deprotected thiosophorose?A4: Deprotected thio-oligosaccharides are highly polar and will irreversibly bind to standard normal-phase silica.
Solution: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a highly aqueous mobile phase (3)[3]. Alternatively, Size-Exclusion Chromatography (SEC) using Sephadex G-10 is highly effective for desalting and separating the disaccharide from monosaccharide byproducts without the use of reactive solvents (7)[7].
Performance Metrics: Purification Modalities
Target Molecule State
Recommended Method
Stationary Phase
Mobile Phase
Typical Yield
Key Advantage
2-Thio-Sugar Intermediates
Flash Chromatography
Silica Gel (Normal Phase)
Hexane / EtOAc (Gradient)
70–85%
Resolves oxidized disulfides from active thiols.
Protected Thiosophorose
Flash Chromatography
Silica Gel (Normal Phase)
Toluene / EtOAc or Hexane / EtOAc
60–80%
High load capacity; separates unreacted donors.
Deprotected Thiosophorose
RP-HPLC
C18 (Reverse Phase)
H₂O / Acetonitrile (0–10%)
>90%
Exceptional resolution of polar epimers.
Crude Thio-oligosaccharides
Size-Exclusion
Sephadex G-10 / Biogel P-2
Degassed H₂O
85–95%
Gentle desalting; zero risk of base-catalyzed epimerization.
Methodology Databank: Self-Validating Protocols
Protocol A: Normal-Phase Purification of Protected Thiosophorose
Causality Focus: Silica gel can sometimes be slightly acidic, which is generally fine for peracetylated sugars, but the gradient must be carefully controlled to separate the bulky thio-disaccharide from the monosaccharide donor.
Sample Preparation: Dissolve the crude peracetylated thiosophorose mixture in a minimum volume of dichloromethane (DCM).
Validation Check: Ensure complete dissolution. Any particulate matter will ruin the column's theoretical plates and cause streaking.
Column Packing: Pack a silica gel column using a Hexane/Ethyl Acetate (8:1, v/v) solvent system.
Loading: Apply the DCM solution evenly to the top of the silica bed.
Elution: Run a step gradient from 8:1 to 2:1 Hexane/Ethyl Acetate.
Causality: The gradual increase in polarity allows the separation of the less polar unreacted glycosyl donor from the more polar thio-disaccharide.
Fraction Analysis: Monitor fractions via TLC (Hexane/EtOAc 2:1). Visualize using sulfuric acid-ethanol charring.
Validation Check: The protected thiosophorose typically elutes at an Rf of ~0.4. Discard fractions containing higher Rf impurities.
Concentration: Pool product-containing fractions and concentrate under reduced pressure at <40°C to prevent thermal degradation.
Protocol B: Deprotection and RP-HPLC Purification of Thiosophorose
Causality Focus: Strict pH control is mandatory to prevent the rapid epimerization of 2-thiosophorose to 2-thioepisophorose.
Zemplén Deprotection: Dissolve the purified protected thiosophorose in anhydrous methanol. Add a catalytic amount of 0.1 M Sodium Methoxide (NaOMe) in methanol.
Causality: NaOMe cleaves the acetyl groups via transesterification.
Reaction Monitoring: Stir at room temperature for 2–4 hours.
Validation Check: Check by TLC (DCM/MeOH 4:1). The starting material should completely disappear, replaced by a baseline spot (the highly polar deprotected sugar).
Critical Quenching: Immediately add pre-washed Amberlite IR-120 (H⁺ form) resin to the flask.
Causality: Neutralizing the base is critical because 2-thiosophorose rapidly epimerizes in basic conditions.
Validation Check: Monitor the pH continuously using indicator paper. Stop adding resin exactly when the pH reaches 6.5–7.0. Do not allow the solution to become highly acidic, as this can cleave the glycosidic bond.
Filtration: Filter off the resin and concentrate the filtrate under vacuum.
RP-HPLC Purification: Inject the crude residue onto a preparative C18 HPLC column. Elute with a gradient of 0% to 10% Acetonitrile in pure, degassed water.
Storage (Critical Step): Lyophilize the pure fractions. Store the resulting white powder in quartz or high-quality plastic tubes. Avoid soda-glass to prevent slow, trace-alkali-induced epimerization.
References
Hamacher K. (1984). Phase-transfer catalysed synthesis of 4-S-β-d-glucopyranosyl-4-thio-d-glucopyranose (thiocellobiose) and 2-S-β-d-glucopyranosyl-2-thio-d-glucopyranose (thiosophorose). Carbohydrate Research. 1
Dong et al. (2023). Streamlined Iterative Assembly of Thio-oligosaccharides by Aqueous S-Glycosylation of Diverse Deoxythio Sugars. PMC.3
Petrušová M., et al. (1996). A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2-Thiosophorose and Their Remarkable Facile Epimerization. ResearchGate. 5
Springer (2001). Topics in Current Chemistry 215.6
BenchChem (2025). Synthesis and Purification of Thiodigalactoside: A Technical Guide for Researchers.4
PMC (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4.2
ResearchGate (2017). Analysis of Food Bioactive Oligosaccharides by Thin-Layer Chromatography.7
Technical Support Center: Troubleshooting Thiosophorose Stability in Solution
Welcome to the Advanced Glycomimetics Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and structural biologists who encounter erratic binding kinetics or irrepr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Glycomimetics Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and structural biologists who encounter erratic binding kinetics or irreproducible assay results when working with thio-oligosaccharides.
Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose) is highly valued in carbohydrate chemistry for its resistance to enzymatic hydrolysis by glycosidases. However, replacing the interglycosidic oxygen with a sulfur atom at the C-2 position fundamentally alters the stereoelectronic environment of the reducing sugar. This guide deconstructs the unique physicochemical vulnerabilities of thiosophorose in aqueous solutions and provides field-proven, self-validating protocols to ensure absolute structural integrity during your experiments.
Part 1: Core Troubleshooting FAQs
Q1: My NMR/HPLC data shows a secondary peak growing over time when thiosophorose is stored in standard glass vials. Is my sample degrading?
A: You are observing spontaneous C-2 epimerization, not traditional degradation.
Thiosophorose is uniquely susceptible to a base-catalyzed Lobry de Bruyn-Alberda van Ekenstein transformation. This reaction converts the gluco-configured 2-thiosophorose into its manno-epimer, 2-thioepisophorose.
The Causality: The sulfur atom at the C-2 position is highly polarizable and electron-withdrawing. In the open-chain aldehyde form of the reducing sugar, this significantly increases the acidity of the adjacent C-2 proton. Even the trace alkalinity leached from standard soda-glass or low-quality borosilicate glass (which releases silicates and hydroxide ions into unbuffered water) is sufficient to catalyze the formation of a 1,2-enediol intermediate. This resolves into a thermodynamic equilibrium mixture, typically stabilizing at a 1:4 ratio favoring the manno-epimer in mild base (1)[1]. In fact, historical literature notes that thiosophorose will slowly isomerize simply by sitting in a soda-glass sample tube (2)[2].
Q2: I am using thiosophorose in a long-term cell culture assay, and I'm detecting +16 Da and +32 Da mass shifts via LC-MS. What is happening?
A: These mass shifts correspond to the oxidative degradation of the interglycosidic thioether.The Causality: Unlike O-glycosidic bonds, thioethers are nucleophilic and prone to oxidation. In complex biological media, reactive oxygen species (ROS)—often generated via the auto-oxidation of media components like transition metals and vitamins under aerobic conditions—will oxidize the thioether linkage to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da). This alters the spatial geometry of the disaccharide, obliterating its binding affinity to target lectins.
Q3: My protein-binding affinity (Kd) measurements are inconsistent between fresh and 24-hour-old thiosophorose solutions, even in plastic tubes.
A: This drift is driven by mutarotation dynamics at the reducing end (C-1).The Causality: Thiosophorose, like all reducing sugars, equilibrates between its α- and β-anomeric forms in solution. Mutarotation of free glycosyl thiols and thio-disaccharides is highly dependent on pH and solvation effects (3)[3]. If you dissolve a crystalline sample (which is typically a pure anomer) and immediately run an assay, you are testing a non-equilibrium state. Over 24 hours, the solution reaches its thermodynamic α/β equilibrium. If your target protein has a stereopreference for one anomer, the apparent Kd will drift as the solution mutarotates.
Part 2: Quantitative Data & Mechanistic Pathways
Table 1: Physicochemical Degradation Signatures of Thiosophorose
Stability Issue
Chemical Mechanism
Primary Catalyst / Trigger
Analytical Mass Shift (LC-MS)
NMR Signature / Equilibrium
Epimerization
Lobry de Bruyn-van Ekenstein
Trace base (pH > 7.0), Soda-glass
None (Isomeric)
Shift in C-2 proton; 1:4 (gluco:manno)
Oxidation
Thioether to Sulfoxide/Sulfone
ROS, dissolved O₂, transition metals
+16 Da (Sulfoxide), +32 Da (Sulfone)
Downfield shift of adjacent protons
Mutarotation
Hemiacetal ring opening/closing
Aqueous solvation, time
None (Isomeric)
Drifting α/β anomeric doublet ratio
Pathway Visualization: The "Soda-Glass" Epimerization Phenomenon
Fig 1: Base-catalyzed Lobry de Bruyn-van Ekenstein epimerization of 2-thiosophorose.
Part 3: Self-Validating Experimental Protocol
To guarantee the structural integrity of thiosophorose for sensitive downstream applications (e.g., SPR, X-ray crystallography, or ITC), you must utilize a workflow that actively prevents degradation and proves its own success before the assay begins.
Protocol: Preparation of Ultra-Stable Thiosophorose Solutions
Step 1: Alkalinity-Free Environment Setup
Action: Exclusively use high-grade PTFE (Teflon) tubes or certified quartz vials for all stock solutions. If borosilicate glass must be used, it must be heavily silanized.
Validation Check: Incubate unbuffered LC-MS grade water in the chosen vessel for 24 hours at room temperature. Measure the pH. Pass Criteria: The pH must remain ≤ 6.5. If the pH rises, the vessel is leaching base and must be rejected to prevent epimerization.
Step 2: Buffer Degassing and Formulation
Action: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 5.5 to 6.0. Sparge the buffer with Argon gas for 20 minutes to displace dissolved oxygen.
Validation Check: Use a dissolved oxygen (DO) micro-probe. Pass Criteria: DO levels must be < 0.5 mg/L before introducing the thiosophorose. This prevents thioether oxidation.
Step 3: Dissolution and Forced Mutarotation
Action: Dissolve the crystalline thiosophorose in the degassed buffer. Seal the vial under an Argon headspace and incubate at 20°C for 16 hours in the dark.
Validation Check: Remove 10 µL aliquots at t=12h and t=16h and analyze via ¹H-NMR. Pass Criteria: The integration ratio of the α-anomeric doublet to the β-anomeric doublet must be identical between the two time points (Δ < 2%). This confirms thermodynamic mutarotation equilibrium has been reached, preventing assay drift.
Step 4: Final Integrity QC (The Go/No-Go Gate)
Action: Run a final LC-MS and ¹H-NMR check on the equilibrated stock solution.
Validation Check:
LC-MS must show zero +16 Da or +32 Da adducts (confirms absence of oxidation).
NMR must show zero signals corresponding to the manno-epimer (2-thioepisophorose) (confirms absence of epimerization).
Only upon passing Step 4 is the solution certified for downstream assays. Aliquot the remaining stock into single-use PTFE vials, flash-freeze in liquid nitrogen, and store at -80°C.
References
Petrusova, M., Lattová, E., Matulová, M., & Bemiller, J. N. (1996). "ChemInform Abstract: A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2-Thiosophorose and Their Remarkable Facile Epimerization." ResearchGate. URL:1
Springer-Verlag. (2001). "The Lobry de Bruyn-Alberda van Ekenstein transformation and related reactions." Topics in Current Chemistry, Vol 215. URL: 2
Goti, G., et al. (2020). "One pot synthesis of thio-glycosides via aziridine opening reactions." Organic & Biomolecular Chemistry (RSC Publishing). URL: 3
Technical Support Center: Thiosophorose & Thio-Oligosaccharide Synthesis
Welcome to the Technical Support Center for thio-oligosaccharide assembly. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in the synthesis of thioso...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for thio-oligosaccharide assembly. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in the synthesis of thiosophorose (a β-1,2-linked thioglucose disaccharide) and related thio-glycans. While thio-oligosaccharides are invaluable in drug development due to their resistance to enzymatic cleavage, their synthesis is frequently compromised by specific side reactions such as homodisulfide formation, intramolecular cyclization, and base-catalyzed epimerization[1][2].
This guide provides mechanistic explanations, quantitative benchmarks, and self-validating protocols to ensure your syntheses proceed with high chemo- and stereoselectivity.
Section 1: Mechanistic Troubleshooting FAQs
Q1: During aqueous S-glycosylation to form thiosophorose, my yields are low, and mass spectrometry shows a high molecular weight byproduct. What is happening?Causality & Solution: You are likely observing homodisulfide formation . Unprotected thiol-containing sugar analogs (such as 2-thio-D-glucose) are highly nucleophilic but are exceptionally prone to aerobic oxidation. In the presence of dissolved oxygen, the thiolate anions are oxidized, causing them to dimerize into stable S-S homodisulfides before they can attack the activated glycosyl donor [1].
Actionable Fix: Perform the reaction under strictly anaerobic conditions. Degas all aqueous solvents by sparging with argon for at least 30 minutes prior to the addition of the calcium(II) hydroxide promoter and the glycosyl fluoride donor[1].
Q2: I successfully synthesized 2-thiosophorose, but after deprotection in aqueous sodium bicarbonate, NMR indicates a 1:4 mixture of two distinct disaccharides. How do I prevent this?Causality & Solution: You have encountered facile epimerization . 2-thiosophorose is kinetically stable but thermodynamically unstable in basic environments. In mildly basic aqueous media (like NaHCO₃) at ambient temperature, the relatively acidic C-2 proton undergoes an exchange mechanism. This forms an enolate-like intermediate that reprotonates from the less sterically hindered face, rapidly epimerizing to 2-thioepisophorose to reach a 1:4 equilibrium mixture [2].
Actionable Fix: Avoid basic aqueous conditions during final deprotection. Utilize strictly controlled anhydrous Zemplén transesterification followed by immediate neutralization with an acidic resin to preserve the stereointegrity of the C-2 position[2].
Q3: My S-glycosylation reaction is proceeding very slowly, and I am isolating a significant amount of 1,6-anhydro sugar. Why is the donor degrading?Causality & Solution: When the intermolecular S-glycosylation is kinetically slow, the flexible C6-hydroxyl group of the activated glycosyl fluoride donor loops back and attacks the anomeric center intramolecularly. This forms a bridged 1,6-anhydro sugar , which outcompetes the desired bimolecular coupling [1].
Actionable Fix: Increase the concentration of the thiol acceptor to drive the bimolecular kinetics. If the issue persists, temporarily protect the C6 position of your glycosyl donor with a bulky group (e.g., TBDPS) to sterically hinder intramolecular cyclization[1].
Section 2: Quantitative Data & Benchmarks
Table 1: Common Side Reactions in Thiosophorose Synthesis and Mitigation Parameters
Side Reaction
Primary Cause
Mechanistic Trigger
Mitigation Strategy
Expected Yield Improvement
Homodisulfide Formation
Aerobic Oxidation
O₂ acts as an electron acceptor, stripping electrons from thiolate anions.
Argon sparging; use of strictly degassed aqueous solvents.
+25% to 40%
C-2 Epimerization
Basic Aqueous Media
H-2 proton exchange via an enolate-like intermediate.
Avoid aqueous bases; use anhydrous NaOMe/MeOH with rapid resin neutralization.
>95% stereoretention
1,6-Anhydro Sugar
Slow Bimolecular Kinetics
Intramolecular O-glycosylation from the C6-OH group.
This protocol utilizes Ca(OH)₂-promoted coupling to prevent homodisulfide and anhydro sugar formation.
Solvent Degassing: Boil 10 mL of ultra-pure water and cool it to room temperature under a continuous, vigorous stream of argon for 30 minutes.
Acceptor Activation: In a flame-dried flask flushed with argon, dissolve 1.5 equivalents of the deoxythio sugar acceptor (e.g., 2-thio-D-glucose) in the degassed water. Add 1.2 equivalents of Ca(OH)₂. The solution will slightly darken as the highly nucleophilic thiolate forms [1].
Donor Addition: Introduce 1.0 equivalent of the glycosyl fluoride donor dropwise over 10 minutes to maintain a high acceptor-to-donor ratio, suppressing intramolecular 1,6-anhydro cyclization[1].
Reaction Monitoring (Self-Validation): Stir at room temperature under argon. Monitor via LC-MS. The protocol is self-validating if the chromatogram lacks the[2M-2H] homodisulfide mass peak, confirming the integrity of the anaerobic environment[1].
Protocol B: Controlled Deprotection to Avoid Epimerization
This protocol prevents the facile 1:4 epimerization of 2-thiosophorose to 2-thioepisophorose.
Reagent Preparation: Prepare a strictly anhydrous solution of 0.1 M sodium methoxide (NaOMe) in methanol.
Deacetylation: Dissolve the per-O-acetylated thiosophorose in anhydrous methanol. Add a catalytic amount of the NaOMe solution (0.1 equivalents). Stir at room temperature.
Critical Neutralization: Monitor strictly by TLC. Immediately upon complete deacetylation, neutralize the reaction mixture by adding pre-washed acidic cation-exchange resin (Amberlite IR-120, H⁺ form) until the pH reaches exactly 6.5. Do not allow the mixture to contact water while basic [2].
Isolation: Filter off the resin and concentrate the filtrate in vacuo to yield pure 2-thiosophorose with complete retention of stereochemistry[2].
Section 4: Pathway Visualizations
Reaction pathways showing desired S-glycosylation vs. disulfide and anhydro sugar side reactions.
Base-catalyzed epimerization mechanism of 2-thiosophorose via H-2 proton exchange.
References
Wen, P., Jia, P., Fan, Q., McCarty, B. J., & Tang, W. (2022). Streamlined Iterative Assembly of Thio-oligosaccharides by Aqueous S-Glycosylation of Diverse Deoxythio Sugars. ChemSusChem, 15(3), e202102483.[Link]
Petrušová, M., Lattová, E., Matulová, M., Petruš, L., & BeMiller, J. N. (1996). A nitro sugar derivative route to 2-thioepisophorose and 2-thiosophorose and their remarkable facile epimerization. Carbohydrate Research, 283, 73-80.[Link]
Thiosophorose Synthesis & Scale-Up: Technical Support Center
Welcome to the Process Chemistry Support Center. This portal provides validated methodologies, troubleshooting guides, and mechanistic insights for the scale-up synthesis of thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This portal provides validated methodologies, troubleshooting guides, and mechanistic insights for the scale-up synthesis of thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose). Designed for process chemists and biotechnology researchers, this guide bridges the gap between bench-scale carbohydrate chemistry and industrial cellulase induction.
Scientific Context: The Role of Thiosophorose
In industrial biotechnology, Trichoderma reesei is the primary fungal workhorse for cellulase production. While native sophorose (β-1,2-D-glucobiose) is the most potent natural inducer, it is rapidly hydrolyzed by extracellular β-glucosidases, necessitating continuous, expensive feeding during fermentation.
Thiosophorose replaces the interglycosidic oxygen atom with a sulfur atom. This simple bioisosteric replacement renders the molecule completely resistant to enzymatic cleavage while maintaining a high binding affinity for cellular transporters (e.g., CRT1) and transcription factors (e.g., XYR1/CLR1). The result is a self-sustaining induction loop.
Fig 1: Mechanism of sustained cellulase induction by non-hydrolyzable thiosophorose.
Standard Operating Procedure: Scale-Up Synthesis
While multiple synthetic routes exist, the Phase-Transfer Catalysis (PTC) route developed by remains the gold standard for multi-gram scale-up due to its high stereoselectivity and operational simplicity.
Fig 2: Phase-transfer catalyzed synthesis workflow for thiosophorose scale-up.
Action: React 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose with trifluoromethanesulfonic anhydride (Tf₂O) in dry dichloromethane (DCM) and pyridine at -20°C.
Causality: The triflate group at C-2 is an exceptionally potent leaving group. Starting with the manno-configuration is a strict requirement; the subsequent S_N2 displacement will invert the stereocenter at C-2, yielding the desired gluco-configuration (thiosophorose) rather than a mannose derivative.
Action: Combine the mannose triflate with 1-thio-β-D-glucose tetraacetate in a biphasic system (water/DCM) containing tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) and sodium carbonate (Na₂CO₃). Stir vigorously (>500 rpm) at room temperature.
Causality: The phase-transfer catalyst shuttles the thiolate anion into the organic phase, preventing the hydrolysis of the highly reactive triflate by the aqueous base. The bulky nucleophile attacks exclusively from the β-face, ensuring a pure β-1,2 linkage.
Step 3: Deacetylation (Zemplén Conditions)
Action: Dissolve the protected thiosophorose in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) until the pH reaches ~9. Stir for 2 hours and monitor via TLC.
Causality: This step removes the eight acetate protecting groups to yield the biologically active, water-soluble inducer.
Action: Neutralize strictly with Amberlite IR-120 (H⁺ form) resin to pH 6.5 immediately after the reaction completes. Filter and lyophilize.
Causality: Thiosugars are highly prone to base-catalyzed epimerization. Failing to neutralize promptly will result in the structural collapse of the molecule into its inactive isomer.
Quantitative Route Comparison
When planning a scale-up campaign, selecting the correct synthetic route is paramount. The table below summarizes the quantitative and qualitative metrics of the three primary literature routes.
Synthesis Route
Key Intermediate
Overall Yield
Scalability
Stereoselectivity (β-1,2)
Major Drawback
Phase-Transfer Catalysis [1]
Mannose Triflate
65–75%
High (>50g)
Excellent (>98%)
Requires handling volatile, odorous thiols
Intramolecular Migration [2]
Oxacarbenium Ion
45–55%
Moderate (1–10g)
Good (~90%)
Requires expensive Lewis acids (TMSOTf)
Nitro Sugar Route [3]
Glycopyranosylnitromethane
30–40%
Low (<1g)
Moderate (~75%)
Multi-step, complex chromatographic purification
Troubleshooting & FAQs
Q: My final product NMR shows a mixture of thiosophorose and a manno-configured disaccharide. What went wrong during deprotection?A: You are observing base-catalyzed epimerization to 2-thioepisophorose. demonstrated that 2-thiosophorose undergoes remarkable, facile epimerization even in the presence of mild bases like sodium bicarbonate.
Fix: Ensure strict anhydrous conditions during Zemplén deacetylation and neutralize the reaction mixture with an acidic cation-exchange resin immediately upon completion. Do not store the final product in alkaline glass vials; use quartz or silanized glass.
Q: The yield of the C-2 S_N2 inversion step drops significantly upon scaling from 1g to 50g. How do I maintain efficiency?A: The drop in yield is typically due to competitive hydrolysis of the mannose triflate precursor in the biphasic system before the thiolate can attack.
Fix: Increase the stirring rate using a mechanical overhead stirrer to maximize the interfacial surface area. Alternatively, pre-form the thiolate salt using a non-nucleophilic base (e.g., DBU) in a strictly anhydrous organic solvent (like acetonitrile) to bypass the biphasic aqueous system entirely.
Q: How do I handle the severe odor and potential toxicity of the 1-thio-β-D-glucose precursor during a 100g scale-up?A: Thiol volatility is a major safety and operational hurdle in carbohydrate chemistry.
Fix: Perform all handling in a dedicated walk-in fume hood equipped with a scrubber system containing sodium hypochlorite (bleach) to oxidize escaped thiols into odorless sulfonates. Consider generating the 1-thio-sugar in situ from the corresponding isothiouronium salt via mild cleavage, immediately trapping it with the triflate to minimize free thiol exposure.
Q: Can I use the Intramolecular Thioglycosyl Migration route for industrial scale-up to avoid thiols?A: developed an elegant route utilizing oxacarbenium/episulfonium ion intermediates that avoids foul-smelling thiols. However, it requires harsh Lewis acids (like TMSOTf) and complex protecting group manipulations. For >50g scales, the Hamacher PTC route remains economically and operationally superior due to cheaper reagents and simpler purification profiles.
References
Hamacher, K. (1984). Phase-transfer catalysed synthesis of 4-S-β-D-glucopyranosyl-4-thio-D-glucopyranose (thiocellobiose) and 2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose (thiosophorose). Carbohydrate Research, 128(2), 291-295. URL:[Link]
Defaye, J., & Guillot, J. M. (1994). A convenient synthesis for anomeric 2-thioglucobioses, 2-thiokojibiose and 2-thiosophorose. Carbohydrate Research, 253, 185-194. URL:[Link]
Petrusova, M., Lattova, E., Matulova, M., Petrus, L., & BeMiller, J. N. (1996). A nitro sugar derivative route to 2-thioepisophorose and 2-thiosophorose and their remarkable facile epimerization. Carbohydrate Research, 283, 73-80. URL:[Link]
Troubleshooting
Technical Support Center: Enhancing Thioglycoside Activation Efficiency
Welcome to the Technical Support Center for Thioglycoside Activation. Alkyl and aryl thioglycosides are among the most versatile and widely used glycosyl donors in carbohydrate chemistry due to their remarkable stability...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Thioglycoside Activation. Alkyl and aryl thioglycosides are among the most versatile and widely used glycosyl donors in carbohydrate chemistry due to their remarkable stability under various protection/deprotection conditions and their orthogonal activation profiles. However, achieving high yields and strict stereoselectivity requires a deep understanding of promoter causality, solvent effects, and intermediate stability.
This guide provides researchers and drug development professionals with mechanistic FAQs, quantitative promoter comparisons, troubleshooting workflows, and self-validating experimental protocols.
Core Mechanism of Activation
To troubleshoot glycosylation, one must first understand the mechanistic pathway. Thioglycosides are "stable" because the anomeric sulfur is a soft nucleophile. Activation requires a "thiophilic" promoter (a soft electrophile like I⁺, Ag⁺, or Au³⁺) to coordinate with the sulfur, generating a highly reactive sulfonium intermediate. The departure of the leaving group then yields an electrophilic oxocarbenium ion, which is subsequently trapped by the glycosyl acceptor.
Mechanistic pathway of thioglycoside activation via sulfonium and oxocarbenium intermediates.
Frequently Asked Questions (FAQs)
Q: Why should I choose a thioglycoside donor over a glycosyl trichloroacetimidate or halide?A: Thioglycosides offer unparalleled shelf-stability and orthogonal reactivity. Unlike halides or imidates, which can degrade upon storage or during complex protecting-group manipulations, the anomeric C–S bond remains intact under most basic and mildly acidic conditions. Furthermore, their activation can be precisely tuned based on the electronic nature of the protecting groups ("armed" vs. "disarmed") and the choice of promoter 1[1].
Q: How do I choose between standard NIS/TfOH and milder promoters like Ph(CF₃CH₂)INTf₂?A: Your choice depends on the reactivity of your donor and the fragility of your acceptor.
NIS/TfOH is highly electrophilic and excellent for unreactive ("disarmed") donors, but the highly acidic environment can degrade acid-labile acceptors or cause aglycone transfer 1[1].
Ph(CF₃CH₂)INTf₂ is an air- and water-stable iodonium salt that allows for room-temperature activation without generating highly electrophilic byproducts, making it ideal for substrates containing alkenes, azides, or acid-sensitive acetals 2[2].
Q: Can I activate thioglycosides catalytically rather than using stoichiometric promoters?A: Yes. Recent advances have demonstrated that transition metals like AuCl₃ (at ~3 mol% loading) can rapidly activate thioglycosides at room temperature without the need for co-promoters. This bypasses the toxicity and waste associated with stoichiometric heavy metals or halogenating agents 3[3]. Copper carbenes and CuBr₂ systems have also emerged as viable catalytic or mild alternatives 4[4].
Quantitative Comparison of Promoter Systems
The table below synthesizes the operational parameters and efficacy of various thioglycoside activation systems to aid in your experimental design.
Promoter System
Typical Conditions
Armed Donor Efficacy
Disarmed Donor Efficacy
Key Advantages / Limitations
Ref.
NIS / TfOH
-80 °C to 0 °C, CH₂Cl₂
Excellent
Good
Standard, fast / Generates electrophilic byproducts.
Issue 1: Low Yield Accompanied by Hemiacetal Formation
Causality: The oxocarbenium ion is highly electrophilic. If trace water is present, it acts as a small, highly mobile nucleophile that outcompetes your bulky glycosyl acceptor, hydrolyzing the intermediate into a hemiacetal.
Solution: Ensure strict anhydrous conditions. Azeotrope both the donor and acceptor with dry toluene 3 times before the reaction. Use freshly flame-dried 4Å molecular sieves (AW-300) in the reaction flask and allow the mixture to stir for at least 30 minutes prior to promoter addition 1[1].
Causality: The reaction is proceeding via an unhindered SN1-like pathway at the oxocarbenium stage, or the reaction temperature is too high, overriding kinetic control.
Solution:
Neighboring Group Participation (NGP): Install an ester (e.g., acetyl or benzoyl) at the C-2 position of the donor to direct 1,2-trans glycosylation via an intermediate dioxolenium ion.
Solvent Effect: Switch the solvent from CH₂Cl₂ to Acetonitrile (CH₃CN) at low temperatures. Nitrile solvents participate by forming an axial nitrilium intermediate, strongly favoring the formation of equatorial (1,2-cis) glycosides.
Issue 3: Aglycone Transfer or Alkene Degradation
Causality: Highly electrophilic promoters (like the iodonium species generated by NIS/TfOH) can attack electron-rich centers on the acceptor (such as alkenes in cholesterol or lipid chains) or cause the migration of the thio-aglycone to the acceptor.
Solution: Switch to a milder, non-electrophilic byproduct-generating promoter. The catalytic AuCl₃ system or the water-stable Ph(CF₃CH₂)INTf₂ promoter are specifically designed to tolerate sensitive functional groups like alkenes and azides 2[2].
Troubleshooting logic tree for resolving common low-yield issues in thioglycoside glycosylation.
Self-Validating Experimental Protocols
The following protocols are designed with built-in visual and chemical checkpoints to ensure the system is reacting as intended at every step.
Protocol A: Standard NIS/TfOH Activation Workflow
Best for standard couplings where the acceptor is robust.
Azeotropic Drying (Crucial Step): Combine the thioglycoside donor (1.2 equiv) and glycosyl acceptor (1.0 equiv) in a round-bottom flask. Dissolve in 5 mL of anhydrous toluene and evaporate under reduced pressure. Repeat this 3 times.
Validation Check: The resulting mixture should form a crisp, dry foam or film on the flask walls, indicating the successful removal of trace water 1[1].
Pre-activation Equilibration: Purge the flask with Argon. Add freshly activated 4Å molecular sieves (approx. 100 mg/mmol) and anhydrous CH₂Cl₂ (to reach ~0.05 M concentration). Stir at room temperature for 30 minutes.
Cooling & NIS Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add N-Iodosuccinimide (NIS, 1.5 equiv).
Validation Check: The solution will remain clear or turn slightly pale yellow. No reaction should occur at this stage.
Validation Check: The reaction mixture will immediately turn a deep red or brown color. This visual cue confirms the generation of the active electrophilic iodine species and the formation of the sulfonium intermediate.
Monitoring: Stir for 30–60 minutes, allowing the temperature to slowly rise to -20 °C if the donor is disarmed. Check progress via TLC.
Validation Check: Complete disappearance of the donor spot and the emergence of a new, lower-Rf product spot.
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v).
Validation Check: The deep red/brown color will rapidly dissipate, leaving a clear or pale yellow organic layer. This confirms the neutralization of the superacid and the reduction of excess iodine1[1].
Protocol B: Mild Activation using Ph(CF₃CH₂)INTf₂
Best for fragile acceptors containing alkenes or acid-sensitive groups.
Preparation: Combine the donor (1.0 equiv), acceptor (2.0 equiv, used in excess to prevent hemiacetal formation), and the non-nucleophilic base 2,4,6-tri-tert-butylpyrimidine (TTBP, 2.0 equiv) in a flask.
Causality Note: TTBP is essential here to buffer the triflimide generated during activation without acting as a nucleophile against the oxocarbenium ion 2[2].
Solvent & Atmosphere: Dissolve the mixture in anhydrous CH₂Cl₂ under an Argon atmosphere. Stir at room temperature.
Promoter Addition: Add phenyl(trifluoroethyl)iodonium triflimide (1.2 equiv) in one portion.
Validation Check: Unlike NIS/TfOH, this reaction occurs at room temperature and does not produce a harsh color change. Monitor closely by TLC; armed donors will be fully consumed within 1 hour 2[2].
Workup: Dilute with CH₂Cl₂ and wash directly with water and brine. Dry over MgSO₄ and concentrate for column chromatography.
Addressing low reactivity of thiosophorose in coupling reactions
Topic: Troubleshooting Low Reactivity of Thiosophorose in Coupling Reactions Role: Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Reactivity of Thiosophorose in Coupling Reactions
Role: Senior Application Scientist
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with complex oligosaccharide building blocks. One of the most notorious challenges in carbohydrate chemistry is driving the glycosylation of sterically encumbered donors, specifically thiosophorose derivatives.
This guide abandons generic advice. Instead, we will dissect the exact causality behind thiosophorose's sluggish kinetics and provide field-proven, self-validating methodologies to force these stubborn couplings to completion.
Mechanistic Deep-Dive: The Sophorose Bottleneck
Before troubleshooting, we must understand the physical reality of the molecule. Sophorose is a
-(1$\rightarrow$2)-linked D-glucobiose. When utilized as a thioglycoside donor, the bulky pyranose ring at the C2 position sits directly adjacent to the anomeric center (C1). This creates a massive steric shield, physically blocking the approach of both the thiophilic promoter and the incoming glycosyl acceptor[1].
Furthermore, because the C2 position is occupied by a glycosidic linkage rather than a participating group, achieving high reactivity relies entirely on optimizing the electronic properties of the donor (the "Armed/Disarmed" concept) and maximizing the nucleophilicity of the anomeric sulfur[2].
Diagnostic Knowledge Base (FAQ)
Q1: My thiosophorose donor is completely inert under standard NIS/TMSOTf conditions. Why is it failing when my standard thioglucosides react in minutes?A1: You are fighting a two-front war: steric hindrance and electronic deactivation. The C2-branching of the sophorose core severely restricts the trajectory of the promoter[1]. If your donor is also protected with electron-withdrawing esters (e.g., acetates or benzoates), it is electronically "disarmed"[2]. These ester groups withdraw electron density via induction, destabilizing the critical oxocarbenium ion transition state and rendering the donor inert under mild Lewis acid activation.
Actionable Fix: You must convert your protecting groups to ether-type (e.g., benzyl ethers) to "arm" the donor, pushing electron density back toward the anomeric center.
Q2: I am currently using a phenyl thioglycoside (-SPh) of sophorose. Does the aglycon choice really matter that much?A2: Absolutely. The reactivity of a thioglycoside is directly proportional to the nucleophilicity of its sulfur atom[3]. Phenyl thioglycosides (-SPh) are significantly less reactive because the aromatic ring delocalizes the sulfur's lone pairs, reducing its ability to attack the thiophilic promoter. For a sterically congested molecule like thiosophorose, an -SPh group is a fatal bottleneck.
Actionable Fix: Switch to an alkyl aglycon. Cyclohexylthio or ethylthio (-SEt) groups concentrate electron density on the sulfur, drastically accelerating the formation of the reactive sulfonium intermediate[4].
Q3: If I cannot change my protecting groups, what is the optimal promoter system to force the reaction?A3: If you are locked into a disarmed or highly hindered thiosophorose donor, standard mild promoters will stall. You must upgrade to a highly thiophilic, protic system. N-iodosuccinimide (NIS) combined with trifluoromethanesulfonic acid (TfOH) provides a much stronger activation pathway than TMSOTf[4]. Alternatively, a Copper(II) Bromide (CuBr
) and TfOH system has proven highly effective for unreactive thioglycosides, as the Cu(II) acts as a strong, coordinating thiophile that can overcome extreme steric bulk[5].
Quantitative Reactivity Matrix
To make informed decisions, you must quantify the relative reactivity of your donor. The table below summarizes the Relative Reactivity Values (RRV) based on competitive glycosylation data, establishing a clear hierarchy for structural modifications.
Aglycon Type
Protecting Group Strategy
Relative Reactivity Value (RRV)
Mechanistic Rationale & Recommendation
Cyclohexylthio
Benzyl (Armed)
~3.0
Highly Recommended. Maximizes sulfur nucleophilicity; ideal for overcoming C2-steric bulk[3].
Ethylthio (-SEt)
Benzyl (Armed)
2.0
Standard. Good balance of stability and reactivity; suitable for moderately hindered donors[4].
Methylthio (-SMe)
Benzyl (Armed)
1.0
Baseline. Used as the standard reference point for relative reactivity.
Phenylthio (-SPh)
Benzyl (Armed)
0.3
Not Recommended. Aromatic delocalization reduces sulfur lone-pair availability[3].
Ethylthio (-SEt)
Benzoyl (Disarmed)
< 0.1
Avoid. Inductive electron withdrawal severely destabilizes the oxocarbenium transition state[2].
Troubleshooting Workflow
Decision tree for troubleshooting low reactivity in thiosophorose coupling reactions.
This protocol utilizes the highly potent NIS/TfOH promoter system. It is designed as a self-validating system , meaning each step contains a physical or visual cue to confirm causality and success before proceeding.
Objective: Achieve >80% yield in the glycosylation of an unreactive thiosophorose donor.
Step 1: Desiccation and Pre-activation
Action: Dissolve the armed thiosophorose donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous CH
Cl (0.05 M). Add freshly flame-dried 4Å molecular sieves. Stir for 30 minutes under an Argon atmosphere.
Causality: Trace water will outcompete the sterically hindered acceptor, leading to hemiacetal hydrolysis products.
Validation Check: The solution must remain completely clear and free of precipitation. Any cloudiness indicates moisture ingress or degraded sieves. Do not proceed until the system is strictly anhydrous.
Step 2: Promoter Addition
Action: Cool the mixture to -20°C. Add N-iodosuccinimide (NIS, 1.5 equiv). Stir for 5 minutes, then add trifluoromethanesulfonic acid (TfOH, 0.2 equiv) dropwise.
Causality: Low temperature prevents aglycon transfer and anomeric scrambling. NIS coordinates to the sulfur, but for a hindered sophorose donor, the highly acidic TfOH is required to fully polarize the iodine-sulfur intermediate and force the leaving group's departure[4].
Validation Check: Upon TfOH addition, the reaction mixture will immediately transition to a deep red/brown color. This visual cue is mandatory; it confirms the active release of iodonium ions and the successful activation of the thioglycoside. If the solution remains pale, your NIS is degraded.
Step 3: Reaction Kinetics Monitoring
Action: Allow the reaction to slowly warm to 0°C over 2 hours.
Validation Check: Spot the reaction on a TLC plate (Hexanes/EtOAc). The complete disappearance of the donor spot and the appearance of a lower-R
UV-active/charrable spot confirms oxocarbenium trapping. If the donor persists after 2 hours, the steric hindrance is outcompeting the promoter kinetics; you must re-evaluate your aglycon choice (see Table 1).
Step 4: Quenching and Workup
Action: Quench the reaction by adding saturated aqueous Na
SO (sodium thiosulfate) and saturated aqueous NaHCO.
Causality: Na
SO reduces the unreacted electrophilic iodine species, while NaHCO neutralizes the highly acidic TfOH, preventing the cleavage of newly formed glycosidic bonds.
Validation Check: The organic layer will rapidly shift from deep brown to pale yellow or completely colorless. If the brown color persists, the quench is incomplete. Add more Na
SO until the visual quench is absolute.
References
1.[1] Stereoretentive C(sp3) S Cross-Coupling - PMC. 1
2.[3] Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts - Canadian Science Publishing. 3
3.[5] Activation of Thioglycosides with Copper(II) Bromide - MDPI. 5
4.[4] Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts | Request PDF - ResearchGate. 4
5.[2] Activation of thioglycosides under mild alkylation conditions - PMC. 2
Technical Support Center: Catalyst Selection for Stereoselective Thiosophorose Synthesis
Welcome to the technical support center for stereoselective thiosophorose synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in complex carbohydrate synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for stereoselective thiosophorose synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in complex carbohydrate synthesis. Here, we move beyond simple protocols to address the nuanced challenges of controlling stereochemistry at the anomeric center. Our focus is on providing field-proven insights and troubleshooting strategies to help you navigate the complexities of glycosylation chemistry, particularly with thioglycoside donors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts that are critical for making informed decisions during your experimental design.
Q1: What are thioglycosides and why are they favored as glycosyl donors?
Thioglycosides are carbohydrate derivatives where the anomeric hydroxyl group is replaced by a thiol group (-SR). They are widely used as glycosyl donors in oligosaccharide synthesis for several key reasons[1][2]:
Stability: They are exceptionally stable to a wide range of reaction conditions used for installing and removing protecting groups, allowing for complex, multi-step synthetic routes.[3][4]
Tunable Reactivity: Their activation requires specific "thiophilic" promoters. This means they remain inert until a specific catalyst system is introduced, offering excellent control over the timing of the glycosylation reaction.[4][5]
Versatile Activation: A multitude of methods have been developed to activate thioglycosides, ranging from halogen-based reagents and metal salts to more complex cooperative catalytic systems, providing a broad toolkit to tackle different synthetic challenges.[5][6]
Q2: How do catalysts activate thioglycoside donors to initiate glycosylation?
Activation of a thioglycoside involves a thiophilic promoter (a Lewis acid or electrophile) that coordinates to the anomeric sulfur atom. This coordination turns the thioalkyl or thioaryl group into a good leaving group. The departure of the leaving group generates a highly reactive oxocarbenium ion intermediate at the anomeric center. This electrophilic intermediate is then attacked by a nucleophilic hydroxyl group from the glycosyl acceptor, forming the desired glycosidic bond.[7][8] The choice of activator is crucial as it influences the rate of this process and the nature of the reactive intermediate, thereby affecting both yield and stereoselectivity.[7]
Q3: What is the fundamental challenge in controlling α- vs. β-stereoselectivity?
The stereochemical outcome of a glycosylation reaction is determined by the trajectory of the acceptor's nucleophilic attack on the oxocarbenium ion intermediate. The challenge lies in influencing this trajectory.
β-Glycosides (1,2-trans): These are often easier to form selectively by using a "participating" protecting group at the C-2 position of the donor (e.g., an acetyl or benzoyl group). This group shields the α-face of the sugar and directs the acceptor to attack from the β-face.[2][9][10]
α-Glycosides (1,2-cis): Achieving high α-selectivity is generally more difficult.[11] It requires a "non-participating" group at C-2 (e.g., a benzyl ether) and careful selection of solvents and catalysts to favor attack on the β-face of the intermediate.[10] The reaction often proceeds through a continuum of SN1 and SN2 pathways, and controlling the factors that influence this balance is key to achieving the desired cis-glycoside.[12][13]
Q4: What is "Neighboring Group Participation" (NGP) and how does it ensure β-selectivity?
Neighboring Group Participation (NGP) is a powerful strategy to achieve high 1,2-trans (β- for glucose/galactose series) stereoselectivity. When an acyl protecting group (like acetyl or benzoyl) is placed at the C-2 position of the glycosyl donor, its carbonyl oxygen can attack the anomeric center as the leaving group departs. This forms a stable, cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the sugar, forcing the incoming glycosyl acceptor to attack exclusively from the β-face, resulting in the formation of the 1,2-trans product with high fidelity.[2][9][10]
Section 2: Catalyst & Condition Selection Guide
The interplay between the catalyst, solvent, and protecting groups dictates the stereochemical outcome. This section provides a comparative overview to guide your selection process.
Comparative Table of Common Catalyst Systems for Thioglycoside Activation
Catalyst System
Typical Promoters / Additives
Selectivity Control
Advantages
Disadvantages
Halogen-Based
N-Iodosuccinimide (NIS) / Triflic Acid (TfOH)
Highly versatile; outcome is strongly dependent on solvent and C-2 protecting group.[3]
Widely used, well-understood, effective for many substrates.
Can be sluggish with unreactive ("disarmed") donors; TfOH is highly corrosive.[3]
Cooperative Catalysis
I₂ / Ag₂SO₄ / TfOH
Can achieve high yields rapidly; selectivity is substrate-dependent.[3]
Bypasses glycosyl halide intermediates, often faster than classic methods.[3][6]
Requires a multi-component system; optimization may be needed.
Transition Metal Salts
CuBr₂ / TfOH
Effective for both reactive and unreactive donors, though yields can vary.[4]
Utilizes accessible and greener metal salts.[4][5]
Can be sluggish with unreactive donors without a strong acid additive.[4]
Gold / Palladium
AuCl₃ or PdBr₂
Can offer unique reactivity and chemoselectivity.[1][5]
Catalysts can be expensive; may require specialized ligands or additives.[5]
Organocatalysis
Bis-thiourea catalysts
Emerging field showing high potential for β-selectivity.[14][15]
Avoids toxic heavy metals; can provide excellent stereocontrol.[15]
Field is still developing; catalyst scope may be limited.
The Decisive Role of Solvents in Stereocontrol
When a non-participating group is at C-2, the solvent becomes a primary tool for directing stereoselectivity.[7]
For α-Selectivity (1,2-cis): Ethereal solvents like diethyl ether (Et₂O) or mixtures of toluene and dioxane are highly effective.[7] These solvents can coordinate with the oxocarbenium ion intermediate. The incoming acceptor then displaces the solvent molecule in an SN2-like fashion, leading to inversion of configuration and the formation of the α-glycoside.[12]
For β-Selectivity (1,2-trans): Non-coordinating solvents such as dichloromethane (DCM) are preferred. In these solvents, the reaction is more likely to proceed via a direct SN2-like displacement of the anomeric leaving group by the acceptor, resulting in the β-product.[12]
Section 3: Troubleshooting Guides
This section is formatted in a problem/cause/solution format to directly address common experimental failures.
Problem 1: Low or No Product Yield
Possible Cause: Inefficient activation of the glycosyl donor.[10]
Scientific Rationale: The chosen promoter may be too weak to activate a sterically hindered or electronically "disarmed" (electron-withdrawing protecting groups) thioglycoside donor.
Solution:
Increase Promoter Strength: Switch from a standard system like NIS/TfOH to a more potent cooperative system such as I₂/Ag₂SO₄/TfOH or a transition metal-based promoter like CuBr₂ with a TfOH additive.[3][4][6]
Verify Reagent Quality: Ensure that activators and additives, especially hygroscopic ones like TfOH, are fresh and anhydrous. Moisture can hydrolyze the activator or the donor.[10]
Optimize Stoichiometry: Incrementally increase the equivalents of the activator. Some difficult activations may require super-stoichiometric amounts of the promoter.[16]
Possible Cause: Poor reactivity of the glycosyl acceptor.[10]
Scientific Rationale: The nucleophilicity of the acceptor's hydroxyl group is critical. Steric hindrance around the hydroxyl group can significantly slow down the reaction rate.
Solution:
Increase Reaction Temperature: After initial activation at a low temperature (e.g., -40 °C), allow the reaction to warm slowly to 0 °C or room temperature. Monitor carefully by TLC to avoid decomposition.[10]
Modify Acceptor: If possible, consider using an acceptor with a less sterically demanding protecting group near the reacting hydroxyl.
Problem 2: Poor α-Selectivity (Contamination with β-Anomer)
Possible Cause: The reaction conditions are not sufficiently α-directing.
Scientific Rationale: With a non-participating C-2 group, the default pathway in non-coordinating solvents can lead to a mixture of anomers or favor the β-product. Achieving α-selectivity requires actively directing the nucleophile to the β-face.
Solution:
Employ an α-Directing Solvent: Switch the reaction solvent to diethyl ether (Et₂O) or a toluene/dioxane mixture. These solvents participate in the reaction, forming an α-linked intermediate that is then displaced by the acceptor to yield the α-product.[7][12]
Use Additives: The addition of N,N-Dimethylformamide (DMF) has been shown to trap the oxocarbenium ion to form a glycosyl imidate intermediate, which then preferentially yields the α-glycoside.[17]
Confirm C-2 Group: Double-check that the protecting group at the C-2 position of your donor is indeed non-participating (e.g., Benzyl, Azido).[10]
Problem 3: Poor β-Selectivity (Contamination with α-Anomer)
Possible Cause: Ineffective or absent Neighboring Group Participation (NGP).
Scientific Rationale: The formation of the 1,2-trans product is most reliably achieved through NGP. If this pathway is compromised, SN1-type reactions can occur, leading to anomeric mixtures.
Solution:
Install a Participating Group: The most robust solution is to use a glycosyl donor with a participating group (e.g., Acetyl, Benzoyl, Phtalimido) at the C-2 position. This is the gold standard for synthesizing 1,2-trans glycosidic linkages.[2][9][14]
Use a Non-Participating Solvent: If you must use a donor with a non-participating C-2 group, perform the reaction in a non-coordinating solvent like dichloromethane (DCM) to favor a more SN2-like mechanism.[12]
Temperature Control: Run the reaction at the lowest temperature that allows for reasonable conversion to minimize the formation of the thermodynamic α-anomer.
Section 4: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to optimize conditions.
Protocol 1: General Procedure for NIS/TfOH Promoted Glycosylation
This protocol is a widely used standard for thioglycoside activation.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the thioglycoside donor (1.0 eq), the glycosyl acceptor (1.2-1.5 eq), and freshly activated 3Å or 4Å molecular sieves.
Solvent Addition: Add anhydrous dichloromethane (DCM) and stir the suspension at room temperature for 30-60 minutes.
Cooling: Cool the mixture to the desired starting temperature (typically -40 °C to -20 °C).
Activation: Add N-Iodosuccinimide (NIS) (1.2-1.5 eq) to the mixture. Following this, add Triflic acid (TfOH) (0.1-0.3 eq) dropwise as a stock solution in DCM.
Reaction Monitoring: Stir the reaction at the low temperature, allowing it to warm slowly if necessary. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Quenching: Once the donor is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).
Workup: Dilute the mixture with DCM and filter through Celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Cooperatively Catalyzed Glycosylation (I₂/Fe(OTf)₃/TfOH)
This method is effective for a broad range of donors, including unreactive ones.[6]
Preparation: To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.1 eq), glycosyl acceptor (1.0 eq), and freshly activated 3Å molecular sieves in anhydrous 1,2-dichloroethane (DCE).[6]
Stirring: Stir the mixture for 1 hour at room temperature.[6]
Reaction: Stir the resulting mixture at room temperature and monitor by TLC.[6]
Quenching & Workup: Upon completion, filter the solids through a pad of Celite, washing with CH₂Cl₂. Quench the filtrate with saturated aqueous NaHCO₃ and Na₂S₂O₃. Separate the layers and extract the aqueous layer with CH₂Cl₂.
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Section 5: Visualization of Key Concepts
Diagram 1: General Mechanism of Thioglycoside Glycosylation
Caption: General pathway for thioglycoside activation and glycosylation.
Diagram 2: Pathways for Stereochemical Control
Caption: Influence of C-2 substituent and solvent on stereoselectivity.
Diagram 3: Troubleshooting Workflow for Glycosylation Reactions
Caption: A decision tree for troubleshooting common glycosylation issues.
References
Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.
Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides. PMC.
Stereocontrolled 1-S-glycosylation and comparative binding studies of photoprobe-thiosaccharide conjug
Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. DR-NTU, Nanyang Technological University.
Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. PMC.
Activation of thioglycosides under mild alkyl
Activation of Thioglycosides with Copper(II) Bromide. MDPI.
Thioglycoside activation strategies.
Palladium(II)-Assisted Activation of Thioglycosides. Royal Society of Chemistry.
Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III)
Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. PMC.
Troubleshooting common issues in glycosyl
Factors Affecting Stereocontrol during Glycosidation of 2,3-Oxazolidinone-Protected 1-Tolylthio-N-acetyl-d-glucosamine.
Recent Advances in Stereoselective Chemical O-Glycosyl
Thiourea-catalyzed glycosylation: a breakthrough in stereoselective synthesis of oligosaccharides. Royal Society of Chemistry.
Stereoselectivity in glycosylation reactions.
Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. PMC.
Recent advances in stereoselective 1,2-cis-O-glycosyl
Comparative Biological Activity of Sophorose and Thiosophorose in Cellulase Induction
Target Audience: Researchers, scientists, and drug development professionals Discipline: Molecular Biology, Carbohydrate Chemistry, and Industrial Biotechnology Executive Summary: The Need for Inducer Decoupling In the i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Discipline: Molecular Biology, Carbohydrate Chemistry, and Industrial Biotechnology
Executive Summary: The Need for Inducer Decoupling
In the industrial production of cellulases and hemicellulases, the filamentous fungus Trichoderma reesei remains the gold standard. The biosynthesis of these enzymes is tightly regulated at the transcriptional level, requiring specific molecular inducers. Sophorose (2-O-
-D-glucopyranosyl-D-glucose) is recognized as the most potent natural inducer of the cellulolytic complex [1]. However, its rapid intracellular metabolism complicates the study of pure signal transduction pathways.
To isolate the transcriptional induction signal from metabolic feedback loops, carbohydrate chemists developed Thiosophorose (2-S-
-D-glucopyranosyl-2-thio-D-glucose)—a synthetic, non-hydrolyzable analog [2]. By replacing the interglycosidic oxygen with a sulfur atom, thiosophorose acts as a "gratuitous inducer," allowing researchers to study sustained gene expression without the confounding variables of inducer degradation and subsequent Carbon Catabolite Repression (CCR) [3].
Mechanistic Causality: O-Glycosidic vs. S-Glycosidic Bonds
The biological divergence between sophorose and thiosophorose is rooted in their atomic structures and how they interact with intracellular
-glucosidases (e.g., BGL3I) and transcription factors (e.g., XYR1, CRE1).
Sophorose (O-Linked): Enters the cell via specific transporters (like CRT1) and binds to transcription factors to initiate cellulase expression. However, it is rapidly recognized and cleaved by intracellular
-glucosidases into two glucose molecules [4]. This localized spike in glucose triggers CRE1-mediated CCR, prematurely shutting down the very cellulase production the sophorose initially induced.
Thiosophorose (S-Linked): The substitution of oxygen with sulfur increases the interglycosidic bond length and alters the bond angle. While the overall 3D conformation remains similar enough to bind and activate the inducer-recognition sites (XYR1), the altered electronic properties prevent the catalytic acid/base residues of
-glucosidases from protonating and cleaving the bond. Consequently, thiosophorose provides a sustained, pure induction signal.
Intracellular signaling and degradation pathways of Sophorose vs. Thiosophorose in T. reesei.
Biological Activity Comparison
The following table summarizes the quantitative and qualitative differences in biological activity between the two disaccharides when used in T. reesei cultures.
Parameter
Sophorose
Thiosophorose
Chemical Linkage
-1,2 O-glycosidic bond
-1,2 S-glycosidic bond
Susceptibility to -glucosidase
High (Rapidly hydrolyzed)
Negligible (Resistant)
In vivo Half-life (T. reesei)
~2 to 4 hours
> 48 hours
Cellulase Induction Kinetics
Transient peak, rapid decline
Sustained, linear accumulation
Induction Efficiency (Equimolar)
High (but requires continuous feeding)
Very High (single dose sufficient)
Carbon Catabolite Repression
Triggers CCR via glucose release
Does not trigger CCR
Primary Research Application
Industrial fermentation mimicry
Pure signal transduction mapping
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed differences are due to the structural chemistry of the inducers, not experimental artifacts.
Protocol 1: In vivo Cellulase Induction Assay in T. reesei
Causality: Mycelia must be pre-cultured on a repressing carbon source (glycerol) and thoroughly washed. If residual glucose is present, CRE1 will block XYR1 activation, rendering both inducers artificially ineffective.
Step-by-Step Methodology:
Pre-culture: Inoculate T. reesei spores (
spores/mL) into Mandels-Andreotti (MA) medium containing 1% (w/v) glycerol. Incubate at 28°C, 200 rpm for 48 hours.
Mycelial Washing (Critical Step): Harvest mycelia via vacuum filtration. Wash three times with sterile, carbon-free MA medium. Validation: Test the final wash flow-through with a glucose assay kit; it must read 0 mM to ensure a true zero-baseline for induction.
Induction: Transfer equal wet-weights of washed mycelia into three separate flasks containing carbon-free MA medium:
Flask A (Control): No inducer (Validates that washing removed all background carbon).
Flask B: 1 mM Sophorose.
Flask C: 1 mM Thiosophorose.
Sampling & Assay: Extract 1 mL aliquots at 0, 6, 12, 24, and 48 hours. Centrifuge to pellet mycelia. Measure secreted cellulase activity in the supernatant using the standard Filter Paper Assay (FPA) or p-Nitrophenyl-
-D-glucopyranoside (pNPG) assay.
Protocol 2: In vitro Hydrolysis Stability Assay
Causality: To definitively prove that the sustained induction of thiosophorose is due to enzymatic resistance, we must expose both compounds to purified
-glucosidase in vitro and measure degradation kinetics.
Step-by-Step Methodology:
Enzyme Preparation: Reconstitute purified T. reesei
-glucosidase in 50 mM Sodium Acetate buffer (pH 4.8).
Substrate Incubation: Prepare 5 mM solutions of Sophorose and Thiosophorose in the same buffer. Add 1 U/mL of
-glucosidase to each.
Reaction Quenching: At 0, 15, 30, and 60 minutes, remove 100 µL aliquots and immediately boil for 5 minutes to denature the enzyme.
Quantification: Analyze the aliquots via High-Performance Liquid Chromatography (HPLC) equipped with a Refractive Index (RI) detector. Validation: The sophorose chromatogram will show a decreasing disaccharide peak and an increasing glucose peak. The thiosophorose chromatogram must remain static, confirming absolute resistance to hydrolysis.
Standardized workflow for comparative in vivo cellulase induction assays.
Conclusion & Application Insights
For drug development professionals and industrial biotechnologists, the choice between these two molecules dictates the experimental outcome:
Use Sophorose when optimizing industrial fermentation feeds or studying the holistic, dynamic interplay between induction and carbon catabolite repression.
Use Thiosophorose when conducting transcriptomic (RNA-seq) or proteomic profiling of the pure induction pathway. Its non-hydrolyzable nature ensures that the observed gene upregulation is strictly a response to the inducer binding, completely decoupled from the metabolic noise of glucose release.
References
Nisizawa, T., Suzuki, H., Nakayama, M., & Nisizawa, K. (1971). "Induction of cellulolytic enzymes in Trichoderma reesei by sophorose." Journal of Bacteriology.
URL:[Link]
Hamacher, K. (1984). "Syntheses of the potential enzyme-inducers thiocellobiose and thiosophorose." Carbohydrate Research, 128(2), 291-295.
URL:[Link]
Castro, L. S., et al. (2016). "Trichoderma reesei CRE1-mediated Carbon Catabolite Repression in Response to Sophorose Through RNA Sequencing Analysis." Frontiers in Microbiology (via PMC).
URL:[Link]
Zou, G., et al. (2018). "The putative β-glucosidase BGL3I regulates cellulase induction in Trichoderma reesei." Biotechnology for Biofuels.
URL:[Link]
Comparative
Structural Comparison of Thiosophorose with Natural Disaccharides: A Guide for Glycomimetic Drug Development
Executive Summary Thiosophorose (2-S- -D-glucopyranosyl-2-thio-D-glucose) is a synthetic thio-oligosaccharide designed as a stable glycomimetic of the natural disaccharide sophorose[1]. While natural sophorose features a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiosophorose (2-S-
-D-glucopyranosyl-2-thio-D-glucose) is a synthetic thio-oligosaccharide designed as a stable glycomimetic of the natural disaccharide sophorose[1]. While natural sophorose features a rare (1$\rightarrow$2)-O-glycosidic linkage connecting two D-glucose units[2], thiosophorose replaces the interglycosidic oxygen atom with a sulfur atom[3]. This precise atomic substitution profoundly alters the molecule's physicochemical properties, conferring absolute resistance to enzymatic degradation while maintaining binding affinity to key biological receptors[4]. Consequently, thiosophorose and its derivatives have emerged as critical tools in structural biology, enzyme inhibition, and pharmaceutical radiochemistry—particularly in F-fluoroglycosylation for PET imaging[5].
Structural Fundamentals: Thio- vs. O-Glycosidic Linkages
The structural divergence between thiosophorose and natural disaccharides (such as sophorose, cellobiose, and maltose) is rooted in the fundamental quantum and physical differences between carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds[4].
Bond Length: The sulfur atom is larger and more polarizable than oxygen. The C-S bond length is approximately 1.8 Å, which is significantly longer than the typical C-O bond length of ~1.4 Å[4].
Bond Angle: The C-S-C interglycosidic bond angle is more acute, typically ranging from 95° to 101°, compared to the wider 110°–115° C-O-C angle found in natural O-linked disaccharides[4],[6].
Conformational Flexibility: The increased bond length and decreased bond angle alter the spatial relationship between the two pyranose rings. This shifts the energy minima of the
(phi) and (psi) dihedral angles. While this often increases the flexibility of the thio-disaccharide in solution, the molecule is still capable of adopting the necessary bioactive conformations within protein binding pockets[6].
Table 1: Structural and Physicochemical Comparison of Disaccharides
Disaccharide
Linkage Type
Interglycosidic Atom
Bond Length (Å)
Bond Angle (°)
Enzymatic Half-Life (in vitro)
Thiosophorose
(1$\rightarrow$2)
Sulfur (S)
~1.81
95–101
> 72 hours (Resistant)
Sophorose
(1$\rightarrow$2)
Oxygen (O)
~1.42
111–115
Minutes to Hours
Cellobiose
(1$\rightarrow$4)
Oxygen (O)
~1.42
~115
Minutes to Hours
Maltose
(1$\rightarrow$4)
Oxygen (O)
~1.42
~115
Minutes to Hours
Trehalose
,(1$\rightarrow$1)
Oxygen (O)
~1.42
~115
Minutes to Hours
Workflow Visualization
Workflow for the structural and functional characterization of thiosophorose glycomimetics.
Protocol 1: Conformational Mapping via 2D NOESY NMR
Step 1 (Preparation): Dissolve 10 mg of synthesized thiosophorose—prepared via phase-transfer catalysis[1] or nitro sugar derivative routes[7]—in 600 µL of D
O (99.9% isotopic purity).
Step 2 (Acquisition): Acquire 2D NOESY spectra at 298 K using a 600 MHz NMR spectrometer with a mixing time (
) of 300 ms.
Causality of Method Choice: 1D
H-NMR spectra of disaccharides suffer from severe signal overlap in the bulk carbohydrate region (3.5–4.0 ppm). 2D NOESY is employed because it measures through-space dipole-dipole interactions rather than through-bond coupling. By quantifying the cross-peak volumes between the anomeric proton (H-1') and the aglycone proton (H-2), we can calculate precise inter-proton distances across the C-S-C linkage. These distances are mathematically translated into the and dihedral angles, mapping the conformational space.
Self-Validation System: Compare the calculated inter-proton distances with a rigid reference standard (e.g., the fixed intra-ring H-1 to H-2 distance of ~2.5 Å). If the reference cross-peak volume deviates by >5%, the mixing time must be adjusted to prevent spin diffusion artifacts from skewing the conformational map.
Protocol 2: Enzymatic Resistance Assay via HPAEC-PAD
Step 1 (Reaction Setup): Incubate 1 mM thiosophorose with 0.5 U/mL
-glucosidase in 50 mM sodium acetate buffer (pH 5.0) at 37 °C.
Step 2 (Sampling): Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by heating at 95 °C for 5 minutes.
Causality of Method Choice: Standard UV-Vis detectors are ineffective for native carbohydrates because sugars lack strong chromophores. We utilize High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) because it exploits the weakly acidic nature of hydroxyl groups at high pH. The PAD system applies a repeating pulsed voltage to a gold working electrode, allowing for direct, highly sensitive electrochemical detection of enzymatically released glucose monomers without the need for complex pre-column derivatization.
Self-Validation System: Run a parallel control using natural sophorose[2] under identical conditions. Complete hydrolysis of sophorose within 60 minutes validates that the
-glucosidase is fully active, confirming that the lack of thiosophorose degradation is due to structural resistance[4], not enzyme inactivation or buffer incompatibility.
Biological Implications & Drug Development
Because the C-S bond is longer, weaker, and less polar than the C-O bond, it is not recognized by the highly specific catalytic machinery of standard glycosidases[4]. This makes thiosophorose an excellent competitive inhibitor and stable molecular probe. Furthermore, its robust chemical stability allows for the development of stable radiotracers that resist in vivo metabolism. By utilizing the thiosophorose scaffold, pharmaceutical developers can synthesize reliable glycomimetics for
F-fluoroglycosylation, advancing targeted PET imaging and targeted drug delivery systems[5].
References
1.[2] Sophorose - Biovalley , biovalley.fr. 2
2.[4] Thio-Galactopyranosides are Resistant to Hydrolysis by α-Galactosidases , nih.gov. 4
3.[5] Sweetening Pharmaceutical Radiochemistry by 18F-Fluoroglycosylation: Recent Progress and Future Prospects , mdpi.com. 5
4.[6] Investigation of the Molecular Details of the Interactions of Selenoglycosides and Human Galectin-3 , mdpi.com. 6
5.[1] Computer aided synthesis (cas) of no-carrier-added 2-[18f]fluoro-2-deoxy-d-glucose , triumf.ca. 1
6.[3] Sweetening Pharmaceutical Radiochemistry by 18F-Fluoroglycosylation: Recent Progress and Future Prospects , nih.gov. 3
7.[7] Institute of Chemistry - PEOPLE - Maria PETRUSOVA , chem.sk. 7
Evaluating the stability of thiosophorose in biological systems
Evaluating the Stability of Thiosophorose in Biological Systems: A Comparative Application Guide As drug development increasingly pivots toward carbohydrate-based therapeutics, the inherent biological instability of natu...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the Stability of Thiosophorose in Biological Systems: A Comparative Application Guide
As drug development increasingly pivots toward carbohydrate-based therapeutics, the inherent biological instability of natural O-glycosides remains a critical bottleneck. Glycomimetics—specifically thiodisaccharides—offer a robust solution. By replacing the interglycosidic oxygen atom with sulfur, researchers can engineer molecules that resist enzymatic degradation while retaining target affinity[1].
This guide provides an in-depth, objective evaluation of thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucose)[2], directly comparing its biological and chemical stability against its natural oxygen-linked counterpart, sophorose. Designed for application scientists and pharmacologists, this document details the mechanistic causality behind its stability profile and provides self-validating experimental protocols for preclinical evaluation.
Mechanistic Foundations of Thiosophorose Stability
The stability of a disaccharide in a biological system is dictated by two primary factors: its vulnerability to endogenous glycosidases (enzymatic stability) and its reactivity in physiological buffers (chemical stability).
Enzymatic Resistance: The Geometric Distortion Effect
Natural sophorose is rapidly hydrolyzed by β-glucosidases. In contrast, thiosophorose exhibits near-complete resistance to enzymatic cleavage[1]. This is not merely due to the substitution of an atom, but rather the cascading structural consequences of that substitution:
Bond Length and Angle: The C–S–C bond in thiosophorose is significantly longer (~1.8 Å) than the C–O–C bond (~1.4 Å) in sophorose, and the bond angle is more acute.
Transition State Inhibition: Glycosidases rely on precise spatial alignment of the glycosidic oxygen with catalytic carboxylic acid residues in the enzyme's active site. The geometric distortion of the S-linkage prevents the substrate from adopting the oxocarbenium ion-like transition state required for hydrolysis.
Leaving Group Efficacy: Sulfur is less electronegative than oxygen, making the thiolate a substantially poorer leaving group during the acid/base catalysis mechanism utilized by retaining and inverting glycosidases.
Chemical Instability: The Epimerization Caveat
While enzymatically inert, 2-thiosophorose presents a unique chemical challenge. In mildly alkaline conditions—such as those found in physiological sodium bicarbonate buffers (e.g., blood plasma)—2-thiosophorose undergoes a remarkable and facile epimerization to 2-thioepisophorose (the manno-isomer)[3]. This occurs via an H-2 proton exchange mechanism. If researchers do not account for this in vivo isomerization, pharmacokinetic data will be skewed by the presence of an unintended epimeric metabolite.
Figure 1: Divergent degradation and transformation pathways of sophorose vs. thiosophorose.
Comparative Data Analysis
To objectively evaluate thiosophorose for biological applications, we must quantify its performance against sophorose. The tables below summarize the physicochemical and stability metrics critical for assay design.
Table 1: Comparative Stability Metrics in Biological Matrices
Parameter
Sophorose (O-linked)
Thiosophorose (S-linked)
Analytical Implication
Plasma Half-Life (In Vitro)
< 30 minutes
> 48 hours (Enzymatic)
Thiosugars ensure prolonged circulation times.
β-Glucosidase Cleavage Rate
High ( dependent)
Negligible
Validates use as a stable competitive inhibitor[1].
Stability in NaHCO3 (pH 7.4)
Stable
Unstable (Epimerizes)
Requires strict buffer selection during formulation[3].
Table 2: Structural and Electronic Parameters
Property
Sophorose
Thiosophorose
Interglycosidic Bond Length
~1.42 Å
~1.81 Å
C-X-C Bond Angle
~116°
~100°
Electronegativity of Heteroatom
3.44 (Oxygen)
2.58 (Sulfur)
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and mechanistic controls to isolate causality.
Protocol 1: In Vitro Glycosidase Resistance Assay
Objective: Quantify the enzymatic stability of thiosophorose while ruling out false positives caused by enzyme degradation.
Sample Preparation: Prepare 1 mM stock solutions of Thiosophorose (Test) and Sophorose (Positive Control) in 50 mM sodium acetate buffer (pH 5.0). Causality: Acetate buffer is chosen specifically to avoid the alkaline-driven epimerization of thiosophorose that occurs in bicarbonate or phosphate buffers[3].
Enzyme Equilibration: Pre-warm 0.5 U/mL of purified β-glucosidase (e.g., from almonds or Trichoderma reesei) at 37°C for 10 minutes.
Incubation & Quenching: Initiate the reaction by mixing 50 µL of substrate with 50 µL of enzyme. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by adding 90 µL of 95°C acetonitrile. Causality: Heat and organic solvent rapidly denature the enzyme, instantly halting catalysis to ensure accurate time-point resolution.
Internal Standardization: Spike quenched samples with 10 µM of cellobiose as an internal standard prior to LC-MS/MS analysis.
Validation Check: The assay is only valid if the sophorose control shows >90% degradation by 120 minutes, proving the enzyme was active, while thiosophorose remains >95% intact.
Objective: Track the H-2 proton exchange mechanism that drives thiosophorose instability in biological buffers.
Solvent Selection: Dissolve 5 mg of crystalline 2-thiosophorose[2] in 0.5 mL of Deuterium Oxide (
). Causality: is required to monitor the disappearance of the H-2 proton signal as it exchanges with deuterium from the solvent.
Buffer Introduction: Add a catalytic amount of sodium bicarbonate (
) to adjust the pD to ~7.5.
Kinetic NMR Acquisition: Immediately place the sample in a 500 MHz NMR spectrometer. Acquire 1H-NMR spectra every 10 minutes at 25°C for 4 hours.
Data Interpretation: Monitor the anomeric proton shifts and the gradual disappearance of the H-2 signal. Calculate the equilibrium ratio. Expected Result: The system will reach a 1:4 equilibrium mixture of 2-thioepisophorose to 2-thiosophorose[3].
Figure 2: Self-validating experimental workflow for assessing glycosidase resistance.
Conclusion and Application Perspectives
Thiosophorose represents a powerful tool for researchers requiring stable glycomimetics for competitive inhibition, receptor targeting, or structural biology. Its S-glycosidic bond provides absolute resistance to standard β-glucosidases, solving the primary pharmacokinetic flaw of natural sophorose. However, its application requires rigorous environmental control; researchers must actively mitigate its tendency to epimerize in alkaline or bicarbonate-rich physiological environments. By utilizing the specific buffer controls and validation steps outlined in this guide, development professionals can accurately leverage thiosophorose in advanced therapeutic systems.
References
Hamacher, K. (1984). Phase-transfer catalysed synthesis of 4-S-β-D-glucopyranosyl-4-thio-D-glucopyranose (thiocellobiose) and 2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose (thiosophorose). Carbohydrate Research, 128(2), 291-295.
Petrušová, M., Lattová, E., Matulová, M., Petruš, L., & BeMiller, J. N. (1996). A Nitro Sugar Derivative Route to 2-Thioepisophorose and 2-Thiosophorose and Their Remarkable Facile Epimerization. Carbohydrate Research, 283, 73-80.
Lo Fiego, M. J., Marino, C., & Varela, O. (2015). Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against the E. coli β-galactosidase. ResearchGate.
Isothermal Titration Calorimetry for Thiosophorose Binding Affinity: A Comparative Guide
Studying carbohydrate-protein interactions is a fundamental challenge in structural biology and drug development[1]. Sophorose ( -1,2-linked glucose) is a highly potent inducer of cellulase expression in fungi like Trich...
Author: BenchChem Technical Support Team. Date: March 2026
Studying carbohydrate-protein interactions is a fundamental challenge in structural biology and drug development[1]. Sophorose (
-1,2-linked glucose) is a highly potent inducer of cellulase expression in fungi like Trichoderma reesei, but its rapid enzymatic hydrolysis by -glucosidases complicates in vitro binding assays. To bypass this degradation, researchers utilize thiosophorose (2-S--D-glucopyranosyl-2-thio-D-glucose), a synthetic, non-hydrolyzable analog where the glycosidic oxygen is replaced by sulfur[2]. This modification preserves the molecular topology required for receptor binding while providing absolute enzymatic stability.
Fig 1: Thiosophorose cellular uptake and stable receptor binding pathway for cellulase induction.
However, accurately measuring the binding affinity (
) of thiosophorose to its target receptors presents a biophysical hurdle. Carbohydrate interactions are typically low-affinity (high to range) and driven by complex solvent reorganization. As an Application Scientist, I present this guide to objectively compare Isothermal Titration Calorimetry (ITC) against alternative platforms, demonstrating why ITC remains the gold standard for characterizing thiosophorose thermodynamics.
When evaluating a ~358 Da molecule like thiosophorose, standard binding assays often fail due to physical limitations. Below is an objective comparison of ITC against Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).
Parameter
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)
Microscale Thermophoresis (MST)
Detection Principle
Direct heat change ()
Mass change at sensor surface
Thermophoretic mobility
Labeling Required?
No
No
Yes (Fluorescent dye)
Immobilization?
No (True in-solution)
Yes (Covalent or affinity tag)
No
Suitability for Thiosophorose (358 Da)
Excellent (Independent of ligand mass)
Poor (Low mass yields weak signal)
Moderate (Requires high protein conc.)
Thermodynamic Output
, , , (Direct)
, , (Kinetics)
only
Sample Consumption
High (~10-50 protein)
Low (~1-5 protein)
Low (~10-50 protein)
The Causality of Platform Selection:
SPR relies on mass changes at a sensor surface. Because thiosophorose is a small disaccharide, the resulting SPR signal is inherently weak and often lost in bulk refractive index changes. Furthermore, immobilizing the target protein can occlude the shallow binding pockets typical of carbohydrate receptors. MST requires fluorescent labeling, which alters the protein's hydration shell—a critical driver of carbohydrate binding thermodynamics. ITC, conversely, measures the intrinsic heat of binding (
) in a true, label-free solution state, making it the only platform capable of capturing the complete thermodynamic profile (, , ) of thiosophorose[1].
The Physics of Low-Affinity ITC Design
The shape of an ITC binding isotherm is dictated by the Wiseman
-value, defined as (where is stoichiometry, is total macromolecule concentration, and is the association constant).
For low-affinity interactions like thiosophorose binding (
), the -value frequently falls below the historically recommended window of 10–500. It was once a prevailing dogma that yielded uninterpretable data. However, robust biophysical studies have proven that low -value titrations are highly accurate for determining and , provided that a sufficient portion of the binding isotherm is captured and the stoichiometry () is known[3].
The Causality of Concentration: To overcome a low
-value, we must force the equilibrium toward the bound state. If the is , loading protein in the cell requires pushing the syringe concentration of thiosophorose to . This vast excess ensures that by the end of the titration, the protein is sufficiently saturated to define the inflection point of the isotherm.
Self-Validating ITC Protocol for Thiosophorose
To ensure trustworthiness, an ITC protocol cannot simply be a sequence of steps; it must be a self-validating system containing internal controls that prove the measured heat is exclusively from the binding event.
Fig 2: Self-validating ITC experimental workflow for extracting thiosophorose thermodynamics.
Step 1: Absolute Buffer Matching (The Critical Failure Point)
Carbohydrate binding generates very small heat changes (often
kcal/mol). Any heat of dilution from mismatched buffers will completely mask the binding signal.
Action: Dialyze the target receptor (e.g., cellulase or transcription factor) extensively against the chosen buffer (e.g., 50 mM Sodium Acetate, pH 5.0).
Causality: Use the exact final dialysate from the protein preparation to dissolve the solid thiosophorose powder. Do not use a separately prepared buffer, as even microscopic differences in pH or salt concentration will generate massive heat artifacts upon injection.
Step 2: Instrument Loading and Parameter Setup
Cell Loading: Load the dialyzed protein at
into the sample cell.
Syringe Loading: Load the thiosophorose ligand at
into the injection syringe.
Titration Parameters: Program the instrument (e.g., MicroCal PEAQ-ITC) for 19 injections of
each, with a spacing of 150 seconds between injections.
Causality: The 150-second spacing ensures the thermal power returns completely to the baseline, which is critical for accurately integrating the small
peaks characteristic of sugar binding.
Step 3: The Self-Validating Control Titration
Action: Perform a blank titration by injecting the
thiosophorose into the dialysate buffer (without protein).
Validation: Subtract the heat of this blank titration from the main experiment. If the blank heats are large or erratic, your buffer matching has failed, and the primary data is invalid. A flat, consistent heat of dilution validates the integrity of the system.
Step 4: Data Fitting and Stoichiometry Check
Action: Fit the background-subtracted data to a One-Site binding model.
Validation: For a pure, fully active monomeric protein, the stoichiometry parameter (
) should resolve close to 1.0. If resolves to 0.4, it acts as an internal diagnostic indicating that only 40% of your protein is properly folded or active. Because low -value titrations make difficult to float, fixing (if protein activity is independently verified) allows for highly accurate extraction of and [3].
References
Defaye, J., & Guillot, J. M. (1994). A convenient synthesis for anomeric 2-thioglucobioses, 2-thiokojibiose and 2-thiosophorose. Carbohydrate Research, 253, 185-194.
Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry?. Journal of the American Chemical Society, 125(48), 14859-14866.
Doyle, M. L. (1997). Characterization of binding interactions by isothermal titration calorimetry. Current Opinion in Biotechnology, 8(1), 31-35.
Operational Guide: Personal Protective Equipment and Handling Protocols for Thiosophorose
Executive Summary Thiosophorose (and its positional isomers, such as 2-thiosophorose) is a synthetic, sulfur-containing disaccharide analog of sophorose[1]. In laboratory settings, it is a highly valued, non-hydrolyzable...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiosophorose (and its positional isomers, such as 2-thiosophorose) is a synthetic, sulfur-containing disaccharide analog of sophorose[1]. In laboratory settings, it is a highly valued, non-hydrolyzable inducer used by drug development professionals and researchers to drive robust cellulase and hemicellulase expression in filamentous fungi (e.g., Trichoderma reesei, Schizophyllum commune)[2]. Because the thio-glycosidic linkage resists enzymatic cleavage by native β-glucosidases, it provides sustained transcriptional activation without being metabolized.
However, the unique physicochemical properties of this thio-oligosaccharide dictate strict logistical and safety frameworks. This guide provides step-by-step, causality-driven protocols to prevent particulate inhalation, mitigate static discharge during handling, and safely manage sulfur-containing degradation byproducts[3].
Causality-Driven PPE Selection
To establish a self-validating safety protocol, Personal Protective Equipment (PPE) selection must be directly linked to the chemical behavior of Thiosophorose. As a fine, lyophilized powder, it poses an immediate particulate inhalation risk. Furthermore, under extreme pH or thermal stress, the thioacetal linkage can degrade, potentially releasing volatile sulfur compounds (VSCs) such as hydrogen sulfide or mercaptans[4].
Table 1: Required PPE and Mechanistic Rationale
PPE Category
Specification
Causality / Operational Rationale
Hand Protection
Nitrile Gloves (Minimum 4 mil thickness)
Provides superior chemical resistance compared to latex, essential when reconstituting the inducer in polar aprotic solvents (e.g., DMSO) prior to aqueous dilution.
Eye Protection
ANSI Z87.1 Tight-Fitting Safety Goggles
Protects against fine dust aerosolization during the transfer of the lyophilized powder and chemical splashes during liquid handling.
Respiratory
N95 or P100 Particulate Respirator
Mandatory if weighing outside a ductless or externally exhausted fume hood. Fine carbohydrate powders can act as respiratory irritants and sensitizers.
Body Protection
Flame-Resistant (FR) Laboratory Coat
Mitigates risks associated with static discharge when handling fine organic powders in low-humidity environments, preventing accidental dust ignition.
Experimental Workflow and Handling Protocols
Trustworthiness through self-validating systems: The following protocol ensures that Thiosophorose remains stable, sterile, and highly active for fungal induction, while minimizing operator exposure to aerosols.
Protocol: Preparation of 10 mM Thiosophorose Stock Solution
Environmental Setup: Ensure the chemical fume hood is operational (face velocity 80-100 fpm). Wipe down the analytical balance with 70% ethanol to reduce static charge, which can cause the lightweight powder to scatter.
Weighing: Don all required PPE. Using an anti-static micro-spatula, carefully weigh the required mass of Thiosophorose. Crucial Step: Close the draft shield immediately during measurement to prevent powder dispersion.
Reconstitution: Dissolve the powder in a sterile, mildly acidic buffered aqueous solution (e.g., 50 mM sodium acetate, pH 5.0) rather than unbuffered water.
Causality: Mildly acidic buffers stabilize the thio-glycosidic bond, preventing base-catalyzed epimerization (the Lobry de Bruyn-van Ekenstein transformation) which readily degrades 2-thiosophorose into inactive manno-isomers under alkaline conditions[5].
Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a Class II Biological Safety Cabinet.
Causality:Do not autoclave. Thermal stress will cleave the thio-linkage, releasing toxic hydrogen sulfide gas and irreversibly destroying the inducer's biological efficacy.
Storage: Aliquot the sterile solution into amber microcentrifuge tubes and store at -20°C. Protect from light to prevent photo-oxidation of the sulfur moiety.
Caption: Step-by-step operational workflow for Thiosophorose preparation and disposal.
Fungal Induction and Mechanistic Pathway
Understanding the biological pathway of Thiosophorose reinforces the need for precise handling. When introduced to Trichoderma reesei cultures, intact Thiosophorose is transported intracellularly. Because it cannot be cleaved by β-glucosidases, it accumulates and triggers the sustained activation of key transcription factors (such as XYR1), leading to the robust, continuous expression of the cbh1 (cellobiohydrolase I) promoter[6]. If the compound is degraded during poor handling (e.g., autoclaving), this signaling cascade fails.
Caption: Thiosophorose-mediated signaling pathway for cellulase induction in filamentous fungi.
Spill Response and Disposal Logistics
Disposal plans must account for both the biological nature of the fungal cultures and the chemical nature of the sulfur-containing inducer.
Solid Powder Spill (Inside Hood):
Do not sweep dry powder. Mechanical sweeping aerosolizes the compound, drastically increasing inhalation risk.
Cover the spill with damp absorbent paper towels (moistened with water or 70% ethanol).
Wipe inward to consolidate the powder safely.
Dispose of the contaminated towels in a solid hazardous waste container designated for organic compounds.
Aqueous Waste and Fungal Disposal:
Liquid cultures containing Thiosophorose must first be chemically deactivated (e.g., using a final concentration of 10% sodium hypochlorite/bleach for 30 minutes) to destroy the fungal biomass.
Warning:Do not acidify bleach solutions during this step, as mixing bleach with acidic buffers releases highly toxic chlorine gas.
Post-deactivation, route the liquid to a designated "Aqueous Organic Waste" carboy. Do not pour this mixture down the laboratory sink.
Final destruction is typically achieved via high-temperature incineration by an approved environmental services vendor, which safely oxidizes the residual sulfur content to inert sulfate[3].
References
Hamacher, K. (1984). Syntheses of the potential enzyme-inducers thiocellobiose and thiosophorose. Carbohydrate Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGalg0qZBYWC1xvboFZUJ7FT4_RATwJBzHDKgbIARQM2pnmoPVHsxFH3QwBAzpaGFmYLJ49uHv4BlMqA-EXwi9fakTuqSxYkVBxYI5nXBY_Wg8c0xdk3b0GTyVo-BpWaws0pzN81laB3tWYsvK2CEZ5R8hEQ6XGaLqg7QcPj3dx2OOS038Kgo4qgC-ahHNE_YtX9HlYgPPtaBChxfxt25zR7nJg45VrOoeWwKaoB7DSgu1Wyk59Cfa-B_Vc29FKJnF0GeadbkLG7EmW_N0saCpv8RUkJF52dBiSV9KYGHvd4rTDm6VDX2jC4LPK7zzRNjrKzJ65yWo9FRuM57dpBufFnBM1JGDWJSS0YZwnil61NOCPuxdHD-SXXLPytBJHWFPa_lgNh8jHpavdKRq9Ca5K7kgxv24=]
Defaye J., et al. (1982). Induction of cellulase in Schizophyllum commune: thiocellobiose as a new inducer. Journal of Bacteriology.[https://vertexaisearch.cloud.google.
Petrusova, M., et al. (1996). Thiosophorose and Their Remarkable Facile Epimerization. Carbohydrate Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUUrvl8Fhx4RAgvfP48lucJPwVdqtWDj-zC4jGXrgkVer09HTOwcquTDpk_Kq3ywxVDPMc3DVEjygdtcRjRtG536HKO5HgAPLi8SpliIC2BX2iAUdh-l9NN7qoIOJ-X2EHIISYgrnBTZGfreqRqWzwyWh8rKwH9FJusEyTdNmaf7HrEWw1iFAiymZP7apAoCqptW0svIqkyGnMLSdD_sSEKKOjbN6_F65JsDDBmbDRM3Pt5SIxOUyITliCQ==]
Carbosynth. Product Catalog and Safety Guidelines for Carbohydrates.[https://vertexaisearch.cloud.google.